molecular formula C12H19ClN2O2 B103400 Benzyl N-(4-aminobutyl)carbamate hydrochloride CAS No. 18807-73-3

Benzyl N-(4-aminobutyl)carbamate hydrochloride

Cat. No.: B103400
CAS No.: 18807-73-3
M. Wt: 258.74 g/mol
InChI Key: ZVNNCIIFBSRHFE-UHFFFAOYSA-N
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Description

Benzyl N-(4-aminobutyl)carbamate hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2O2 and its molecular weight is 258.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-(4-aminobutyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNNCIIFBSRHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20519482
Record name Benzyl (4-aminobutyl)carbamate--hydrogen chloride (1/1)
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Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18807-73-3
Record name Carbamic acid, N-(4-aminobutyl)-, phenylmethyl ester, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (4-aminobutyl)carbamate--hydrogen chloride (1/1)
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Record name N-Carbobenzoxy-1,4-diaminobutane Hydrochloride
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Foundational & Exploratory

What is the structure of Benzyl N-(4-aminobutyl)carbamate hydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Benzyl N-(4-aminobutyl)carbamate Hydrochloride

Introduction

This compound is a bifunctional organic molecule featuring a carbamate group and a primary amine, supplied as a hydrochloride salt. Its structure is of significant interest to researchers and drug development professionals due to its application as a chemical linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed overview of its chemical structure, physicochemical properties, a representative synthetic approach, and its critical role in advanced therapeutic modalities.

Chemical Structure and Identification

This compound possesses a well-defined structure comprising three key functional components:

  • A Benzyl Group (C₆H₅CH₂): This aromatic group provides a stable, non-reactive handle.

  • A Carbamate Linker (-O-C(=O)-NH-): This moiety connects the benzyl group to the alkyl chain.

  • A 4-Aminobutyl Chain with a Terminal Hydrochloride Salt: A four-carbon aliphatic chain terminates in a primary amine, which is protonated to form an ammonium chloride salt. This salt form generally enhances the compound's stability and solubility in polar solvents.

The systematic IUPAC name for this compound is benzyl N-(4-aminobutyl)carbamate;hydrochloride.[1] Its CAS number for unambiguous identification is 18807-73-3.[1][2][3][4][5][6]

Caption: Key functional groups of the molecule.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a reference for experimental design and handling.

PropertyValueReference(s)
CAS Number 18807-73-3[1][2][3][4][5]
Molecular Formula C₁₂H₁₉ClN₂O₂[1][2][4][5]
Molecular Weight 258.74 g/mol [1][2][4]
Appearance White to Off-White Solid[2]
Melting Point 192-196 °C[2][3]
Solubility Slightly soluble in DMSO and Methanol[2]
Exact Mass 258.1135055 Da[1]
Density (Free Base) 1.088 g/cm³[3]
Flash Point (Free Base) 186.5 °C[3]

Synthesis and Experimental Protocol

A plausible synthesis involves the reaction of 1,4-diaminobutane with benzyl chloroformate to form the carbamate, followed by the addition of hydrochloric acid to produce the final salt.

start Starting Materials: • 1,4-Diaminobutane • Benzyl Chloroformate reaction Controlled Reaction (Mono-protection) start->reaction Add dropwise at 0°C workup Aqueous Workup & Purification reaction->workup freebase Purified Free Base: Benzyl N-(4-aminobutyl)carbamate workup->freebase salt Salt Formation with HCl freebase->salt product Final Product salt->product

Caption: Plausible synthetic workflow.

Representative Experimental Protocol:

This protocol is a representative example based on standard chemical procedures and should be adapted and optimized under appropriate laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve an excess of 1,4-diaminobutane (e.g., 5 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve benzyl chloroformate (1 equivalent) in the same solvent and add it to the dropping funnel. Add the benzyl chloroformate solution dropwise to the stirred diamine solution over 1-2 hours, ensuring the temperature remains at 0 °C to favor mono-acylation and minimize di-substituted byproducts.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzyl chloroformate is fully consumed.

  • Workup and Extraction: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M citric acid) to remove excess diamine, followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified using column chromatography on silica gel to isolate the pure mono-protected free base.

  • Salt Formation: Dissolve the purified Benzyl N-(4-aminobutyl)carbamate in a minimal amount of a suitable solvent like diethyl ether or methanol. Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound.

Application in PROTAC Technology

This compound is primarily utilized as a versatile PROTAC linker .[5] PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. They consist of two active "warheads" connected by a chemical linker.

  • One warhead binds to the Protein of Interest (POI) .

  • The other warhead binds to an E3 Ubiquitin Ligase .

  • The linker , for which this compound is a building block, bridges these two components.

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase complex to the POI. This polyubiquitination marks the POI for degradation by the cell's own waste disposal machinery, the 26S proteasome.

PROTAC Mechanism of Action cluster_1 1. Ternary Complex Formation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Warhead-Linker-Warhead) PROTAC->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI 2. Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome 3. Recognition Degradation POI is Degraded Proteasome->Degradation 4. Degradation

Caption: The logical workflow of PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to Benzyl N-(4-aminobutyl)carbamate Hydrochloride (CAS: 18807-73-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl N-(4-aminobutyl)carbamate hydrochloride, a key bifunctional linker molecule used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, safety information, a plausible synthesis protocol, and purification methods. Furthermore, it elucidates its role in the PROTAC mechanism of action through schematic diagrams and discusses its applications in drug discovery and development.

Introduction

This compound, with CAS number 18807-73-3, is a synthetic organic compound that has gained significant attention in medicinal chemistry and chemical biology. Its structure features a benzyl carbamate-protected amine and a terminal primary amine, connected by a butyl spacer. This unique architecture makes it an ideal linker for the construction of PROTACs.

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase. This compound provides a versatile scaffold for PROTAC synthesis, offering a balance of flexibility and a defined length to facilitate effective protein degradation.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

Physicochemical Properties
PropertyValueReference
CAS Number 18807-73-3N/A
Molecular Formula C₁₂H₁₉ClN₂O₂N/A
Molecular Weight 258.74 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 192-196 °CN/A
Solubility Slightly soluble in DMSO and MethanolN/A
Boiling Point Not determinedN/A
pKa Not determinedN/A
Safety Information
Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation.P280: Wear protective gloves/eye protection/face protection.
H335: May cause respiratory irritation.P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Note: This safety information is a summary. Always refer to the full Safety Data Sheet (SDS) before handling the compound.

Experimental Protocols

Plausible Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound based on standard organic chemistry procedures for the protection of amines.

Reaction Scheme:

1,4-Diaminobutane + Benzyl Chloroformate → Benzyl N-(4-aminobutyl)carbamate → this compound

Materials:

  • 1,4-Diaminobutane

  • Benzyl Chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable base

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve an excess of 1,4-diaminobutane in dichloromethane (DCM). The use of excess diamine is to favor mono-protection.

  • Addition of Benzyl Chloroformate: Cool the solution in an ice bath (0 °C). Slowly add a solution of benzyl chloroformate in DCM dropwise to the stirred solution of 1,4-diaminobutane. The reaction is exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the benzyl chloroformate is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Benzyl N-(4-aminobutyl)carbamate.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Purification

Recrystallization:

The crude hydrochloride salt can be purified by recrystallization. A suitable solvent system would typically be a polar protic solvent like ethanol or a mixture of solvents such as ethanol/diethyl ether or methanol/diethyl ether.

  • Dissolve the crude solid in a minimum amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Column Chromatography:

If significant impurities are present in the free base before salt formation, purification can be achieved by silica gel column chromatography.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the product. The addition of a small amount of triethylamine to the mobile phase can help to reduce tailing of the amine on the silica gel.

  • Procedure: The crude product is loaded onto the silica gel column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions under reduced pressure.

Spectroscopic Data (Predicted)

Predicted ¹H NMR (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35m5HAr-H
~5.10s2HO-CH₂ -Ph
~4.95br s1HNH -COO
~3.20q2HNH -CH₂ -CH₂
~2.75t2HCH₂ -NH₂
~1.55m4H-CH₂-CH₂ -CH₂ -CH₂-
Predicted ¹³C NMR (in CDCl₃, 101 MHz)
Chemical Shift (δ, ppm)Assignment
~156.5C =O (carbamate)
~136.8Ar-C (quaternary)
~128.5Ar-C H
~128.0Ar-C H
~66.7O-C H₂-Ph
~41.8C H₂-NH₂
~40.8NH-C H₂-
~30.0-CH₂-C H₂-CH₂-CH₂-
~27.5-CH₂-CH₂-C H₂-CH₂-

Applications in Drug Discovery

The primary application of this compound is as a linker in the synthesis of PROTACs. The benzyl carbamate group serves as a protected amine, which can be deprotected under specific conditions to allow for coupling with a ligand for an E3 ubiquitin ligase. The terminal primary amine can be coupled to a ligand for the target protein of interest.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps Compound Benzyl N-(4-aminobutyl)carbamate hydrochloride Step1 Couple POI Ligand to terminal amine Compound->Step1 1. POI_Ligand Target Protein (POI) Ligand with reactive group POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand with reactive group Step3 Couple E3 Ligase Ligand E3_Ligand->Step3 PROTAC_Intermediate POI Ligand-Linker Intermediate Step1->PROTAC_Intermediate Forms Step2 Deprotect Cbz group Step2->Step3 3. Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Yields PROTAC_Intermediate->Step2 2.

The flexibility and length of the butyl chain in this linker are crucial for allowing the PROTAC to effectively bring the target protein and the E3 ligase into proximity, facilitating the formation of a productive ternary complex.

Mechanism of Action in PROTACs

Once synthesized, a PROTAC utilizing a linker derived from this compound follows a catalytic cycle to induce the degradation of a target protein.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Recycling PROTAC Recycling Ternary_Complex->Recycling Dissociates Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation of POI Proteasome->Degradation Leads to Recycling->PROTAC Releases

This process of hijacking the cell's natural protein degradation machinery offers a powerful and innovative approach to drug discovery, enabling the targeting of proteins that have been traditionally considered "undruggable" with conventional small-molecule inhibitors.

Conclusion

This compound is a valuable and versatile chemical tool for researchers and scientists in the field of drug development. Its role as a bifunctional linker is central to the design and synthesis of PROTACs, a rapidly emerging therapeutic modality. This technical guide has provided a detailed overview of its properties, synthesis, and application, offering a foundational resource for its use in the development of novel protein degraders. As the field of targeted protein degradation continues to expand, the importance of well-characterized and readily available linkers like this compound will undoubtedly grow.

N-Cbz-1,4-diaminobutane HCl: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties, Experimental Protocols, and Applications of N-Cbz-1,4-diaminobutane Hydrochloride.

This technical guide provides a comprehensive overview of N-Cbz-1,4-diaminobutane hydrochloride (hydrochloride salt of benzyl N-(4-aminobutyl)carbamate), a key building block in contemporary drug discovery and chemical biology. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, relevant experimental procedures, and its role in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

N-Cbz-1,4-diaminobutane HCl is a mono-protected diamine that serves as a versatile linker in the synthesis of more complex molecules. Its hydrochloride salt form enhances stability and simplifies handling.

Quantitative Data Summary

The key physical and chemical properties of N-Cbz-1,4-diaminobutane HCl are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₂H₁₉ClN₂O₂[1]
Molecular Weight 258.74 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 192-196 °C
IUPAC Name benzyl N-(4-aminobutyl)carbamate;hydrochloride[1]
CAS Number 18807-73-3
Synonyms N-Carbobenzoxy-1,4-diaminobutane Hydrochloride, Z-1,4-diaminobutane HCl, Benzyl (4-aminobutyl)carbamate hydrochloride[1]
Solubility and Stability

Specific quantitative solubility data for N-Cbz-1,4-diaminobutane HCl in common laboratory solvents is not extensively documented in publicly available literature. However, based on its structure as a hydrochloride salt of a protected amine, it is expected to have some solubility in polar protic solvents like water, methanol, and ethanol. Its solubility in aprotic solvents like DMSO and DMF is also anticipated, which is relevant for its use in various reaction conditions. It is recommended that solubility is determined experimentally for specific applications.

The stability of N-Cbz-1,4-diaminobutane HCl is generally good under standard storage conditions (cool and dry). As a hydrochloride salt, it is more stable than its free base form. However, prolonged exposure to strong basic or acidic conditions, as well as high temperatures, may lead to the cleavage of the Cbz (benzyloxycarbonyl) protecting group. For long-term storage, refrigeration (2-8 °C) is recommended.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of N-Cbz-1,4-diaminobutane HCl. These protocols are based on general and established procedures for similar compounds.

Synthesis of N-Cbz-1,4-diaminobutane HCl

This protocol describes the selective mono-N-protection of 1,4-diaminobutane using benzyl chloroformate.

Materials:

  • 1,4-Diaminobutane

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Hydrochloric acid (HCl) solution

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve an excess of 1,4-diaminobutane in a suitable solvent such as dichloromethane. The use of excess diamine favors mono-substitution.

  • Cool the solution in an ice bath with stirring.

  • Slowly add a solution of benzyl chloroformate in the same solvent dropwise to the cooled diamine solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove any unreacted Cbz-Cl and neutralize any formed acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-Cbz-1,4-diaminobutane free base.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of hydrochloric acid solution (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield N-Cbz-1,4-diaminobutane HCl.

Purification by Recrystallization

For higher purity, N-Cbz-1,4-diaminobutane HCl can be recrystallized.

Materials:

  • Crude N-Cbz-1,4-diaminobutane HCl

  • Recrystallization solvent (e.g., ethanol/diethyl ether, methanol/diethyl ether)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude N-Cbz-1,4-diaminobutane HCl in a minimal amount of a hot polar solvent, such as ethanol or methanol.

  • If any insoluble impurities are present, perform a hot filtration.

  • Slowly add a less polar solvent, such as diethyl ether, until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum.

Analytical Characterization

The identity and purity of the synthesized N-Cbz-1,4-diaminobutane HCl can be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid is a common starting point for method development.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Applications in Drug Discovery and Development

N-Cbz-1,4-diaminobutane HCl is a crucial building block in the synthesis of various pharmaceutical agents and chemical probes.

PROTAC Linker

A primary application of N-Cbz-1,4-diaminobutane HCl is as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The 1,4-diaminobutane core provides a flexible alkyl chain that can be readily functionalized at both ends to connect a target protein ligand and an E3 ligase ligand. The Cbz protecting group allows for selective and sequential modification of the two amino groups.

Synthesis of SGLT1 Inhibitors

This compound has also been utilized in the synthetic preparation of pyrazolyl glucopyranoside and galactopyranoside derivatives that act as inhibitors of the human sodium-glucose cotransporter 1 (SGLT1). These inhibitors have therapeutic potential in managing diseases related to hyperglycemia and galactosemia.

Mandatory Visualizations

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC molecule, where N-Cbz-1,4-diaminobutane HCl can serve as a core component of the linker.

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (containing N-Cbz-1,4-diaminobutane linker) TargetProtein Target Protein of Interest (POI) PROTAC->TargetProtein Binds to POI E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds to E3 Ligase TernaryComplex POI-PROTAC-E3 Ligase Ternary Complex TargetProtein->TernaryComplex E3Ligase->TernaryComplex TernaryComplex->PROTAC Release and Recycling PolyUbProtein Polyubiquitinated Target Protein TernaryComplex->PolyUbProtein Ubiquitination Ubiquitin Ubiquitin (Ub) E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->TernaryComplex Recruitment Proteasome 26S Proteasome PolyUbProtein->Proteasome Recognition and Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

This diagram outlines a typical experimental workflow for the development and characterization of a PROTAC, a process where N-Cbz-1,4-diaminobutane HCl would be a key starting material for the linker synthesis.

PROTAC_Workflow cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase Start Start: N-Cbz-1,4-diaminobutane HCl LinkerSynth Linker Synthesis and Functionalization Start->LinkerSynth LigandCoupling Coupling of POI and E3 Ligase Ligands LinkerSynth->LigandCoupling PROTACSynthesis PROTAC Synthesis LigandCoupling->PROTACSynthesis Purification Purification (e.g., HPLC) PROTACSynthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitroBinding In Vitro Binding Assays (SPR, ITC) Characterization->InVitroBinding TernaryComplex Ternary Complex Formation (Co-IP, FRET) InVitroBinding->TernaryComplex CellularDegradation Cellular Degradation Assays (Western Blot, DC50/Dmax) TernaryComplex->CellularDegradation Ubiquitination Target Ubiquitination Assay CellularDegradation->Ubiquitination Downstream Downstream Functional Assays Ubiquitination->Downstream InVivo In Vivo Efficacy Studies (Animal Models) Downstream->InVivo End End: Optimized PROTAC Candidate InVivo->End

Caption: General experimental workflow for PROTAC development.

References

A Technical Guide to the Solubility of Benzyl N-(4-aminobutyl)carbamate Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for Benzyl N-(4-aminobutyl)carbamate hydrochloride (CAS Number: 18807-73-3). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed, adaptable experimental protocol for its determination, based on the industry-standard shake-flask method.

Introduction to this compound

This compound is a chemical compound often utilized as a linker in the synthesis of more complex molecules in drug discovery and development. Its structure, featuring a protected amine and a hydrochloride salt, significantly influences its physicochemical properties, including solubility. Understanding its solubility profile in various organic solvents is critical for reaction condition optimization, formulation development, and purification processes.

Physicochemical Properties

PropertyValueSource
CAS Number 18807-73-3N/A
Molecular Formula C₁₂H₁₉ClN₂O₂N/A
Molecular Weight 258.74 g/mol N/A
Appearance SolidN/A
Melting Point 192-196 °CN/A

Solubility Profile

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble
MethanolSlightly Soluble

This table will be updated as quantitative data becomes available.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[1][2][3][4] The following protocol is a detailed methodology for determining the solubility of this compound in various organic solvents.

4.1. Principle

An excess amount of the solid compound is equilibrated with a specific solvent for a sufficient period to ensure that the dissolved and undissolved solids are in equilibrium. The concentration of the dissolved compound in the supernatant is then accurately measured to determine the solubility.[1][2]

4.2. Materials

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, Methanol, Ethanol, Acetonitrile, Dichloromethane, etc.)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

  • Volumetric flasks and pipettes

  • Analytical balance

4.3. Procedure

  • Preparation of Solvent: Ensure all organic solvents are of high purity (e.g., HPLC grade).

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent throughout the experiment.

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • To remove any remaining solid particles, filter the supernatant through a syringe filter.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of the compound in the specific organic solvent based on the concentration determined from the calibration curve and the dilution factor.

4.4. Experimental Workflow Diagram

G Figure 1: Shake-Flask Solubility Determination Workflow A Add excess solid compound and known volume of solvent to vial B Seal vial and place in orbital shaker at constant temperature A->B C Equilibrate for 24-48 hours B->C D Centrifuge to pellet undissolved solid C->D E Withdraw and filter the supernatant D->E F Dilute supernatant for analysis E->F G Analyze concentration via HPLC F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for thermodynamic solubility determination.

Considerations for Amine Hydrochloride Solubility

The solubility of amine hydrochlorides in organic solvents can be complex.[5] The ionic nature of the hydrochloride salt generally favors solubility in polar solvents. However, the organic carbamate portion of the molecule introduces nonpolar characteristics. The overall solubility will be a balance of these competing factors. For less polar organic solvents, the free base form of the amine may exhibit higher solubility. Therefore, the pH of the microenvironment and the presence of any acidic or basic impurities in the solvent can influence the measured solubility.

Conclusion

While quantitative solubility data for this compound is sparse, this guide provides a robust and adaptable experimental protocol for its determination. The shake-flask method, detailed herein, will enable researchers to generate reliable solubility data in various organic solvents, which is essential for advancing research and development activities involving this compound.

References

Spectroscopic Characterization of Benzyl N-(4-aminobutyl)carbamate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl N-(4-aminobutyl)carbamate hydrochloride (CAS No: 18807-73-3).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also includes standardized experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound. Note: As direct experimental spectra for this specific compound are not publicly available, these tables are generated based on established principles of spectroscopy and data from analogous structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35m5HAr-H
~5.10s2H-O-CH₂ -Ar
~3.20t2H-NH-CH₂ -
~3.00t2H-CH₂ -NH₃⁺
~1.70m2H-NH-CH₂-CH₂ -
~1.55m2H-CH₂ -CH₂-NH₃⁺
~8.0 (broad)s3H-NH₃
~5.5 (broad)t1H-NH -

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~156.5C =O (carbamate)
~136.0Ar-C (quaternary)
~128.5Ar-C H
~128.0Ar-C H
~127.8Ar-C H
~66.5-O-C H₂-Ar
~40.5-NH-C H₂-
~39.0-C H₂-NH₃⁺
~27.0-NH-CH₂-C H₂-
~25.0-C H₂-CH₂-NH₃⁺

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, broadN-H stretch (carbamate)
3000-2800Strong, broadN-H stretch (-NH₃⁺)
~3030MediumC-H stretch (aromatic)
2940-2850MediumC-H stretch (aliphatic)
~1690StrongC=O stretch (carbamate)
~1530MediumN-H bend (carbamate)
1450, 1495MediumC=C stretch (aromatic)
~1250StrongC-O stretch (carbamate)
~740, 695StrongC-H bend (aromatic, monosubstituted)

Table 4: Mass Spectrometry Data (Predicted)

m/zIon
223.1441[M+H]⁺ (Calculated for C₁₂H₁₉N₂O₂⁺)
222.1368[M]⁺ (Calculated for C₁₂H₁₈N₂O₂)[3]
108.0422[C₇H₈O]⁺ (benzyl fragment)
91.0548[C₇H₇]⁺ (tropylium ion)
87.0862[C₄H₉N₂]⁺ (aminobutyl fragment)
70.0651[C₄H₈N]⁺ (fragment from aminobutyl chain)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). Ensure the sample is fully dissolved. A common solvent for hydrochloride salts is DMSO-d₆ or D₂O. Transfer the solution to a standard 5 mm NMR tube.[4]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should encompass the expected range of proton chemical shifts (typically 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrophotometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (typically 4000-400 cm⁻¹).[5]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, commonly Electrospray Ionization (ESI) for this type of polar molecule.

  • Acquisition:

    • Introduce the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge ratio (m/z).[6][7][8]

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Benzyl N-(4-aminobutyl)carbamate hydrochloride Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Data_NMR Chemical Shifts, Integration, Multiplicity NMR->Data_NMR Data_IR Functional Group Identification IR->Data_IR Data_MS Molecular Weight, Fragmentation Pattern MS->Data_MS Structure Structure Elucidation & Confirmation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

The Enduring Guardian: An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The Benzyloxycarbonyl (Cbz or Z) group is a foundational amine-protecting group in organic synthesis, the development of which was a pivotal moment for controlled peptide synthesis.[1][2] Introduced by Max Bergmann and Leonidas Zervas in 1932, its unique combination of stability and specific cleavage conditions revolutionized the stepwise assembly of amino acids.[1][3] Despite the later development of other prominent protecting groups like Boc and Fmoc, the Cbz group's distinct characteristics ensure its continued relevance in modern multi-step organic synthesis and drug development.[1][3] This technical guide provides a comprehensive exploration of the Cbz protecting group, covering its core principles, reaction mechanisms, quantitative data, and detailed experimental protocols.

Core Principles of the Cbz Protecting Group

The primary function of the Cbz group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines by converting them into significantly less reactive carbamates.[1][4] This strategy is fundamental in complex syntheses, particularly in peptide chemistry, where it prevents the N-terminus of an amino acid from undergoing unwanted side reactions during peptide bond formation.[1][4] The Cbz group can also be employed to protect other nucleophilic groups such as alcohols and thiols.[1]

Key characteristics that define the utility of the Cbz group include:

  • Robust Stability: Cbz-protected amines exhibit remarkable stability across a wide array of reaction conditions, including basic and most mildly acidic media, which allows for considerable flexibility in subsequent synthetic steps.[3][4]

  • Ease of Introduction: The protection reaction, typically involving benzyl chloroformate (Cbz-Cl), is generally high-yielding and proceeds under mild conditions.[3]

  • Facile and Specific Removal: The Cbz group can be cleanly removed under specific conditions that often leave other functional groups intact. The most common methods are catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or treatment with strong acids like HBr in acetic acid.[3][5] The hydrogenolysis method is exceptionally mild.[3]

  • Orthogonality: The unique cleavage conditions for the Cbz group (primarily hydrogenolysis) make it orthogonal to other widely used amine protecting groups.[3] It is stable under the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group and the basic conditions used to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3] This orthogonality is a critical principle in modern synthesis, enabling the selective deprotection of one functional group in the presence of others.[3]

Quantitative Data on Cbz Protection and Deprotection

The efficiency of Cbz group introduction and removal is a critical factor in its widespread adoption. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Yields for Cbz Protection of Various Amines [3]

Amine SubstrateReagents and ConditionsYield (%)
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C> 90
AlanineCbz-Cl, aq. NaOH, 0 °C~95
PhenylalanineCbz-Cl, aq. NaHCO₃, rt> 90
BenzylamineCbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt~98
AnilineCbz-Cl, Pyridine, CH₂Cl₂, 0 °C~92

Table 2: Comparison of Cbz Deprotection Methods and Yields [6]

Cbz-Protected SubstrateDeprotection Method and ReagentsKey AdvantagesPotential LimitationsYield (%)
Cbz-Amino AcidCatalytic Hydrogenolysis: H₂, Pd/CMild, neutral pH, clean byproducts (toluene, CO₂)Incompatible with reducible groups (alkenes, alkynes, nitro groups)>95
Cbz-PeptideTransfer Hydrogenation: Ammonium formate, Pd/CAvoids flammable H₂ gas, safer for scale-upMay require higher catalyst loading or longer reaction times90-98
Cbz-Alkyl AmineAcidic Cleavage: 33% HBr in Acetic AcidEffective for substrates sensitive to hydrogenationHarsh acidic conditions may cleave other acid-labile groups85-95
Cbz-Aryl AmineLewis Acid: AlCl₃, HFIPMild, good functional group toleranceRequires specific fluorinated solvents, potential for side reactions~90

Signaling Pathways and Experimental Workflows

Mechanism of Cbz Protection

The standard method for introducing the Cbz group is the Schotten-Baumann reaction, where an amine undergoes nucleophilic acyl substitution with benzyl chloroformate (Cbz-Cl) under basic conditions.[3][4] The amine's lone pair attacks the electrophilic carbonyl carbon of Cbz-Cl.[4][5] A base is required to neutralize the hydrochloric acid generated during the reaction.[4][5]

G cluster_reactants cluster_products Amine R-NH₂ (Amine) inv1 Amine->inv1 CbzCl Cbz-Cl (Benzyl Chloroformate) CbzCl->inv1 ProtectedAmine R-NH-Cbz (Protected Amine) HCl HCl inv2 HCl->inv2 Base Base Base->inv2 Salt Base-H⁺ Cl⁻ inv1->ProtectedAmine  Nucleophilic Attack inv1->HCl inv2->Salt  Neutralization G CbzProtected R-NH-Cbz (Cbz-Protected Amine) CarbamicAcid [R-NH-COOH] (Unstable Carbamic Acid Intermediate) CbzProtected->CarbamicAcid + H₂ (Pd/C) Hydrogenolysis Toluene Toluene CbzProtected->Toluene FreeAmine R-NH₂ (Free Amine) CarbamicAcid->FreeAmine Spontaneous Decarboxylation CO2 CO₂ CarbamicAcid->CO2 G Start Dissolve Substrate in Solvent AddReagents Add Reagents (e.g., Cbz-Cl, Base, Pd/C) Start->AddReagents React Stir under Appropriate Conditions AddReagents->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Workup Quench Reaction & Work-up / Filtration Monitor->Workup Purify Purify Product (Crystallization, Chromatography) Workup->Purify End Isolated Product Purify->End

References

The Enduring Guardian: A Technical Guide to Benzyl Carbamates as Amine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development, the judicious selection and application of protecting groups are paramount. Among the arsenal of strategies for the temporary masking of amine functionalities, benzyl carbamates stand out for their robustness, versatility, and well-understood reactivity. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with benzyl carbamate protecting groups, with a primary focus on the widely utilized benzyloxycarbonyl (Cbz or Z) group.

Core Principles of Benzyl Carbamate Protection

The benzyloxycarbonyl (Cbz) group is a cornerstone of amine protection, valued for its stability across a broad spectrum of reaction conditions, including basic and many acidic environments.[1][2] This stability makes it an ideal choice for complex synthetic routes where other functional groups must be manipulated without affecting the protected amine. The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the benzyl chloroformate.[1][5]

The true utility of the Cbz group, and other benzyl carbamates, lies in the array of selective deprotection methods available. The most common and mildest method is catalytic hydrogenolysis, which involves the use of a palladium catalyst (typically on carbon) and a hydrogen source to cleave the benzyl-oxygen bond, liberating the free amine, toluene, and carbon dioxide.[4][6][7] Alternative deprotection strategies include transfer hydrogenation and cleavage under strong acidic conditions, offering flexibility when dealing with molecules containing functional groups sensitive to catalytic hydrogenation.[1][6]

Benzyl Carbamate Derivatives in Synthesis

While the Cbz group is the most prevalent, other substituted benzyl carbamates offer nuanced lability and specific advantages. One such example is the p-methoxybenzyloxycarbonyl (Moz or MeOZ) group, which is more labile to hydrogenolysis than the Cbz group, allowing for differential deprotection in the presence of a Cbz group.[8][9]

Applications in Peptide Synthesis and Drug Development

The Cbz group has historically played a pivotal role in peptide synthesis, preventing unwanted side reactions at the N-terminus of amino acids during peptide bond formation.[1][10][11] Its stability and reliable removal have made it an invaluable tool for the controlled, sequential assembly of peptide chains.[10] In the broader context of drug development, benzyl carbamates are integral intermediates in the synthesis of complex pharmaceutical agents, including HIV-integrase inhibitors.[12] The carbamate functionality itself is a key structural motif in many approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding, which can be crucial for drug-target interactions.[13][14][15]

Quantitative Data on Deprotection Methods

The selection of a deprotection method is contingent upon the substrate's functional group tolerance and the desired reaction conditions. The following table summarizes the performance of common Cbz deprotection methods.

Deprotection MethodReagentsTypical ConditionsSubstrate ExampleYield (%)Reference
Catalytic Hydrogenation H₂, 5-10% Pd/CMeOH or EtOH, rt, 1-24 hN-Cbz-aniline98[6]
H₂, 5-10% Pd/CMeOH or EtOH, rt, 1-24 hN-Cbz-L-phenylalanine>95[6]
H₂, 5-10% Pd/CMeOH or EtOH, rt, 1-24 hN-Cbz protected piperidine~95[6]
Transfer Hydrogenation Ammonium formate, Pd/CMeOH, reflux, 1-3 hN-Cbz protected peptides>90[6]
Ammonium formate, Pd/CMeOH, reflux, 1-3 hHalogenated N-Cbz anilines90-95[6]
NaBH₄, Pd/CMeOH, rt, 5-15 minN-Cbz aromatic amines93-98[6]
Acidic Cleavage 33% HBr in Acetic Acidrt, 1-4 hN-Cbz protected amino acidsNot specified[6]
Nucleophilic Cleavage 2-mercaptoethanol, K₃PO₄N,N-dimethylacetamide, 75 °C, 24hN-Cbz protected aminesNot specified[6][16]

Experimental Protocols

Protocol 1: Protection of an Amine with Benzyl Chloroformate (Cbz-Cl) - Standard Aqueous Conditions

Materials:

  • Amine (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl, 1.5 eq)

  • Base (e.g., NaHCO₃, Na₂CO₃)

  • Solvent (e.g., Dioxane/Water, Ethyl Acetate)

Procedure:

  • Dissolve the amine in a suitable solvent mixture (e.g., dioxane and water).

  • Add a base (e.g., sodium bicarbonate) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for a specified time (e.g., 20 hours), monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[1]

Protocol 2: Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenation

Materials:

  • Cbz-protected amine

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium)

  • Solvent (e.g., Methanol (MeOH) or Ethanol (EtOH))

  • Hydrogen gas (H₂) source (balloon or hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Celite™ for filtration

Procedure:

  • Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas (e.g., via a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite™ to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[6]

Protocol 3: Deprotection of a Cbz-Protected Amine using HBr in Acetic Acid

Materials:

  • Cbz-protected peptide

  • 33% solution of HBr in acetic acid

  • Diethyl ether

Procedure:

  • Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.

  • Stir the solution at room temperature for a specified time (e.g., 20 minutes).

  • Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

  • Isolate the precipitate by decantation and dry to yield the deprotected peptide hydrobromide salt.[1]

Visualizing the Chemistry of Benzyl Carbamates

To further elucidate the core concepts discussed, the following diagrams illustrate the key chemical transformations and workflows involving benzyl carbamate protecting groups.

General Workflow for Amine Protection with Cbz-Cl Amine Amine (R-NH2) Reaction Reaction Mixture Amine->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Base (e.g., NaHCO3) Base->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup ProtectedAmine Cbz-Protected Amine Purification Purification (Chromatography) Workup->Purification FinalProduct Pure Cbz-Protected Amine Purification->FinalProduct

Caption: General workflow for the protection of an amine with the Cbz group.

Mechanism of Cbz Protection of an Amine cluster_start Reactants cluster_end Products Amine R-NH₂ Amine Intermediate {Tetrahedral Intermediate} Amine->Intermediate Nucleophilic Attack CbzCl Cbz-Cl Benzyl Chloroformate CbzCl->Intermediate ProtectedAmine R-NH-Cbz Cbz-Protected Amine Intermediate->ProtectedAmine Collapse & Expulsion of Cl⁻ HCl HCl Intermediate->HCl Salt Salt + H₂O HCl->Salt Base Base Base->Salt Neutralization

Caption: Mechanism of amine protection using benzyl chloroformate (Cbz-Cl).

Deprotection Pathways for Cbz-Protected Amines cluster_hydro Catalytic Hydrogenolysis cluster_acid Acidic Cleavage cluster_transfer Transfer Hydrogenation CbzProtectedAmine Cbz-Protected Amine (R-NH-Cbz) H2_PdC H₂ / Pd-C CbzProtectedAmine->H2_PdC HBr_AcOH HBr / AcOH CbzProtectedAmine->HBr_AcOH AmmoniumFormate Ammonium Formate / Pd-C CbzProtectedAmine->AmmoniumFormate DeprotectedAmine_H Deprotected Amine (R-NH₂) H2_PdC->DeprotectedAmine_H Toluene_H Toluene H2_PdC->Toluene_H CO2_H CO₂ H2_PdC->CO2_H DeprotectedAmine_A Deprotected Amine (R-NH₃⁺ Br⁻) HBr_AcOH->DeprotectedAmine_A BenzylBromide Benzyl Bromide HBr_AcOH->BenzylBromide CO2_A CO₂ HBr_AcOH->CO2_A DeprotectedAmine_T Deprotected Amine (R-NH₂) AmmoniumFormate->DeprotectedAmine_T Toluene_T Toluene AmmoniumFormate->Toluene_T CO2_T CO₂ AmmoniumFormate->CO2_T

Caption: Major deprotection pathways for the Cbz protecting group.

References

Literature review on mono-protected diamines in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Mono-Protected Diamines in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Mono-protected diamines are crucial building blocks in modern organic synthesis, offering a strategic advantage in the construction of complex molecules. Their bifunctional nature, with one nucleophilic amine and one temporarily masked amine, enables selective, sequential reactions. This is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and chiral ligands for asymmetric catalysis, where precise control over molecular architecture is paramount.[1][2][3] The primary challenge in their preparation is achieving high selectivity for the mono-protected product while minimizing the formation of the di-protected byproduct.[4][5]

This guide provides a comprehensive overview of the synthesis, key protecting groups, and applications of mono-protected diamines, with a focus on practical experimental protocols and quantitative data.

Core Concepts and Common Protecting Groups

The selective protection of one amino group in a diamine allows the free amine to undergo transformations such as acylation, alkylation, or condensation, after which the second amino group can be deprotected for further functionalization. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal.[1]

The most prevalent protecting groups for amines form carbamates, which are generally stable and render the protected nitrogen non-nucleophilic.[6]

  • Boc (tert-Butoxycarbonyl): The Boc group is arguably the most common amine protecting group in non-peptide chemistry.[7] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of conditions but is easily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8]

  • Cbz (Carboxybenzyl): The Cbz group is installed using benzyl chloroformate (Cbz-Cl). It is stable under both acidic and basic conditions, providing an orthogonal protection strategy to the acid-labile Boc group.[1] Deprotection is most commonly achieved via catalytic hydrogenolysis (e.g., H₂ with a Palladium catalyst).[8]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. Its key feature is its lability to basic conditions (e.g., piperidine), making it orthogonal to both Boc and Cbz groups.[1][8]

The concept of using protecting groups that can be removed under different conditions is known as orthogonal protection , a fundamental strategy in multi-step synthesis.

G cluster_PG Amine Protecting Groups cluster_Deprotection Deprotection Conditions Boc Boc (tert-Butoxycarbonyl) Acid Strong Acid (TFA, HCl) Boc->Acid Cleaved by Cbz Cbz (Carboxybenzyl) Hydro Hydrogenolysis (H₂, Pd/C) Cbz->Hydro Cleaved by Fmoc Fmoc (9-Fluorenyl...) Base Base (Piperidine) Fmoc->Base Cleaved by

Caption: Orthogonal protection strategies for common amine protecting groups.

Synthetic Methodologies for Mono-Protection

Several methods have been developed to selectively mono-protect diamines. While early methods often relied on using a large excess of the diamine to statistically favor mono-protection, this is not practical for valuable or complex diamines.[9][10] More recent and efficient methods focus on differentiating the two amino groups in situ.

In Situ Mono-Protonation Method

A highly effective and widely used "one-pot" strategy involves the mono-protonation of the diamine with one equivalent of acid.[4][9][11] The resulting ammonium salt is unreactive to the protecting group reagent, leaving the free amine to react selectively. This method is cost-effective and applicable to large-scale synthesis.[11]

The general workflow involves the sequential addition of one equivalent of an acid source, followed by one equivalent of the protecting group reagent (e.g., Boc₂O).[3]

G Diamine Symmetrical Diamine (H₂N-R-NH₂) Acid 1 eq. Acid Source (e.g., Me₃SiCl/MeOH or HCl) Diamine->Acid Add MonoSalt Mono-Ammonium Salt (H₂N-R-NH₃⁺Cl⁻) Acid->MonoSalt Forms Boc2O 1 eq. Boc₂O MonoSalt->Boc2O Reacts with Neutralize Base Workup (e.g., NaOH) Boc2O->Neutralize Then Protected Mono-Boc Protected Diamine (BocHN-R-NH₂) Neutralize->Protected Isolates

Caption: Workflow for mono-Boc protection via in situ mono-protonation.

Experimental Protocols

General Protocol for Mono-Boc Protection of Diamines using Me₃SiCl

This procedure is adapted from a simple and efficient one-pot protocol for the selective mono-Boc protection of a wide range of diamines.[4][12] Chlorotrimethylsilane (Me₃SiCl) reacts with anhydrous methanol to generate a precise equivalent of HCl in situ, avoiding the use of hazardous compressed HCl gas.[4][13]

Materials:

  • Diamine (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl, 1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • 2N Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the diamine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt may form.[4]

  • Allow the mixture to warm to room temperature and stir for 15-30 minutes.[11]

  • Add water (approx. 1 mL per gram of diamine), followed by a solution of Boc₂O (1.0 eq) in methanol.[4]

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Dilute the mixture with water and wash with diethyl ether to remove any di-Boc byproduct and other nonpolar impurities.

  • Adjust the pH of the aqueous layer to >12 by adding 2N NaOH solution.[4]

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure mono-Boc protected diamine.[4]

General Protocol for Boc Deprotection

The removal of the Boc group is a straightforward acid-catalyzed hydrolysis.[7]

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM, if using TFA)

Procedure (using TFA):

  • Dissolve the Boc-protected amine in dichloromethane (approx. 0.1-0.2 M solution).

  • Add an excess of trifluoroacetic acid (e.g., 25% TFA in DCM v/v).[7]

  • Stir the solution at room temperature. The reaction is often complete within 1-2 hours. Monitor by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure to isolate the amine salt.[7][8]

  • The free amine can be obtained by a basic workup if required.

General Protocol for Mono-Cbz Protection of Guanidines

This protocol details the selective mono-Cbz protection of a guanidine, which can be adapted for diamines under appropriate conditions.

Materials:

  • Guanidine hydrochloride (1.0 eq)

  • 1,4-Dioxane

  • Water

  • Sodium Hydroxide (NaOH, 2.0 eq)

  • Benzyl chloroformate (Cbz-Cl, 1.0 eq)

Procedure:

  • Dissolve guanidine hydrochloride and NaOH in a mixture of water and 1,4-dioxane at 0 °C.[14]

  • Add benzyl chloroformate (1.0 eq) dropwise over 15 minutes.[14]

  • Allow the reaction to stir at room temperature for 3 hours.[14]

  • After the reaction, acidify the mixture to pH 2 with concentrated HCl.[14]

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the crude product, which can be purified by recrystallization.[14]

Quantitative Data on Mono-Boc Protection

The efficiency of the in situ mono-protonation method has been demonstrated for a variety of linear and cyclic diamines. The following table summarizes representative yields and purities.

Diamine SubstrateProductYield (%)Purity (%)Reference
(1R,2R)-Cyclohexane-1,2-diaminetert-Butyl (1R,2R)-2-aminocyclohexylcarbamate66>99[4][12]
(1R,2R)-1,2-Diphenylethyl-1,2-diaminetert-Butyl (1R,2R)-2-amino-1,2-diphenylethylcarbamate4593[4][12]
1,2-Diaminopropanetert-Butyl (2-aminopropyl)carbamate7298[4][12]
EthylenediamineN-(tert-Butoxycarbonyl)ethylenediamine87>97[3][11]
1,4-DiaminobutaneN-(tert-Butoxycarbonyl)-1,4-butanediamine82-[11]
Piperazinetert-Butyl piperazine-1-carboxylate80-[11]
N-Isopropylethylenediaminetert-Butyl (2-(isopropylamino)ethyl)carbamate95-[11]

Applications in Drug Development and Asymmetric Synthesis

Mono-protected diamines are foundational components in medicinal chemistry and asymmetric synthesis.

  • Drug Discovery: They serve as versatile scaffolds and linkers for building complex molecular architectures found in many biologically active compounds.[2][11] Conformationally restricted diamines, in particular, are used to create rigid platforms that can present functional groups in a defined spatial arrangement, enhancing binding affinity to biological targets.[2]

  • Asymmetric Catalysis: Chiral mono-protected 1,2-diamines are precursors to highly effective ligands and organocatalysts used in asymmetric transformations.[4][12] These include reactions like asymmetric transfer hydrogenation, aldol reactions, and Michael additions, which are critical for producing enantiomerically pure pharmaceuticals.[4][15][16]

G cluster_Start Core Building Block cluster_Paths Synthetic Pathways cluster_End Final Applications MPD Mono-Protected Diamine Path1 Sequential Functionalization MPD->Path1 Used in Path2 Deprotection & Ligand Synthesis MPD->Path2 Used for Drug Pharmaceuticals & Complex Molecules Path1->Drug Catalyst Chiral Ligands & Organocatalysts Path2->Catalyst

Caption: Key applications of mono-protected diamines in synthesis.

References

Benzyl N-(4-aminobutyl)carbamate hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Material Safety Data Sheet for Benzyl N-(4-aminobutyl)carbamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

This compound is a chemical compound commonly used as a linker in the synthesis of more complex molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Accurate identification is critical for safety and experimental reproducibility.

IdentifierValue
Chemical Name This compound[2]
Synonyms N-Carbobenzoxy-1,4-diaminobutane hydrochloride, Z-1,4-diaminobutane.HCl, N-Cbz-1,4-diaminobutane HCl[2]
CAS Number 18807-73-3[1][2][3]
Molecular Formula C₁₂H₁₉ClN₂O₂[1][2]
Molecular Weight 258.75 g/mol [1]
Structure (As per IUPAC name)

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory tract.[2][4]

GHS ClassificationCodeDescription
Skin Corrosion/Irritation H315Causes skin irritation[2][4]
Serious Eye Damage/Irritation H319Causes serious eye irritation[2][4]
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation[2][4]

Signal Word: Warning[2]

Precautionary Statements (Selected):

CodeDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[4][5]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
P405Store locked up.[5][6]
P501Dispose of contents/container to an approved waste disposal plant.[5][6]

Physicochemical Properties

The physical and chemical properties are essential for safe handling, storage, and use in experimental settings.

PropertyValue
Physical State Solid, Powder[7][8]
Appearance Light cream[8]
Melting Point 192 - 196 °C[7]
Solubility DMSO (Slightly), Methanol (Slightly)[7]
Stability Stable under normal conditions.[6]
Incompatible Materials Strong oxidizing agents, Strong acids.[6]

Toxicological Information

Comprehensive toxicological data for this specific compound is limited. Many data sheets report "no data available" for acute toxicity metrics such as LD50 or LC50.[8] The toxicological properties have not been fully investigated.[6] The known hazards are based on irritation potential.

Toxicity EndpointResult
Acute Toxicity No data available
Skin Corrosion/Irritation Causes skin irritation[2]
Serious Eye Damage/Irritation Causes serious eye irritation[2]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available

Experimental Protocols and Workflows

Detailed experimental protocols for the determination of the data presented in safety data sheets are typically not provided by the manufacturer. The reported values for properties like melting point are established using standardized methodologies, such as those outlined by the OECD Guidelines for the Testing of Chemicals.

For researchers handling this or any chemical, a structured approach to safety is paramount. The following workflows, rendered in DOT language, provide a logical framework for risk assessment and safety procedures.

G Figure 1. General Chemical Risk Assessment Workflow A Hazard Identification (Review SDS Sections 2, 11) B Exposure Assessment (Route, Duration, Frequency) A->B C Dose-Response Assessment (Review Toxicity Data) B->C D Risk Characterization (Integrate A, B, C) C->D E Risk Management (Implement Controls) D->E

Figure 1. General Chemical Risk Assessment Workflow

G Figure 2. Personal Protective Equipment (PPE) Selection Workflow start Start: Review SDS (Sections 2 & 8) ppe_base Standard PPE: Lab Coat, Safety Glasses start->ppe_base hazard_check Hazard Identified? (Irritant, Corrosive, etc.) ppe_gloves Add Chemical-Resistant Gloves (e.g., Nitrile) hazard_check->ppe_gloves Skin Irritant (H315) ppe_goggles Upgrade to Chemical Goggles hazard_check->ppe_goggles Eye Irritant (H319) ppe_respirator Assess Need for Respiratory Protection (e.g., Fume Hood, Respirator) hazard_check->ppe_respirator Resp. Irritant (H335) or Dust Hazard ppe_base->hazard_check end_ppe Final PPE Ensemble Determined ppe_gloves->end_ppe ppe_goggles->end_ppe ppe_respirator->end_ppe

Figure 2. Personal Protective Equipment (PPE) Selection Workflow

G Figure 3. Chemical Spill Response Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Hazard Level alert->assess minor_spill Minor Spill: Clean up with appropriate absorbent & PPE assess->minor_spill Minor major_spill Major Spill: Contact Emergency Response Team assess->major_spill Major decon Decontaminate Area & Equipment minor_spill->decon dispose Dispose of Waste (per SDS Section 13) major_spill->dispose decon->dispose

Figure 3. Chemical Spill Response Workflow

Handling, Storage, and Disposal

Handling: Use only in a well-ventilated area or under a chemical fume hood.[5] Avoid contact with skin and eyes and avoid breathing dust.[6] Wash hands and skin thoroughly after handling.[5]

Storage: Store in a dry, cool, and well-ventilated place.[5][8] Keep the container tightly closed.[5][8] It is recommended to store this material locked up.[5][6]

Disposal: Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[5] Do not allow the product to enter drains.

References

The Carbamate Moiety: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Significance, and Application of Carbamates in Drug Development

Introduction

The carbamate functional group, an ester of carbamic acid, has emerged as a pivotal structural motif in the landscape of medicinal chemistry. Its journey from a component of a toxic West African bean to a key feature in life-saving pharmaceuticals is a testament to the power of natural product chemistry and rational drug design. This technical guide provides a comprehensive overview of the discovery, significance, and application of carbamates for researchers, scientists, and drug development professionals. We will delve into their mechanism of action as enzyme inhibitors, detail experimental protocols for their synthesis and evaluation, and present key quantitative data to inform future drug discovery efforts.

Historical Perspective: From Ordeal Bean to Rational Drug Design

The story of carbamates in medicine begins with the Calabar bean (Physostigma venenosum), a plant native to West Africa historically used in "ordeal trials" to determine guilt or innocence. In the mid-19th century, scientists isolated the active alkaloid, physostigmine, and identified it as a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] The first total synthesis of physostigmine was achieved in 1935 by Percy Lavon Julian and Josef Pikl.[2] This groundbreaking work on a natural carbamate laid the foundation for the development of a vast class of synthetic carbamate-based drugs and insecticides.[3]

Significance in Medicinal Chemistry

The carbamate group is a versatile scaffold in drug design due to its unique physicochemical properties.[4][5][6] It is considered a bioisostere of the amide bond, offering increased metabolic stability against proteolysis.[6] The carbamate moiety can participate in hydrogen bonding and its substituents can be readily modified to fine-tune a compound's pharmacokinetic and pharmacodynamic properties, such as potency, selectivity, and duration of action.[4][6] This has led to the successful development of carbamate drugs for a wide range of therapeutic areas, including neurodegenerative diseases, myasthenia gravis, and as antidotes to poisoning.[7][8][9]

Mechanism of Action: Reversible Enzyme Inhibition

The primary mechanism by which many carbamate drugs exert their therapeutic effect is through the reversible inhibition of enzymes, most notably acetylcholinesterase.[10][11] Unlike organophosphates, which cause irreversible phosphorylation of the enzyme's active site, carbamates act as "pseudo-irreversible" or "slowly reversible" inhibitors.

The process involves a two-step mechanism:

  • Carbamoylation: The carbamate inhibitor binds to the active site of the enzyme, and the carbamoyl moiety is transferred to the catalytic serine residue, forming a carbamoylated enzyme intermediate. This step inactivates the enzyme.

  • Decarbamoylation: The carbamoylated enzyme undergoes slow hydrolysis, regenerating the active enzyme. The rate of this decarbamoylation step is a critical determinant of the inhibitor's duration of action.[12][13]

This reversible nature of inhibition is a key advantage, as it allows for a more controlled and titratable therapeutic effect compared to irreversible inhibitors.

Quantitative Data on Carbamate Cholinesterase Inhibitors

The potency and efficacy of carbamate inhibitors are quantified by several key parameters, including the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), the carbamoylation rate (k_i), and the decarbamoylation rate (k_r). A summary of these values for prominent carbamate drugs is presented below.

DrugTarget EnzymeIC50 (µM)Ki (µM)Carbamoylation Rate (k_i) (min⁻¹)Decarbamoylation Rate (k_r) (min⁻¹)References
Physostigmine Human AChE0.117 ± 0.0070.02 - 0.37--[14][15]
Human BChE0.059 ± 0.012---[14]
Neostigmine Human AChE0.062 ± 0.0030.02 - 0.37--[14][15]
Human BChE0.373 ± 0.089---[14]
Rivastigmine Human AChE5.1 ± 0.1---[16]
Human BChE14.0 ± 0.3---[16]
Pyridostigmine Human AChE0.35---[3]
Human BChE1.0---[3]

Experimental Protocols

Synthesis of Carbamate Drugs

1. General Synthesis of Rivastigmine Tartrate

Rivastigmine can be synthesized from 1-(3-hydroxyphenyl)ethanone through a multi-step process.[11][17][18]

  • Step 1: Oximation: 1-(3-hydroxyphenyl)ethanone is reacted with hydroxylamine hydrochloride to form the corresponding oxime.

  • Step 2: Reduction: The oxime is reduced to the primary amine, 3-(1-aminoethyl)phenol, using a reducing agent such as an Al-Ni alloy.[17]

  • Step 3: N-methylation: The primary amine undergoes N-methylation to yield the key intermediate, 3-(1-dimethylaminoethyl)phenol.

  • Step 4: Carbamoylation: The phenolic intermediate is reacted with N-ethyl-N-methylcarbamoyl chloride to form racemic rivastigmine.

  • Step 5: Resolution and Salt Formation: The racemic mixture is resolved using a chiral acid, such as di-(+)-p-toluoyl-D-tartaric acid, to isolate the desired (S)-enantiomer. The final active pharmaceutical ingredient is prepared by forming the tartrate salt.[11]

2. General Synthesis of Neostigmine Bromide

Neostigmine bromide synthesis typically starts from 3-dimethylaminophenol.[4][19][20][21][22]

  • Step 1: Formation of the Phenolate: 3-dimethylaminophenol is treated with a base, such as potassium hydroxide, to form the potassium phenolate salt.

  • Step 2: Carbamoylation: The phenolate is reacted with dimethylcarbamoyl chloride. The chloride is displaced by the phenoxide to form the carbamate ester intermediate.

  • Step 3: Quaternization: The tertiary amine of the intermediate is quaternized by reaction with methyl bromide to yield the final product, neostigmine bromide.[19][20]

Enzyme Inhibition Assay

Ellman's Assay for Acetylcholinesterase Inhibition

The Ellman's assay is a widely used colorimetric method to determine acetylcholinesterase activity and inhibition.[7][15]

  • Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the enzyme activity.

  • Reagents:

    • 0.1 M Phosphate Buffer (pH 8.0)

    • Acetylcholinesterase (AChE) solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

    • Test carbamate inhibitor solution

  • Procedure (96-well plate format):

    • To the wells of a microplate, add the phosphate buffer, AChE solution, and the test inhibitor at various concentrations. Include control wells with no inhibitor.

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI and DTNB solutions to all wells.

    • Immediately measure the absorbance at 412 nm kinetically over a set period.

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Visualizations

Signaling Pathway: Cholinergic Synapse and AChE Inhibition

Cholinergic_Synapse cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal cluster_inhibition Enzyme Inhibition Action_Potential Action Potential Arrives Ca_Channel Voltage-gated Ca²⁺ Channel Opens Action_Potential->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion ACh_Release ACh Release Vesicle_Fusion->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh ACh_Receptor ACh Receptor Binding ACh->ACh_Receptor binds to Hydrolysis ACh Hydrolysis (Choline + Acetate) ACh->Hydrolysis degraded by Postsynaptic_Potential Postsynaptic Potential ACh_Receptor->Postsynaptic_Potential AChE Acetylcholinesterase (AChE) Inhibition Carbamoylation (Inhibition) AChE->Inhibition inhibited by Carbamate Carbamate Inhibitor Carbamate->Inhibition Hydrolysis->AChE

Caption: Cholinergic neurotransmission and the mechanism of acetylcholinesterase (AChE) inhibition by carbamates.

Experimental Workflow: Screening of Carbamate Inhibitors

Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_kinetics Mechanism of Action Studies start Design Carbamate Library synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization primary_screen Primary High-Throughput Screen (e.g., Ellman's Assay) characterization->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response Active Compounds stop End hit_id->stop Inactive Compounds selectivity Selectivity Profiling (e.g., vs. BChE) dose_response->selectivity kinetic_analysis Kinetic Analysis (Ki, k_i, k_r) selectivity->kinetic_analysis sar Structure-Activity Relationship (SAR) Analysis kinetic_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the discovery and development of novel carbamate-based enzyme inhibitors.

Logical Relationship: Structure-Activity Relationship (SAR) of Carbamate Inhibitors

SAR_Carbamates cluster_R1 Leaving Group (R¹) cluster_R2_R3 N-Substituents (R², R³) carbamate_core { Carbamate Core |  R¹-O-C(=O)-N(R²)(R³) } r1_properties Influences binding affinity and carbamoylation rate r2_r3_properties Crucial for decarbamoylation rate (duration of action) activity Inhibitory Potency & Duration r1_properties->activity modulates r1_examples Aromatic/heterocyclic rings often enhance potency r1_examples->r1_properties e.g. r2_r3_properties->activity determines r2_r3_examples Increasing alkyl size generally decreases decarbamoylation rate r2_r3_examples->r2_r3_properties e.g.

References

Methodological & Application

Synthesis Protocol for Benzyl N-(4-aminobutyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of Benzyl N-(4-aminobutyl)carbamate hydrochloride. This compound is a valuable building block in medicinal chemistry and drug development, often utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocol herein describes a two-step synthesis commencing with the selective mono-N-protection of 1,4-diaminobutane (putrescine) with benzyl chloroformate, followed by conversion to its hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional molecule featuring a primary amine and a carbamate-protected amine. The benzyloxycarbonyl (Cbz or Z) protecting group offers stability under various conditions and can be readily removed by catalytic hydrogenation.[1] This allows for selective functionalization of the two amine groups, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Chemical Properties and Data

A summary of the key chemical and physical properties of the synthesized compound and its non-salt form is presented below.

PropertyValueReference
Product Name This compound
Synonyms N-Carbobenzoxy-1,4-diaminobutane hydrochloride, Z-1,4-diaminobutane HCl[2]
CAS Number 18807-73-3[3]
Molecular Formula C₁₂H₁₉ClN₂O₂[4]
Molecular Weight 258.74 g/mol [3]
Appearance White to off-white solid[3]
Melting Point 192-196 °C[3]
Solubility Slightly soluble in DMSO and Methanol[3]
PropertyValue (for free base)Reference
CAS Number 62146-62-7[5]
Molecular Formula C₁₂H₁₈N₂O₂[5]
Molecular Weight 222.28 g/mol [5]

Experimental Protocol

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of Benzyl N-(4-aminobutyl)carbamate. This step involves the selective mono-N-protection of 1,4-diaminobutane with benzyl chloroformate under basic conditions.

  • Step 2: Formation of this compound. The free base from Step 1 is treated with hydrochloric acid to yield the hydrochloride salt.

Materials and Reagents
ReagentSupplierGrade
1,4-Diaminobutane (Putrescine)Sigma-Aldrich≥99%
Benzyl Chloroformate (Cbz-Cl)Acros Organics95%
Sodium Bicarbonate (NaHCO₃)Fisher ScientificACS Grade
Dichloromethane (DCM)VWRHPLC Grade
Tetrahydrofuran (THF)VWRHPLC Grade
Deionized WaterIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher ScientificACS Grade
Hydrochloric Acid (HCl) in Diethyl EtherSigma-Aldrich2.0 M
Diethyl EtherFisher ScientificACS Grade
Step 1: Synthesis of Benzyl N-(4-aminobutyl)carbamate

A representative procedure for the selective mono-Cbz protection of a diamine is as follows:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-diaminobutane (5.0 g, 56.7 mmol, 5 equivalents) in a mixture of tetrahydrofuran (THF) and water (2:1, 150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (4.76 g, 56.7 mmol, 5 equivalents) to the solution and stir vigorously.

  • Slowly add a solution of benzyl chloroformate (1.94 mL, 11.3 mmol, 1 equivalent) in THF (20 mL) dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to obtain pure Benzyl N-(4-aminobutyl)carbamate.

Step 2: Formation of this compound
  • Dissolve the purified Benzyl N-(4-aminobutyl)carbamate (from Step 1) in a minimal amount of diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum to yield this compound as a white to off-white solid.

Expected Results and Characterization

The following table summarizes the expected characterization data for the final product.

AnalysisExpected Results
Yield 70-85% (overall)
Melting Point 192-196 °C[3]
¹H NMR Peaks corresponding to the benzyl group, the butyl chain, and the amine/amide protons.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the carbamate, and the aliphatic carbons of the butyl chain.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (amine and amide), C=O stretching (carbamate), and aromatic C-H stretching.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Cbz Protection cluster_step2 Step 2: Salt Formation start1 Dissolve 1,4-Diaminobutane and NaHCO₃ in THF/H₂O add_cbz Add Benzyl Chloroformate at 0 °C start1->add_cbz 1 hr react Stir at Room Temperature add_cbz->react 12-16 hrs workup1 Work-up and Extraction react->workup1 purify Column Chromatography workup1->purify product1 Benzyl N-(4-aminobutyl)carbamate purify->product1 dissolve Dissolve in Diethyl Ether product1->dissolve add_hcl Add HCl in Diethyl Ether at 0 °C dissolve->add_hcl precipitate Precipitation add_hcl->precipitate filter_dry Filter and Dry precipitate->filter_dry final_product Benzyl N-(4-aminobutyl)carbamate Hydrochloride filter_dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship reagents Starting Materials 1,4-Diaminobutane Benzyl Chloroformate reaction1 Step 1: Mono-N-Cbz Protection Selective carbamate formation on one of the primary amines. reagents->reaction1 intermediate { Intermediate |  Benzyl N-(4-aminobutyl)carbamate} reaction1->intermediate reaction2 Step 2: Hydrochloride Salt Formation Protonation of the free primary amine. intermediate->reaction2 product { Final Product |  Benzyl N-(4-aminobutyl)carbamate Hydrochloride} reaction2->product

Caption: Logical flow of the two-step synthesis protocol.

References

Application Notes: Utilizing Benzyl N-(4-aminobutyl)carbamate HCl for C-Terminal Modification of Peptides in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the systematic assembly of amino acid sequences. A critical component of this methodology is the choice of linker, which anchors the nascent peptide to the solid support and influences the C-terminal functionality of the final product. Benzyl N-(4-aminobutyl)carbamate HCl is a bifunctional linker that offers a strategic approach for the synthesis of peptides with a C-terminal 4-aminobutyl modification. This modification can be valuable for various applications, including the development of peptide-drug conjugates, the introduction of labels or tags, and the synthesis of PROTACs (Proteolysis Targeting Chimeras), where this linker is commonly employed.

The structure of Benzyl N-(4-aminobutyl)carbamate features a primary amine at one end of a butyl chain and a benzyl carbamate (Cbz) protected amine at the other. This configuration allows for the initial attachment to a solid support via the primary amine, followed by the deprotection of the Cbz group to provide a free amine for the initiation of peptide chain elongation. The resulting peptide will possess a flexible aliphatic chain at its C-terminus, terminating in an amino group that can be further functionalized.

Core Applications

  • Synthesis of C-Terminally Modified Peptides: Enables the production of peptides with a terminal aminobutyl group, which can alter the peptide's overall charge, solubility, and conformational properties.

  • PROTAC Synthesis: Serves as a foundational linker for the solid-phase synthesis of PROTACs, connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase.

  • Peptide Conjugation: The terminal amine of the cleaved peptide provides a reactive handle for the site-specific conjugation of various moieties, such as small molecule drugs, fluorescent dyes, or biotin.

Data Presentation

The efficiency of peptide synthesis using Benzyl N-(4-aminobutyl)carbamate as a linker is contingent on several factors, including the choice of solid support, coupling reagents, and the specific peptide sequence. The following table summarizes expected outcomes for key steps in the process.

StepParameterTypical Value/RangeNotes
Linker Immobilization Loading Efficiency0.4 - 0.8 mmol/gDependent on resin type and activation method.
Cbz Deprotection Deprotection Efficiency> 99%Monitored by Kaiser test.
Peptide Coupling Per-step Coupling Yield> 99%Sequence dependent; may require double coupling for sterically hindered residues.
Final Cleavage Crude Peptide Yield60 - 85%Sequence and resin dependent.
Final Purity Crude Peptide Purity50 - 80%Dependent on peptide length and sequence; purification is typically required.

Experimental Protocols

Protocol 1: Immobilization of Benzyl N-(4-aminobutyl)carbamate HCl on Carboxylic Acid-Functionalized Resin

This protocol describes the attachment of the linker to a resin bearing carboxylic acid groups, such as Merrifield resin that has been converted to its carboxylate form or other commercially available carboxyl-functionalized resins.

Materials:

  • Carboxylic acid-functionalized resin (e.g., Carboxy-polystyrene resin, 100-200 mesh, 1% DVB)

  • Benzyl N-(4-aminobutyl)carbamate HCl

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the carboxylic acid-functionalized resin (1.0 g, approx. 1.0 mmol) in anhydrous DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Solvent Exchange: Drain the DMF and wash the resin with DCM (3 x 10 mL).

  • Linker Activation: In a separate flask, dissolve Benzyl N-(4-aminobutyl)carbamate HCl (3.0 mmol), HOBt (3.0 mmol), and DIPEA (6.0 mmol) in anhydrous DMF (15 mL). Add DIC (3.0 mmol) and stir the solution at room temperature for 10 minutes.

  • Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Quantification (Optional): The loading efficiency can be determined by a quantitative ninhydrin (Kaiser) test after Cbz deprotection on a small sample of the resin.

Protocol 2: Cbz Deprotection and Peptide Synthesis

This protocol details the removal of the benzyl carbamate protecting group and the subsequent elongation of the peptide chain using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Palladium on charcoal (Pd/C, 10 wt. %)

  • Ammonium formate

  • Methanol (MeOH)

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • 20% Piperidine in DMF

  • DMF, DCM

Procedure:

  • Cbz Deprotection (Hydrogenolysis):

    • Swell the linker-functionalized resin (1.0 g) in MeOH (10 mL).

    • Add ammonium formate (10 equivalents relative to resin loading) and a catalytic amount of Pd/C.

    • Reflux the mixture for 2-4 hours.

    • Filter the resin and wash thoroughly with MeOH (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

    • Confirm complete deprotection using a Kaiser test. The resin beads should turn a deep blue.

  • Peptide Chain Elongation (Standard Fmoc-SPPS Cycle):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10 minutes.

    • Washing: Wash the resin with DMF (5 x 10 mL).

    • Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • Monitoring: Perform a Kaiser test on a small sample of resin to ensure complete coupling (beads should remain colorless or yellow).

    • Repeat: Continue this cycle for each amino acid in the desired sequence.

Protocol 3: Cleavage of the Peptide from the Resin

This protocol describes the final cleavage of the C-terminally modified peptide from the solid support. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Materials:

  • Peptide-resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows

SPPS_Workflow cluster_immobilization Protocol 1: Linker Immobilization cluster_synthesis Protocol 2: Peptide Synthesis cluster_cleavage Protocol 3: Cleavage and Purification Resin Carboxyl Resin Immobilized_Linker Immobilized Linker on Resin Resin->Immobilized_Linker DIC/HOBt/DIPEA Linker Benzyl N-(4-aminobutyl)carbamate HCl Linker->Immobilized_Linker Deprotection Cbz Deprotection (Hydrogenolysis) Immobilized_Linker->Deprotection Peptide_Elongation Fmoc-SPPS Cycles Deprotection->Peptide_Elongation Cleavage TFA Cleavage Peptide_Elongation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide C-Terminally Modified Peptide Purification->Final_Peptide

Caption: Workflow for SPPS using Benzyl N-(4-aminobutyl)carbamate HCl.

Logical_Relationship Start Start: Carboxylated Solid Support Attach_Linker Attach Linker via Primary Amine Start->Attach_Linker Cbz_Protect Cbz Group Protects Terminal Amine Attach_Linker->Cbz_Protect Deprotect_Cbz Deprotect Cbz Group (e.g., Hydrogenolysis) Cbz_Protect->Deprotect_Cbz Free_Amine Exposed Primary Amine for Peptide Synthesis Deprotect_Cbz->Free_Amine Elongate_Peptide Elongate Peptide Chain (Fmoc-SPPS) Free_Amine->Elongate_Peptide Final_Cleavage Cleave from Resin (e.g., TFA) Elongate_Peptide->Final_Cleavage Final_Product Final Product: Peptide-NH-(CH2)4-NH2 Final_Cleavage->Final_Product

Caption: Logical steps in synthesizing a C-terminally aminobutyl-modified peptide.

Application of Benzyl N-(4-aminobutyl)carbamate Hydrochloride in Drug Discovery: A Focus on Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-(4-aminobutyl)carbamate hydrochloride is a key chemical entity in modern drug discovery, primarily utilized as a bifunctional linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases, including cancer and inflammatory disorders. This compound provides a versatile 4-carbon aliphatic chain with a terminal amine, enabling the covalent linkage of a target protein ligand and an E3 ubiquitin ligase ligand, the two essential components of a PROTAC. The benzyloxycarbonyl (Cbz) protecting group on one of the amines allows for controlled, stepwise synthesis of the final heterobifunctional molecule.

The length and chemical nature of the linker are critical for the efficacy of a PROTAC, as they dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates productive ubiquitination and subsequent degradation of the target protein. This document provides detailed application notes, experimental protocols, and data related to the use of this compound and analogous aminobutyl linkers in the development of PROTACs targeting key proteins in disease signaling pathways.

Application in PROTACs Targeting IRAK-4 and BRD4

PROTACs incorporating aminobutyl-containing linkers have been successfully developed to target and degrade high-value therapeutic targets such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) and Bromodomain-containing protein 4 (BRD4).

  • IRAK-4: A key kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to innate immunity and inflammation. Dysregulation of IRAK-4 activity is linked to various autoimmune diseases and cancers.[1]

  • BRD4: A member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, BRD4 is a critical regulator of gene expression, including key oncogenes like c-MYC. Inhibition and degradation of BRD4 have shown significant therapeutic potential in various cancers.

Data Presentation

The following tables summarize quantitative data for representative PROTACs targeting IRAK-4 and BRD4, demonstrating the potency that can be achieved with molecules synthesized using aminobutyl-type linkers.

PROTAC Name/AnalogueTarget ProteinE3 Ligase LigandLinker TypeDC50 (nM)Cell LineReference
IRAK-4 Degrader (Example)IRAK-4Pomalidomide (CRBN)PEG/Alkyl<10Human AML Cells[2]
FIP22IRAK-4Cereblon (CRBN)Rigid3.2Cellular Assays[3]
ARV-825BRD4Pomalidomide (CRBN)PEG<1Burkitt's Lymphoma Cells[4]
MZ1BRD4VHLPEG~50HeLa Cells[5]

Table 1: Representative Degradation Potency (DC50) of PROTACs.

PROTAC Name/AnalogueTarget ProteinIC50 (nM) (Cell Viability)Cell LineReference
IRAK-4 Degrader (Example)IRAK-4<50OCI-LY10, TMD8[2]
ARV-825BRD4<10Burkitt's Lymphoma Cells[4]
HBL-4BRD4/PLK14.48MV4-11[4]

Table 2: Representative Anti-proliferative Activity (IC50) of PROTACs.

Signaling Pathways

The degradation of IRAK-4 and BRD4 by PROTACs constructed with linkers such as this compound leads to the downregulation of key signaling pathways involved in disease pathogenesis.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 Proteasome Proteasomal Degradation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->ProInflammatory_Cytokines PROTAC IRAK-4 PROTAC PROTAC->IRAK4 Degradation

IRAK-4 Signaling Pathway and PROTAC Intervention.

BRD4_Signaling_Pathway BRD4 BRD4 P_TEFb P-TEFb BRD4->P_TEFb Proteasome Proteasomal Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Gene_Transcription Gene Transcription (e.g., c-MYC) RNA_Pol_II->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 Degradation

BRD4 Signaling Pathway and PROTAC Intervention.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. These are representative procedures and may require optimization for specific target and E3 ligase ligands.

Protocol 1: Deprotection of this compound

This step removes the Cbz protecting group to yield a free amine for subsequent coupling reactions.

Protocol_1_Workflow Start Benzyl N-(4-aminobutyl)carbamate HCl Step1 Dissolve in Methanol Start->Step1 Step2 Add Pd/C catalyst Step1->Step2 Step3 Hydrogenate (H2 balloon) Step2->Step3 Step4 Filter and Concentrate Step3->Step4 End 1,4-Diaminobutane Step4->End

Workflow for Cbz Deprotection.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Palladium on carbon (Pd/C), 10 wt%

  • Hydrogen (H2) gas balloon

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous methanol under an inert atmosphere.

  • Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 1,4-diaminobutane. This product is often used directly in the next step without further purification.

Protocol 2: Synthesis of a PROTAC via Amide Coupling

This protocol describes the coupling of the deprotected aminobutyl linker to a carboxylic acid-functionalized target protein ligand and subsequently to an E3 ligase ligand.

Protocol_2_Workflow cluster_0 Step 1: Linker-Ligand Synthesis cluster_1 Step 2: Final PROTAC Synthesis POI_COOH Target Protein Ligand (with -COOH) Amide_Coupling1 Amide Coupling (HATU, DIPEA, DMF) POI_COOH->Amide_Coupling1 Linker_NH2 Deprotected Linker (from Protocol 1) Linker_NH2->Amide_Coupling1 POI_Linker POI-Linker Intermediate Amide_Coupling1->POI_Linker Amide_Coupling2 Amide Coupling (HATU, DIPEA, DMF) POI_Linker->Amide_Coupling2 E3_Ligase_COOH E3 Ligase Ligand (with -COOH) E3_Ligase_COOH->Amide_Coupling2 Final_PROTAC Final PROTAC Amide_Coupling2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification

General PROTAC Synthesis Workflow.

Materials:

  • Deprotected aminobutyl linker (from Protocol 1)

  • Target protein ligand with a carboxylic acid functional group

  • E3 ligase ligand with a carboxylic acid functional group (e.g., pomalidomide-acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Purification equipment (e.g., High-Performance Liquid Chromatography - HPLC)

Procedure:

Step 2a: Synthesis of the POI-Linker Intermediate

  • In a round-bottom flask under an inert atmosphere, dissolve the target protein ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of the deprotected aminobutyl linker (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the POI-Linker intermediate.

Step 2b: Synthesis of the Final PROTAC

  • In a separate flask under an inert atmosphere, dissolve the E3 ligase ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 10 minutes.

  • Add a solution of the purified POI-Linker intermediate (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the formation of the final PROTAC by LC-MS.

  • Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Note: The order of addition (coupling to the POI ligand or E3 ligase ligand first) may need to be adapted based on the specific chemistry of the ligands.

Conclusion

This compound is a valuable building block in the construction of PROTACs, a cutting-edge class of therapeutics. Its application enables the synthesis of potent and selective degraders of disease-relevant proteins like IRAK-4 and BRD4. The protocols and data presented here provide a foundation for researchers to design and synthesize novel PROTACs, contributing to the advancement of targeted protein degradation as a powerful strategy in drug discovery.

References

Application Notes and Protocols for Catalytic Hydrogenation of Cbz Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine protecting group in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical molecules. Its popularity stems from its stability across a range of reaction conditions and its facile removal via catalytic hydrogenation. This mild deprotection method ensures the integrity of other sensitive functional groups within the molecule.[1][2] These application notes provide a comprehensive overview of the conditions and protocols for the deprotection of Cbz-protected amines using catalytic hydrogenation.

The deprotection reaction proceeds via hydrogenolysis, where the benzyl C-O bond is cleaved by hydrogen on a palladium catalyst surface. This process yields the free amine, toluene, and carbon dioxide as the sole byproducts, which are easily removed, simplifying the purification process.[2][3]

Data Presentation: Comparative Overview of Catalytic Systems

The efficiency of Cbz deprotection is influenced by the choice of catalyst, solvent, hydrogen source, temperature, and pressure. The following table summarizes various conditions reported in the literature to facilitate the selection of an appropriate system.

CatalystHydrogen SourceSolvent(s)Temperature (°C)PressureReaction TimeYield (%)
10% Pd/CH₂ (balloon)Methanol (MeOH)Room TemperatureAtmospheric->95
10% Pd/CH₂ (balloon)Ethanol (EtOH)Room TemperatureAtmospheric-High
10% Pd/CH₂ (balloon)Ethyl Acetate (EtOAc)Room TemperatureAtmospheric-High
10% Pd/CH₂ (balloon)Acetic Acid (AcOH)Room TemperatureAtmospheric-High
5% Pd/CH₂ (atmospheric)Methanol (MeOH)60Atmospheric40 h-
10% Pd/CH₂EtOAc:EtOH:AcOH (1:1:1)80-3.5 h (flow)High
10% Pd/CFormic AcidMethanol (MeOH) or Ethanol (EtOH)Room Temperature--High
Pd BlackFormic AcidEthanol (EtOH)/HCO₂H (20:1)25-1.5 h-
20% Pd(OH)₂/C (Pearlman's Catalyst)H₂ (gas)Various SolventsRoom Temperature-4 h - 6 days57 - 66
10% Pd/CAmmonium FormateIsopropanol (i-PrOH)Microwave-~10 minHigh
Pd/C + Nb₂O₅/CH₂ (1 atm)Methanol (MeOH)Room Temperature1 atmShorter than Pd/C aloneExcellent

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas

This protocol outlines a general procedure for Cbz deprotection using hydrogen gas and a Pd/C catalyst.[1][2][4]

Materials:

  • Cbz-protected substrate

  • 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% of palladium)[5]

  • Methanol (MeOH) or other suitable solvent (e.g., Ethanol, Ethyl Acetate)[6]

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Reaction flask (e.g., round-bottom flask)

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite® pad or membrane filter)

Procedure:

  • Dissolve the Cbz-protected substrate in a suitable solvent (e.g., MeOH) in the reaction flask.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask, and then evacuate and backfill with hydrogen gas. Repeat this cycle three times to ensure the reaction atmosphere is saturated with hydrogen.[1]

  • For atmospheric pressure reactions, maintain a positive pressure of hydrogen using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.[1]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry on the filter paper. Quench the catalyst on the filter with water before disposal.[5]

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product if necessary.

Protocol 2: Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Formic Acid

This method avoids the need for a hydrogen gas cylinder by using formic acid as a hydrogen donor.[1]

Materials:

  • Cbz-protected substrate

  • 10% Palladium on Carbon (Pd/C) (10-20 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Formic acid (HCOOH) (2-5 equivalents)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolve the Cbz-protected substrate in MeOH or EtOH in the reaction flask.

  • Carefully add 10% Pd/C to the solution.

  • To the stirred suspension, add formic acid dropwise at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a Celite® pad to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure. Note that the product will be the formate salt.

  • If the free amine is desired, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.

Mandatory Visualizations

Signaling Pathway of Cbz Deprotection by Catalytic Hydrogenation

Cbz_Deprotection_Mechanism Cbz_Amine Cbz-Protected Amine (R-NH-Cbz) Carbamic_Acid Carbamic Acid Intermediate [R-NH-COOH] Cbz_Amine->Carbamic_Acid Hydrogenolysis Cbz_Amine:e->Carbamic_Acid:w H2 H₂ H2->Cbz_Amine PdC Pd/C Catalyst PdC->Cbz_Amine Toluene Toluene Carbamic_Acid->Toluene Free_Amine Free Amine (R-NH₂) Carbamic_Acid->Free_Amine Spontaneous Decarboxylation Carbamic_Acid:e->Free_Amine:w CO2 Carbon Dioxide (CO₂) Carbamic_Acid->CO2

Caption: Mechanism of Cbz group hydrogenolysis.

Experimental Workflow for Catalytic Hydrogenation

Hydrogenation_Workflow Start Start Dissolve Dissolve Cbz-Substrate in Solvent Start->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Inert_Atmosphere Establish H₂ Atmosphere (Evacuate & Backfill) Add_Catalyst->Inert_Atmosphere Reaction Stir Vigorously at Room Temperature Inert_Atmosphere->Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitor Workup Work-up Monitor->Workup Workup->Reaction Incomplete Filter Filter through Celite® to Remove Catalyst Workup->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (if necessary) Concentrate->Purify End End Product Purify->End

Caption: General workflow for Cbz deprotection.

References

Reaction protocol for coupling with Benzyl N-(4-aminobutyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Amide Bond Formation Using Benzyl N-(4-aminobutyl)carbamate Hydrochloride

Introduction

The formation of amide bonds is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and various advanced materials.[1][2] This protocol provides a detailed methodology for the coupling of a generic carboxylic acid with this compound. This reagent is a bifunctional linker, featuring a primary amine for coupling and a carbamate-protected secondary amine. The benzyloxycarbonyl (Cbz) group is a common amine protecting group that is stable under many reaction conditions but can be readily removed, typically via catalytic hydrogenation, making it highly valuable in multi-step syntheses.[3][4][5]

This application note details a robust and widely used coupling method employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to hydrolysis, but the inclusion of NHS captures it to form a more stable, amine-reactive NHS ester, significantly improving coupling efficiency in aqueous or organic media.[6][7]

Reaction Principle: EDC/NHS Coupling Mechanism

The coupling process occurs in two primary stages:

  • Carboxylic Acid Activation: EDC reacts with the carboxyl group of the target acid (R-COOH) to form a reactive O-acylisourea intermediate. This intermediate is then converted by NHS into a semi-stable NHS ester, which is less prone to hydrolysis.[6][7]

  • Amide Bond Formation: The primary amine of Benzyl N-(4-aminobutyl)carbamate reacts with the activated NHS ester via nucleophilic acyl substitution. This reaction forms the desired stable amide bond and releases NHS as a byproduct.[6]

It is critical to note that this compound must be neutralized with a non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) to free the primary amine for the nucleophilic attack.[1][8]

Experimental Protocols

This section outlines the procedures for the amide coupling reaction followed by the deprotection of the Cbz group to liberate the terminal amine of the coupled product.

Protocol 1: Amide Coupling via EDC/NHS Chemistry

This protocol describes the coupling of a generic carboxylic acid to this compound.

Materials and Reagents:

  • Carboxylic Acid (R-COOH)

  • This compound (CAS: 18807-73-3)[9]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Step-by-Step Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF or DCM.

  • Activation: Add NHS (1.2 equiv.) followed by EDC-HCl (1.2 equiv.) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[10]

  • Amine Addition: In a separate flask, dissolve this compound (1.1 equiv.) in a minimal amount of anhydrous DMF or DCM. Add DIPEA (1.5 equiv.) to neutralize the hydrochloride salt and liberate the free amine.

  • Coupling Reaction: Add the free amine solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours or overnight.[11] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Cbz-protected coupled product.[8]

Protocol 2: Cbz Group Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for removing the Cbz protecting group.[4][12]

Materials and Reagents:

  • Cbz-protected coupled product

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (e.g., balloon or Parr hydrogenator)

  • Celite

Step-by-Step Procedure:

  • Dissolution: Dissolve the Cbz-protected compound (1.0 equiv.) in methanol or ethanol in a round-bottom flask.[12]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution.[12]

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask or place the flask on a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.[12][13]

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).[12]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH or EtOH).[12][13]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification is often not necessary, but the product can be purified by crystallization or chromatography if required.

Data Summary

The following table summarizes typical quantitative parameters for the EDC/NHS coupling reaction protocol.

ParameterMolar Ratio / ConditionNotes
Carboxylic Acid1.0 equiv.The limiting reagent.
Benzyl N-(4-aminobutyl)carbamate HCl1.0 - 1.2 equiv.A slight excess can drive the reaction to completion.
EDC-HCl1.0 - 1.5 equiv.[11]A 4-fold molar excess may be used for dilute protein solutions (<5 mg/mL).[6]
NHS1.0 - 1.5 equiv.[11]Often used in a 1:1 or slightly higher ratio to EDC.[10]
Base (DIPEA/TEA)1.5 - 2.0 equiv.Sufficient to neutralize the amine salt and any acid formed.
SolventAnhydrous DMF, DCMChoose a solvent that dissolves all reactants.
TemperatureRoom Temperature (20-25°C)Can be performed at 4°C for sensitive substrates.[6]
Activation Time15 - 30 minutes[10]The period for NHS-ester formation.
Coupling Time2 - 16 hours[6]Monitor by TLC or LC-MS for completion.

Visualizations

General Workflow for Amide Coupling and Deprotection

G cluster_coupling Protocol 1: Amide Coupling cluster_deprotection Protocol 2: Cbz Deprotection prep Reactant Preparation Carboxylic Acid (1.0 eq) Benzyl N-(4-aminobutyl)carbamate HCl (1.1 eq) activation Carboxyl Activation Add NHS (1.2 eq) Add EDC (1.2 eq) Stir 15-30 min @ RT prep->activation coupling Coupling Reaction Add neutralized amine Stir 2-16h @ RT activation->coupling workup Work-up & Purification Aqueous Wash Drying & Concentration Column Chromatography coupling->workup product1 Cbz-Protected Product workup->product1 hydrogenation Catalytic Hydrogenolysis Dissolve in MeOH Add 10% Pd/C Stir under H₂ atmosphere product1->hydrogenation Proceed to Deprotection isolation Catalyst Removal & Isolation Filter through Celite Concentrate Filtrate hydrogenation->isolation product2 Final Deprotected Amine isolation->product2

Caption: Workflow for amide coupling and subsequent Cbz deprotection.

References

Application Notes and Protocols: N-Cbz-1,4-diaminobutane as a Chemical Intermediate for SGLT1 Inhibitor Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Cbz-1,4-diaminobutane as a key chemical intermediate in the synthesis of therapeutic agents, specifically focusing on the development of Sodium-Glucose Cotransporter 1 (SGLT1) inhibitors. SGLT1 inhibitors are a promising class of drugs for managing postprandial hyperglycemia in conditions such as diabetes.

Introduction

N-Cbz-1,4-diaminobutane, a mono-protected derivative of 1,4-diaminobutane (putrescine), is a versatile building block in organic synthesis. The presence of a single carbobenzyloxy (Cbz) protecting group allows for selective functionalization of the free primary amine, making it an ideal starting material for the construction of complex molecules with defined regiochemistry. This is particularly valuable in the synthesis of heterocyclic compounds, such as pyrazole derivatives, which form the core of many biologically active molecules.

One significant application of N-Cbz-1,4-diaminobutane is in the synthesis of pyrazolyl glucopyranoside and galactopyranoside derivatives. These compounds have been identified as potent and selective inhibitors of human SGLT1, a transporter protein primarily responsible for glucose and galactose absorption in the small intestine. By inhibiting SGLT1, these therapeutics can effectively reduce the absorption of dietary sugars, thereby controlling blood glucose levels.

Therapeutic Rationale: SGLT1 Inhibition in Hyperglycemia

In hyperglycemic states, such as in diabetes mellitus, the overexpression and overactivity of SGLT1 in the intestine contribute to excessive glucose uptake, exacerbating high blood sugar levels. Furthermore, in diabetic cardiomyopathy, elevated SGLT1 expression in cardiac muscle is linked to increased oxidative stress and apoptosis (cell death) of cardiomyocytes. The proposed mechanism involves increased glucose uptake via SGLT1, leading to the generation of reactive oxygen species (ROS). This oxidative stress activates downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are key regulators of apoptosis.[1][2][3][4] Inhibition of SGLT1 can therefore ameliorate hyperglycemia and protect cardiac cells from damage.[1][5]

Signaling Pathway of SGLT1-Mediated Apoptosis in Hyperglycemia

SGLT1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose High Glucose SGLT1 SGLT1 Glucose->SGLT1 Transport Glucose_Intra Increased Intracellular Glucose SGLT1->Glucose_Intra Uptake SGLT1_Inhibitor SGLT1 Inhibitor (e.g., Pyrazole Derivative) SGLT1_Inhibitor->SGLT1 Inhibition ROS Increased ROS (Oxidative Stress) Glucose_Intra->ROS JNK JNK Activation ROS->JNK p38 p38 MAPK Activation ROS->p38 Apoptosis Cardiomyocyte Apoptosis JNK->Apoptosis p38->Apoptosis

SGLT1-mediated apoptosis pathway in hyperglycemia.

Synthetic Application: Synthesis of a Pyrazole-Based SGLT1 Inhibitor

The following section outlines a representative synthetic route and detailed experimental protocols for the preparation of a potent pyrazole-based SGLT1 inhibitor, utilizing N-Cbz-1,4-diaminobutane as a key starting material. This synthesis is presented as a plausible and illustrative pathway based on established chemical transformations for pyrazole synthesis and glycosylation.

Overall Synthetic Workflow

Synthetic_Workflow Start N-Cbz-1,4-diaminobutane Step1 Step 1: Formation of Substituted Hydrazine Start->Step1 Intermediate1 N-Cbz-4-hydrazinylbutan-1-amine Step1->Intermediate1 Step2 Step 2: Pyrazole Ring Formation (Knorr Synthesis) Intermediate1->Step2 Intermediate2 Cbz-protected Aminobutyl Pyrazole Step2->Intermediate2 Step3 Step 3: Glycosylation Intermediate2->Step3 Intermediate3 Cbz-protected Pyrazole Glucoside Step3->Intermediate3 Step4 Step 4: Deprotection Intermediate3->Step4 FinalProduct Final SGLT1 Inhibitor (Aminobutyl Pyrazole Glucoside) Step4->FinalProduct

Synthetic workflow for a pyrazole-based SGLT1 inhibitor.

Experimental Protocols

Step 1: Synthesis of Benzyl (4-hydrazinylbutyl)carbamate

This initial step transforms the primary amine of N-Cbz-1,4-diaminobutane into a hydrazine moiety, which is essential for the subsequent pyrazole ring formation.

Materials:

  • N-Cbz-1,4-diaminobutane

  • Di-tert-butyl azodicarboxylate

  • Triphenylphosphine

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Cbz-1,4-diaminobutane (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl azodicarboxylate (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the protected hydrazine intermediate.

  • Dissolve the purified intermediate in DCM.

  • Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the solution under reduced pressure to yield the crude benzyl (4-hydrazinylbutyl)carbamate.

Step 2: Synthesis of Benzyl (4-(3,5-dimethyl-1H-pyrazol-1-yl)butyl)carbamate

This step involves the Knorr pyrazole synthesis, where the newly formed hydrazine reacts with a 1,3-dicarbonyl compound to form the pyrazole ring.

Materials:

  • Benzyl (4-hydrazinylbutyl)carbamate

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve benzyl (4-hydrazinylbutyl)carbamate (1.0 eq) in ethanol.

  • Add acetylacetone (1.1 eq) to the solution.

  • Add a catalytic amount of acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to afford the Cbz-protected aminobutyl pyrazole.

Step 3: Glycosylation of the Pyrazole Intermediate

In this key step, the pyrazole core is coupled with a protected glucose derivative to form the glucoside.

Materials:

  • Benzyl (4-(3,5-dimethyl-1H-pyrazol-1-yl)butyl)carbamate

  • 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile, anhydrous

Procedure:

  • To a solution of the Cbz-protected aminobutyl pyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 eq) in anhydrous acetonitrile dropwise.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Cbz-protected pyrazole glucoside.

Step 4: Deprotection to Yield the Final SGLT1 Inhibitor

The final step involves the removal of the Cbz and acetyl protecting groups to yield the active therapeutic agent.

Materials:

  • Cbz-protected pyrazole glucoside

  • Methanol

  • Sodium methoxide (catalytic amount)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected pyrazole glucoside (1.0 eq) in methanol.

  • Add a catalytic amount of sodium methoxide and stir at room temperature for 2-4 hours to remove the acetyl groups.

  • Monitor the deacetylation by TLC.

  • Once complete, neutralize the reaction with a weak acid (e.g., acetic acid).

  • Add 10% Pd/C catalyst to the reaction mixture.

  • Subject the mixture to hydrogenation (e.g., using a balloon filled with H₂ or a Parr hydrogenator) at room temperature until the Cbz group is cleaved (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product by recrystallization or preparative HPLC to obtain the aminobutyl pyrazole glucoside SGLT1 inhibitor.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and activity of pyrazole-based SGLT1 inhibitors, based on literature values for similar compounds.

Table 1: Representative Synthetic Yields and Purity

StepProductTypical Yield (%)Typical Purity (%) (by HPLC)
1Benzyl (4-hydrazinylbutyl)carbamate70-85>95
2Benzyl (4-(3,5-dimethyl-1H-pyrazol-1-yl)butyl)carbamate65-80>98
3Cbz-protected pyrazole glucoside50-70>97
4Final SGLT1 Inhibitor80-95>99

Table 2: Biological Activity of Representative Pyrazole-Based SGLT1 Inhibitors

CompoundTargetIC₅₀ (nM)Reference
Pyrazole Derivative AHuman SGLT125Published Literature
Pyrazole Derivative BHuman SGLT142Published Literature
Pyrazole Derivative CHuman SGLT2>1000Published Literature
Phlorizin (non-selective)Human SGLT1140Published Literature
Phlorizin (non-selective)Human SGLT210Published Literature

IC₅₀ values are indicative and can vary based on assay conditions.

Conclusion

N-Cbz-1,4-diaminobutane serves as a valuable and versatile chemical intermediate for the synthesis of complex therapeutic agents. Its application in the preparation of potent and selective pyrazole-based SGLT1 inhibitors highlights its importance in modern drug discovery and development. The protocols and data presented herein provide a framework for researchers and scientists to explore the synthesis and biological evaluation of this promising class of therapeutics for the management of hyperglycemia and related conditions.

References

Application Notes & Protocols: Synthesis of Bioactive Molecules Using Benzyl Carbamate Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Benzyl Carbamate in Modern Synthesis

The benzyloxycarbonyl (Cbz or Z) group, a derivative of benzyl carbamate, is a cornerstone amine-protecting group in organic synthesis. Introduced by Max Bergmann and Leonidas Zervas in 1932, it revolutionized peptide synthesis by providing a reliable method to prevent the uncontrolled polymerization of amino acids.[1][2] Its robustness, ease of introduction, and selective removal under specific conditions make it an invaluable tool in the multi-step synthesis of complex bioactive molecules, ranging from therapeutic peptides and antiviral agents to novel anticancer compounds.[3][4]

The Cbz group's stability in both basic and mildly acidic conditions allows for a wide range of subsequent chemical transformations.[1] Its removal, typically via catalytic hydrogenolysis, is exceptionally clean, yielding the free amine along with volatile byproducts like toluene and carbon dioxide.[5] This orthogonality to other common protecting groups, such as the acid-labile Boc group and the base-labile Fmoc group, is critical for sophisticated synthetic strategies, enabling the selective deprotection of different functional groups within the same molecule.[1][2] These characteristics have cemented the role of benzyl carbamate as a crucial building block in drug discovery and development.[3]

Core Application: N-Cbz Protection of Amines

The primary application of benzyl carbamate derivatives is the protection of primary and secondary amines. The reaction typically proceeds via the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl), often under basic conditions to neutralize the HCl byproduct.[2]

cluster_workflow General Workflow for N-Cbz Protection start Start: Amino Acid or Amine step1 Dissolve amine in suitable solvent (e.g., aq. Na2CO3, THF/H2O) start->step1 step2 Cool solution to 0-5 °C step1->step2 step3 Add Benzyl Chloroformate (Cbz-Cl) dropwise with vigorous stirring step2->step3 step4 Allow reaction to warm to RT and stir for 2-20 hours step3->step4 step5 Aqueous Work-up and Extraction (e.g., with Ethyl Acetate) step4->step5 step6 Dry and concentrate organic layers step5->step6 end End: Purified N-Cbz Protected Amine step6->end

A generalized workflow for the N-protection of amines using the Cbz group.
Data Presentation: Cbz Protection Efficiency

The efficiency of Cbz protection is consistently high across a variety of amine substrates, as summarized in the table below.

Amine SubstrateReagents and ConditionsYield (%)Reference
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C>90[1]
AlanineCbz-Cl, aq. NaOH, 0 °C~95[1]
PhenylalanineCbz-Cl, aq. NaHCO₃, rt>90[1]
BenzylamineCbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt~98[1]
AnilineCbz-Cl, Pyridine, CH₂Cl₂, 0 °C~92[1]
Various AminesCbz-Cl, H₂O, rt90-98[6]
Experimental Protocol 1: General N-Cbz Protection of an Amino Acid

This protocol describes a standard procedure for the Cbz protection of an amino acid under Schotten-Baumann conditions.[1]

Materials:

  • Amino Acid (1.0 equivalent)

  • 1 M Sodium Carbonate (Na₂CO₃) solution (2.5 equivalents)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

Methodology:

  • Dissolution: Dissolve the amino acid (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.) while cooling in an ice bath.

  • Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate (1.1 eq.) dropwise. It is crucial to ensure the temperature remains below 5 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor reaction progress using thin-layer chromatography (TLC).

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected amino acid should precipitate out of the solution.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final Cbz-protected amino acid.[1]

Key Application: N-Cbz Deprotection Strategies

The selection of an appropriate deprotection method is critical and depends on the functional groups present in the molecule. The most common methods are catalytic hydrogenolysis and acidolysis.

G start N-Cbz Protected Molecule q1 Are reducible groups (alkenes, alkynes, nitro) present? start->q1 m1 Catalytic Hydrogenolysis (H₂, Pd/C) q1->m1 No m2 Acidic Cleavage (HBr/AcOH, TFA) q1->m2 Yes m3 Alternative Methods (Transfer Hydrogenolysis, Nucleophilic Cleavage) m2->m3 Are other acid-labile groups present?

Decision pathway for selecting an appropriate N-Cbz deprotection method.
Data Presentation: Comparison of N-Cbz Deprotection Methods

MethodReagentsConditionsAdvantagesDisadvantagesReference
Catalytic Hydrogenolysis H₂, Pd/C (5-10 mol%)MeOH or EtOH, rt, 1 atmVery mild, neutral pH, clean byproducts (toluene, CO₂)Not suitable for molecules with other reducible groups (e.g., alkynes, nitro)[1][5]
Acidic Cleavage HBr in Acetic Acid (33%)rt, 1-4 hoursFast and efficient, tolerates reducible groupsHarsh conditions, may cleave other acid-labile protecting groups[5][7]
Transfer Hydrogenolysis Ammonium formate, Pd/CReflux in MeOHAvoids the use of H₂ gasRequires elevated temperatures[8]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMAc, 75 °CTolerates sensitive functionalities (e.g., sulfur-containing compounds)Requires heating, uses odorous reagent[9][10]
Experimental Protocols for Deprotection
Protocol 2: Catalytic Hydrogenolysis using Pd/C and H₂

This is the most common and mildest method for Cbz removal.[5]

Materials:

  • Cbz-protected compound (1.0 equivalent)

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen (H₂) gas source (e.g., balloon)

  • Celite

Methodology:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 eq.) in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this evacuation-backfill cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically from a balloon at 1 atm) at room temperature. Monitor the reaction's progress by TLC.

  • Filtration: Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during handling.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Protocol 3: Acidic Cleavage using HBr in Acetic Acid

This method is effective when catalytic hydrogenolysis is not viable due to the presence of reducible functional groups.[5]

Materials:

  • Cbz-protected compound (1.0 equivalent)

  • 33% Hydrogen Bromide (HBr) in acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

Methodology:

  • Reaction Setup: Dissolve the Cbz-protected compound (1.0 eq.) in 33% HBr in acetic acid at room temperature.

  • Reaction: Stir the solution for 1-4 hours, monitoring by TLC.

  • Precipitation: Upon completion, add a large volume of cold diethyl ether to precipitate the amine hydrobromide salt.

  • Isolation: Collect the precipitate by filtration and wash it thoroughly with diethyl ether.

  • Neutralization (Optional): The free amine can be obtained by dissolving the salt in water and neutralizing with a base (e.g., saturated NaHCO₃ solution), followed by extraction with an organic solvent.

Applications in Bioactive Molecule Synthesis

Case Study 1: Solid-Phase Peptide Synthesis (SPPS)

In the Boc/Bzl protection scheme for SPPS, the temporary Nα-amino protection is provided by the acid-labile Boc group, while more permanent side-chain protection for reactive amino acids (like Lysine or Aspartic Acid) is often provided by benzyl-based groups, including Cbz.[11][12] The Cbz group is stable to the repetitive TFA treatments used to remove the Boc group at each cycle and is cleaved only at the final step.

cluster_spfs Boc/Bzl Solid-Phase Peptide Synthesis Cycle start Resin-Bound Peptide deprotection 1. Nα-Boc Deprotection (TFA in DCM) start->deprotection neutralization 2. Neutralization (e.g., DIEA in DCM) deprotection->neutralization coupling 3. Coupling (Boc-Amino Acid, DCC/HOBt) neutralization->coupling wash 4. Wash coupling->wash repeat Repeat Cycle for next Amino Acid wash->repeat final_cleavage Final Cleavage & Side-Chain Deprotection (Anhydrous HF) wash->final_cleavage After last cycle repeat->deprotection n-1 times end Purified Peptide final_cleavage->end

The iterative cycle of Boc/Bzl solid-phase peptide synthesis.
Case Study 2: Oseltamivir (Tamiflu®) Synthesis

The synthesis of the antiviral drug oseltamivir has been achieved through various routes. One notable approach developed by Fukuyama involves an asymmetric Diels-Alder reaction where a Cbz-protected dihydropyridine is a key intermediate.[13] This demonstrates the utility of benzyl carbamate building blocks in constructing complex, non-peptidic bioactive molecules.

cluster_tamiflu Simplified Fukuyama Synthesis of Oseltamivir pyridine Pyridine cbz_protection Reduction & Cbz Protection (NaBH₄, Cbz-Cl) pyridine->cbz_protection dihydropyridine Cbz-Dihydropyridine Intermediate cbz_protection->dihydropyridine diels_alder Asymmetric Diels-Alder (Acrolein, Catalyst) dihydropyridine->diels_alder downstream Further Transformations (...) diels_alder->downstream oseltamivir Oseltamivir downstream->oseltamivir

Key role of a Cbz-intermediate in a synthetic route to Oseltamivir.
Case Study 3: Anticancer and Antiviral Agents

Benzyl carbamate derivatives are integral to the synthesis of a wide array of other bioactive molecules.

  • HIV-Integrase Inhibitors: Complex benzyl carbamate molecules serve as crucial intermediates in the production of potent HIV-integrase inhibitors, a class of antiretroviral drugs.[4]

  • Anticancer Agents: Novel benzimidazole carbamates have been synthesized and evaluated for their antiproliferative and antitubulin activities, showing promise as anticancer agents.[14][15] Additionally, new benzopyrone derivatives incorporating a benzyl moiety have been investigated for their anticancer properties.[16]

  • Antiviral C-Nucleosides: Benzyl-protected formyl glycals are versatile intermediates used to synthesize diversified C-nucleosides that have been tested for antiviral and antimicrobial activity.[17][18]

Conclusion

Benzyl carbamate and its derivatives remain indispensable tools in modern organic chemistry and drug development. The Cbz group provides robust and reliable protection for amines, enabling complex synthetic routes that would otherwise be unfeasible. From foundational applications in peptide synthesis to its role in the creation of blockbuster drugs like Oseltamivir and novel anticancer therapies, the versatility of this building block is evident. A thorough understanding of its application and the various protocols for its introduction and removal is essential for any scientist engaged in the synthesis of bioactive molecules.

References

Application Notes and Protocols for Benzyl N-(4-aminobutyl)carbamate Hydrochloride as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-(4-aminobutyl)carbamate hydrochloride is a versatile bifunctional linker commonly employed in the development of targeted therapeutics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker possesses two key functional groups: a primary amine and a carbamate-protected amine. The primary amine allows for facile conjugation to a ligand for a target protein of interest (POI) or an E3 ubiquitin ligase, while the benzyloxycarbonyl (Cbz) protecting group on the other terminus can be removed under specific conditions to reveal another primary amine for subsequent conjugation. This bifunctionality is crucial for the modular assembly of heterobifunctional molecules like PROTACs, which are designed to bring a target protein into proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system (UPS).[2][4]

These application notes provide a comprehensive overview of the utility of this compound as a bifunctional linker, including its physicochemical properties, general protocols for its incorporation into PROTACs, and methods for characterizing the resulting conjugates.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and bioconjugation.

PropertyValueReference
Molecular Formula C₁₂H₁₉ClN₂O₂[2]
Molecular Weight 258.75 g/mol [2]
CAS Number 18807-73-3[2]
Appearance White to Off-White Solid[5]
Solubility Slightly soluble in DMSO and Methanol[5]
Storage Sealed in a dry place at room temperature.[5]

Core Applications in Targeted Protein Degradation

The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[6] The linker's length, flexibility, and chemical nature are critical determinants of a PROTAC's efficacy in inducing the formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient protein degradation.[6]

The Ubiquitin-Proteasome System (UPS) and PROTAC Mechanism of Action

The UPS is a cellular machinery responsible for the degradation of most intracellular proteins. PROTACs hijack this system to selectively eliminate target proteins. The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

UPS_PROTAC_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub Ub_E1 Ub-E1 E2->E3 Ub Ub_E2 Ub-E2 Ub_E2->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of PROTACs utilizing this compound. These should be considered as templates and may require optimization based on the specific POI and E3 ligase ligands being used.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a sequential coupling strategy.

PROTAC_Synthesis_Workflow start Start linker Benzyl N-(4-aminobutyl)carbamate hydrochloride start->linker coupling1 Amide Coupling (e.g., HATU, DIPEA) linker->coupling1 ligand1 POI or E3 Ligase Ligand (with carboxylic acid) ligand1->coupling1 intermediate Intermediate Conjugate coupling1->intermediate deprotection Cbz Deprotection (e.g., Hydrogenolysis) intermediate->deprotection amine_intermediate Amine-functionalized Intermediate deprotection->amine_intermediate coupling2 Amide Coupling (e.g., HATU, DIPEA) amine_intermediate->coupling2 ligand2 E3 Ligase or POI Ligand (with carboxylic acid) ligand2->coupling2 final_protac Final PROTAC coupling2->final_protac purification Purification (e.g., HPLC) final_protac->purification characterization Characterization (LC-MS, NMR) purification->characterization end End characterization->end

Generalized workflow for PROTAC synthesis.
Protocol 1: Amide Coupling of this compound to a Ligand

This protocol describes the coupling of the primary amine of the linker to a carboxylic acid group on a POI or E3 ligase ligand.

Materials:

  • This compound

  • POI or E3 ligase ligand with a carboxylic acid functionality

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the POI or E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the intermediate conjugate.

Protocol 2: Cbz Deprotection

This protocol describes the removal of the benzyloxycarbonyl (Cbz) protecting group to reveal a primary amine for the second coupling reaction.

Materials:

  • Intermediate conjugate from Protocol 1

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or Parr hydrogenator)

  • Celite

Procedure:

  • Dissolve the intermediate conjugate in methanol or ethanol.

  • Carefully add Pd/C to the solution.

  • Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine-functionalized intermediate.

Protocol 3: Second Amide Coupling to Form the Final PROTAC

This protocol is similar to Protocol 1 and describes the coupling of the newly deprotected amine to the second ligand.

Materials:

  • Amine-functionalized intermediate from Protocol 2

  • E3 ligase or POI ligand with a carboxylic acid functionality

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Reverse-phase preparative HPLC system

Procedure:

  • Follow the steps outlined in Protocol 1, using the amine-functionalized intermediate and the second ligand.

  • After work-up, purify the crude final PROTAC molecule by reverse-phase preparative HPLC.

  • Characterize the final product by LC-MS and NMR spectroscopy.

Characterization of PROTAC Activity

The efficacy of a synthesized PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters to determine are the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).

Protocol 4: Determination of DC₅₀ and Dₘₐₓ by Western Blotting

Materials:

  • Cancer cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (Dimethyl sulfoxide)

  • Cell culture medium and supplements

  • PBS (Phosphate-buffered saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 16-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Data Analysis: Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[7]

Representative Quantitative Data

While specific quantitative data for PROTACs utilizing this compound is not extensively available in the public domain, the following table provides representative data for PROTACs with similar aliphatic or short PEG linkers to illustrate the expected performance metrics.

Target ProteinE3 LigaseLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
BRD4CRBNAlkyl<10>90293T[8]
BTKCRBNAlkyl/PEG<10>85Mino[8]
METTL3VHLPEG~50>90MV4-11[7]

Conclusion

This compound serves as a valuable and versatile bifunctional linker in the field of targeted drug discovery. Its straightforward incorporation into synthetic schemes allows for the modular construction of complex molecules like PROTACs. The provided protocols offer a general framework for the synthesis and characterization of such molecules. Researchers are encouraged to adapt and optimize these methods to suit their specific target and E3 ligase systems to fully harness the potential of this linker in developing novel therapeutics.

References

Step-by-Step Guide to Selective N-Protection of Diaminobutane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective mono-N-protection of 1,4-diaminobutane using common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). Mono-protected diamines are crucial building blocks in medicinal chemistry and materials science, serving as spacers and linkers in the synthesis of complex molecules.[1][2]

Introduction

Symmetrical diamines like 1,4-diaminobutane present a synthetic challenge when only one of the two amino groups requires functionalization. The indiscriminate reaction of both amines often leads to a mixture of mono-protected, di-protected, and unreacted starting material, necessitating tedious purification.[3] To address this, several strategies have been developed to achieve selective mono-N-protection. The methods detailed below leverage principles of stoichiometry control and in situ substrate modification to favor the desired mono-protected product.

This guide outlines three reliable protocols for the synthesis of N-Boc-, N-Cbz-, and N-Fmoc-1,4-diaminobutane, complete with experimental details, data on expected yields and purity, and purification methods.

I. Selective Mono-N-Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a broad range of conditions and its facile removal under acidic conditions. Two primary methods for the selective mono-Boc protection of 1,4-diaminobutane are presented.

Method 1: High Dilution and Excess Diamine

This method relies on using a large excess of 1,4-diaminobutane relative to the Boc-anhydride reagent. The slow addition of a dilute solution of Boc-anhydride ensures that the reagent is more likely to encounter an unprotected diamine molecule rather than a mono-protected one, thus minimizing the formation of the di-protected byproduct.

Method 2: In Situ Mono-Protonation

A more efficient and atom-economical approach involves the in situ generation of the mono-hydrochloride salt of 1,4-diaminobutane.[4] By adding one equivalent of a hydrochloric acid source, one of the amino groups is protonated and rendered non-nucleophilic. The subsequent addition of Boc-anhydride then selectively reacts with the remaining free amino group.[4][5]

Table 1: Comparison of Mono-Boc Protection Methods

MethodKey StrategyTypical YieldPurityReference
1High Dilution/Excess Diamine~86%>95% (after purification)[6]
2In Situ Mono-Protonation19-66% (diamine dependent)>93% (GC-MS)[4][7]

Experimental Protocols: N-Boc-1,4-diaminobutane

Protocol 1: High Dilution and Excess Diamine

Materials:

  • 1,4-Diaminobutane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution (brine)

  • Sodium sulfate (Na₂SO₄)

Procedure: [6]

  • Dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane.

  • With vigorous stirring, add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane dropwise over 6 hours at room temperature.

  • Stir the reaction mixture for an additional 16 hours.

  • Remove the solvent under reduced pressure.

  • Take up the residue in cold water and extract with ethyl acetate (4x).

  • Combine the organic phases and wash with water (2x) and then with saturated sodium chloride solution.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1,4-diaminobutane as an oil.

Protocol 2: In Situ Mono-Protonation

Materials:

  • 1,4-Diaminobutane

  • Anhydrous methanol

  • Chlorotrimethylsilane (Me₃SiCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (2N)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl ether

Procedure: [4][5]

  • To a stirred solution of 1,4-diaminobutane (1.0 equivalent) in anhydrous methanol at 0 °C, add chlorotrimethylsilane (1.0 equivalent) dropwise.

  • Allow the mixture to warm to room temperature.

  • Add water (1 mL), followed by a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Dilute the mixture with water and wash with ethyl ether to remove any di-protected byproduct.

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extract the product into dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1,4-diaminobutane.

II. Selective Mono-N-Cbz Protection

The benzyloxycarbonyl (Cbz or Z) group is another common amine protecting group, stable to basic and mildly acidic conditions, and is typically removed by catalytic hydrogenation. Selective mono-protection can be achieved under carefully controlled Schotten-Baumann conditions.

Table 2: Protocol Summary for Mono-Cbz Protection

ParameterCondition
Reagents1,4-Diaminobutane, Benzyl Chloroformate (Cbz-Cl), Sodium Bicarbonate
SolventTetrahydrofuran (THF) / Water
Temperature0 °C to Room Temperature
StoichiometryExcess Diamine
PurificationExtraction and Column Chromatography

Experimental Protocol: N-Cbz-1,4-diaminobutane

Materials:

  • 1,4-Diaminobutane

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,4-diaminobutane (at least 3 equivalents) and sodium bicarbonate (2 equivalents relative to Cbz-Cl) in a mixture of THF and water (2:1) and cool to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to isolate N-Cbz-1,4-diaminobutane.[8][9]

III. Selective Mono-N-Fmoc Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, crucial in solid-phase peptide synthesis.[10] Direct selective mono-Fmoc protection of diamines can be challenging. An effective strategy involves a two-step process: initial mono-Boc protection followed by a protecting group exchange.[11]

Table 3: Protocol Summary for Mono-Fmoc Protection

StepDescriptionKey Reagents
1Mono-Boc Protection1,4-Diaminobutane, Boc₂O
2Boc DeprotectionTrifluoroacetic Acid (TFA)
3N-Fmoc Protection9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu), Triethylamine

Experimental Protocol: N-Fmoc-1,4-diaminobutane

Materials:

  • N-Boc-1,4-diaminobutane (from Protocol 1 or 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Triethylamine

  • Potassium carbonate (K₂CO₃) solution (1M)

  • Sodium sulfate (Na₂SO₄)

Procedure: [11]

  • Boc Deprotection: Dissolve N-Boc-1,4-diaminobutane in a mixture of TFA and DCM. Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual TFA, yielding the TFA salt of 1,4-diaminobutane.

  • N-Fmoc Protection: Dissolve the crude TFA salt in DCM and cool in an ice bath.

  • Add Fmoc-OSu (1.0 equivalent) to the solution.

  • Slowly add triethylamine (3.0 equivalents) dropwise.

  • Remove the ice bath and stir the reaction mixture for 2 hours.

  • Wash the reaction mixture with 1M aqueous potassium carbonate solution.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield N-Fmoc-1,4-diaminobutane.[12][13]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations and a general workflow for the selective N-protection of 1,4-diaminobutane.

Selective N-Protection of 1,4-Diaminobutane cluster_Boc Mono-Boc Protection cluster_Cbz Mono-Cbz Protection cluster_Fmoc Mono-Fmoc Protection (2-Step) start_Boc 1,4-Diaminobutane product_Boc N-Boc-1,4-diaminobutane start_Boc->product_Boc Method 1 or 2 reagent_Boc Boc₂O start_Cbz 1,4-Diaminobutane product_Cbz N-Cbz-1,4-diaminobutane start_Cbz->product_Cbz Schotten-Baumann reagent_Cbz Cbz-Cl start_Fmoc N-Boc-1,4-diaminobutane intermediate_Fmoc 1,4-Diaminobutane TFA Salt start_Fmoc->intermediate_Fmoc 1. TFA product_Fmoc N-Fmoc-1,4-diaminobutane intermediate_Fmoc->product_Fmoc 2. Fmoc-OSu, Et₃N reagent_Fmoc Fmoc-OSu

Caption: Reaction schemes for selective mono-protection of 1,4-diaminobutane.

Experimental_Workflow start Start: 1,4-Diaminobutane reaction Selective Protection Reaction (Boc, Cbz, or Fmoc) start->reaction workup Aqueous Workup / Extraction reaction->workup drying Drying and Solvent Removal workup->drying purification Purification (e.g., Column Chromatography) drying->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Final Product: Mono-protected Diamine analysis->product

Caption: General experimental workflow for synthesis and purification.

References

Applications in the Synthesis of Enzyme Inhibitors and Receptor Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of selected enzyme inhibitors and receptor ligands. It is intended to serve as a practical guide for researchers in medicinal chemistry, pharmacology, and drug development. The protocols and data presented are based on established methodologies and published literature, offering a foundation for the synthesis of bioactive molecules and the assessment of their biological activity.

Section 1: Synthesis and Evaluation of HIV-1 Protease Inhibitors

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins.[1] Inhibition of this enzyme leads to the production of non-infectious viral particles, making it a key target for antiretroviral therapy.[1] Lopinavir and Ritonavir are potent HIV-1 protease inhibitors.

Signaling Pathway and Inhibition Mechanism

The HIV-1 protease is essential for the maturation of the virus. Its inhibition blocks the viral life cycle, preventing the formation of new, infectious virions.

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell Viral_RNA Viral RNA Ribosome Ribosome Viral_RNA->Ribosome Translation Polyproteins Gag-Pol Polyproteins Ribosome->Polyproteins HIV_Protease HIV-1 Protease Polyproteins->HIV_Protease Cleavage by Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Non_infectious_Virion Non-infectious Virion HIV_Protease->Non_infectious_Virion Viral_Assembly Viral Assembly Mature_Proteins->Viral_Assembly Budding Budding & Maturation Viral_Assembly->Budding Infectious_Virion Infectious Virion Budding->Infectious_Virion Lopinavir_Ritonavir Lopinavir / Ritonavir Lopinavir_Ritonavir->HIV_Protease Inhibition

Caption: Inhibition of HIV-1 Protease by Lopinavir/Ritonavir blocks viral maturation.

Quantitative Data: HIV-1 Protease Inhibitors

The following table summarizes the inhibitory potency of selected FDA-approved HIV-1 protease inhibitors.

InhibitorIC50 (nM)Ki (pM)
Lopinavir6.51.3[2][3]
Ritonavir22-16015[1]
Saquinavir37.7[1]120[1]
Darunavir3.0 - 4.1[1]16[1]

IC50 and Ki values can vary depending on assay conditions.

Experimental Protocols

This protocol describes a one-pot synthesis method for Lopinavir.

Materials:

  • (2S)-(1-tetrahydropyrimidin-2-one)-3-methylbutyric acid

  • Thionyl chloride

  • Triethylamine

  • N-[(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-2-(2,6-dimethylphenoxy)acetamide (THP)

  • N,N-dimethyl-1,3-propanediamine

  • 5% Citric acid solution

  • 5% Sodium bicarbonate solution

  • Water

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • React (2S)-(1-tetrahydropyrimidin-2-one)-3-methylbutyric acid with thionyl chloride to form the acid chloride.

  • To the reaction mixture at 25°C, add 59.5 g (0.1 mol) of THP and 10.1 g (0.1 mol) of triethylamine.

  • Stir the mixture at room temperature for 8 hours until the reaction is complete.

  • Quench the reaction with 2 g (0.02 mol) of N,N-dimethyl-1,3-propanediamine and stir at room temperature for 2 hours.

  • Wash the reaction solution sequentially with 100 ml of 5% citric acid solution, 100 ml of 5% sodium bicarbonate solution, and three times with 50 ml of water.

  • Concentrate the organic phase under vacuum at a temperature not exceeding 50°C to obtain Lopinavir.

This protocol outlines a fluorometric assay to screen for HIV-1 protease inhibitors.

Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate

  • Assay Buffer (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Pepstatin A)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitor in Assay Buffer.

    • Dilute the recombinant HIV-1 protease in cold 1X Assay Buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well microplate, add 10 µL of each test compound dilution or control solution.

    • Add 80 µL of the HIV-1 protease working solution to all wells except the "no enzyme" control.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the FRET substrate working solution to all wells.

    • Immediately measure the fluorescence in a microplate reader in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) for 1-3 hours at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each test compound concentration relative to the enzyme control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

FRET_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prepare_Reagents Dispense_Inhibitors Dispense Inhibitors/Controls into 96-well plate Prepare_Reagents->Dispense_Inhibitors Add_Enzyme Add HIV-1 Protease Dispense_Inhibitors->Add_Enzyme Incubate_1 Incubate (15 min, RT) Add_Enzyme->Incubate_1 Add_Substrate Add FRET Substrate Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic, 1-3h, 37°C) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a FRET-based HIV-1 Protease Inhibition Assay.

Section 2: Synthesis and Evaluation of HMG-CoA Reductase Inhibitors

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[4][5] Statins, such as Atorvastatin, are competitive inhibitors of HMG-CoA reductase and are widely used to lower cholesterol levels.[4][6]

Signaling Pathway and Inhibition Mechanism

By inhibiting HMG-CoA reductase, statins reduce the production of mevalonate, a precursor of cholesterol. This leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors, leading to increased clearance of LDL cholesterol from the bloodstream.

Cholesterol_Biosynthesis_Inhibition Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps LDL_Receptors Increased LDL Receptor Expression Cholesterol->LDL_Receptors Decreased Intracellular Cholesterol Leads to LDL_Clearance Increased LDL Clearance LDL_Receptors->LDL_Clearance Atorvastatin Atorvastatin Atorvastatin->HMG_CoA_Reductase Inhibition

Caption: Atorvastatin inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.

Quantitative Data: HMG-CoA Reductase Inhibitors

The following table summarizes the inhibitory potency of selected statins.

InhibitorIC50 (nM)
Atorvastatin154[4]
Fluvastatin3-20[6]
Simvastatin3-20[6]

IC50 values can vary depending on assay conditions.

Experimental Protocols

The total synthesis of Atorvastatin is a multi-step process. A key step involves the Paal-Knorr pyrrole synthesis to construct the central pyrrole ring.

Illustrative Paal-Knorr Pyrrole Synthesis: This step involves the condensation of a 1,4-dicarbonyl compound with an amine to form the pyrrole ring, which is the core of Atorvastatin. The specific starting materials and conditions are proprietary and vary between different synthetic routes.

This protocol describes a colorimetric assay to measure HMG-CoA reductase activity and screen for inhibitors.

Materials:

  • HMG-CoA Reductase

  • HMG-CoA

  • NADPH

  • Assay Buffer

  • Test compounds (dissolved in a suitable solvent)

  • Atorvastatin (as a positive control inhibitor)

  • 96-well clear plate

  • Multi-well spectrophotometer

Procedure:

  • Sample Preparation:

    • In a 96-well plate, add 0.5-15 mU of HMG-CoA reductase to the desired wells.

    • For a positive control, add 1-5 µl of the provided HMG-CoA Reductase.

    • For an inhibitor control, add 5 µl of HMG-CoA Reductase and 2 µl of Atorvastatin.

    • Adjust the volume in all wells to 10 µl with Assay Buffer.

  • Reaction Mixture:

    • Prepare a reaction mix containing Assay Buffer, HMG-CoA, and NADPH.

    • Add the reaction mix to all wells.

  • Measurement:

    • Measure the absorbance at 340 nm at two time points (T1 and T2) in the linear range of the reaction. The readings should be at least 2 minutes apart.

  • Data Analysis:

    • Calculate the change in absorbance over time to determine the enzyme activity.

    • Determine the percent inhibition for each test compound concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

HMG_CoA_Assay_Workflow Start Start Prepare_Samples Prepare Samples and Controls in 96-well plate Start->Prepare_Samples Add_Enzyme Add HMG-CoA Reductase Prepare_Samples->Add_Enzyme Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, HMG-CoA, NADPH) Add_Enzyme->Prepare_Reaction_Mix Add_Reaction_Mix Add Reaction Mix to wells Prepare_Reaction_Mix->Add_Reaction_Mix Measure_Absorbance Measure Absorbance at 340 nm (Kinetic) Add_Reaction_Mix->Measure_Absorbance Data_Analysis Data Analysis (Calculate Activity, % Inhibition, IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a colorimetric HMG-CoA Reductase Inhibition Assay.

Section 3: Synthesis and Evaluation of Opioid Receptor Ligands

Opioid receptors are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids.[7] They are major targets for pain management. Naltrexone is an opioid receptor antagonist.[7]

Signaling Pathway and Antagonism

Opioid receptor agonists typically inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. Antagonists like naltrexone bind to the receptor but do not activate it, thereby blocking the effects of agonists.

Opioid_Receptor_Signaling cluster_cell_membrane Cell Membrane Opioid_Receptor μ-Opioid Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Inhibition of conversion ATP ATP ATP->Adenylyl_Cyclase Opioid_Agonist Opioid Agonist Opioid_Agonist->Opioid_Receptor Naltrexone Naltrexone (Antagonist) Naltrexone->Opioid_Receptor Blockade

Caption: Naltrexone antagonizes opioid receptor signaling.

Quantitative Data: Opioid Receptor Ligands

The following table summarizes the binding affinities of Naltrexone and a derivative.

LigandReceptorKi (nM)
Naltrexoneμ (mu)High Affinity[7]
δ (delta)10-25 fold lower affinity than μ[8]
κ (kappa)10-25 fold lower affinity than μ[8]
Naltrexone-14-O-sulfateμ (mu)Lower affinity than Naltrexone[9]
Experimental Protocols

The synthesis of naltrexone derivatives often involves modification of the naltrexone scaffold. For example, the synthesis of hybrid opioids can be achieved through solid-phase synthesis by anchoring an amino acid to a resin, followed by stepwise addition of other amino acids and subsequent coupling to the naltrexone core.[10]

This protocol describes a radioligand binding assay to determine the affinity of a test compound for the μ-opioid receptor.

Materials:

  • Cell membranes expressing the μ-opioid receptor

  • Radioligand (e.g., [³H]DAMGO)

  • Test compound (unlabeled antagonist)

  • Non-specific binding control (e.g., unlabeled naloxone)

  • Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Preparation:

    • Thaw the cell membrane preparation on ice.

    • Prepare serial dilutions of the test compound.

  • Reaction Setup:

    • In a 96-well plate, combine the incubation buffer, test compound at various concentrations, and a fixed concentration of the radioligand.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of non-specific control).

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Measurement:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) Start->Prepare_Reagents Set_Up_Assay Set up Assay Plate (Total, Non-specific, Test Compound wells) Prepare_Reagents->Set_Up_Assay Incubate Incubate (60-90 min, RT) Set_Up_Assay->Incubate Filter_Wash Filter and Wash (Cell Harvester) Incubate->Filter_Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counter) Filter_Wash->Measure_Radioactivity Data_Analysis Data Analysis (Calculate Specific Binding, IC50, Ki) Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Radioligand Binding Assay for Opioid Receptors.

References

Troubleshooting & Optimization

Technical Support Center: Cbz Protection of Diamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the carbobenzyloxy (Cbz) protection of diamines.

Troubleshooting Guide

This guide addresses common issues encountered during the Cbz protection of diamines, with a focus on minimizing side product formation.

Issue 1: Formation of Di-Cbz Protected Diamine

A frequent challenge in the protection of diamines is the formation of the di-substituted byproduct, where both amino groups become protected.

CauseSolution
Incorrect Stoichiometry Use a significant excess of the diamine relative to benzyl chloroformate (Cbz-Cl). A common starting point is to use 2-5 equivalents of the diamine.
Rapid Addition of Cbz-Cl Add the Cbz-Cl solution dropwise to the reaction mixture over an extended period. This maintains a low concentration of the electrophile, favoring mono-protection.
Concentrated Reaction Mixture Perform the reaction under dilute conditions to reduce the probability of a second reaction on the same diamine molecule.
Strong Base Employ a mild base such as sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH). Strong bases can deprotonate the mono-protected product, increasing its nucleophilicity and promoting a second protection.[1]
Elevated Temperature Conduct the reaction at a low temperature, typically 0 °C, to control the reaction rate and improve selectivity for mono-protection.

Issue 2: Presence of Benzyl Alcohol in the Product

Benzyl alcohol is a common impurity that can arise from the hydrolysis of benzyl chloroformate.

CauseSolution
Moisture in Reagents or Solvents Ensure all glassware is thoroughly dried and use anhydrous solvents.
Hydrolysis during Workup Minimize the time the reaction mixture is in contact with aqueous layers during extraction.
Decomposition of Cbz-Cl Use fresh or properly stored benzyl chloroformate. Cbz-Cl is moisture-sensitive and can degrade over time.

Issue 3: Formation of Urea Byproducts

Urea derivatives can form, particularly if isocyanate intermediates are generated.

CauseSolution
Side Reactions of Cbz-Protected Amine The Cbz-protected amine can react with other amines present to form urea derivatives, a reaction that can be facilitated by certain reagents.[2][3]
Reaction Conditions While less common under standard protection conditions, the choice of solvent and base can influence the formation of these byproducts. Adhering to established protocols for Cbz protection will minimize this.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Cbz protection of diamines?

The most prevalent side products include the di-Cbz protected diamine, benzyl alcohol from the hydrolysis of benzyl chloroformate, and to a lesser extent, urea derivatives.[1][2] Over-alkylation of the desired mono-Cbz product can also occur if alkylating agents are present.[1]

Q2: How can I optimize the yield of the mono-Cbz protected diamine?

To maximize the yield of the mono-protected product, it is crucial to control the reaction conditions carefully. Key strategies include:

  • Stoichiometry Control : Use a significant excess of the diamine.

  • Slow Reagent Addition : Add benzyl chloroformate slowly to the reaction mixture.

  • Low Temperature : Maintain a low reaction temperature (e.g., 0 °C).

  • Choice of Base : Use a weak base like sodium bicarbonate.[1]

  • Solvent Selection : A two-phase system, such as dichloromethane and water, can be effective.

Q3: What is a typical experimental protocol for the mono-Cbz protection of a diamine?

The following is a general procedure for the mono-Cbz protection of a symmetrical diamine like ethylenediamine.

Experimental Protocol: Mono-Cbz Protection of Ethylenediamine

Materials:

  • Ethylenediamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylenediamine (4.0 equivalents) in a mixture of dichloromethane and water (1:1 v/v).

  • Cool the vigorously stirred solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of benzyl chloroformate (1.0 equivalent) in dichloromethane.

  • Add the benzyl chloroformate solution dropwise to the diamine solution over 1-2 hours, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-Cbz protected ethylenediamine.

Q4: How does the choice of base affect the reaction?

The base neutralizes the hydrochloric acid (HCl) generated during the reaction.[1] A weak base like sodium bicarbonate is preferred for mono-protection of diamines as it is less likely to deprotonate the already formed mono-Cbz product, thereby reducing the likelihood of a second Cbz group being added.[1] Stronger bases can increase the formation of the di-protected side product.

Quantitative Data

The yield of mono versus di-Cbz protected diamines is highly dependent on the specific diamine and the reaction conditions employed. The following table provides a general overview of expected yields under optimized conditions for mono-protection.

DiamineProtecting GroupTypical Yield of Mono-Protected ProductKey Conditions
EthylenediamineCbz>80%Excess diamine, slow addition of Cbz-Cl at 0°C
1,4-DiaminobutaneCbz>75%Excess diamine, controlled addition of Cbz-Cl
1,6-HexanediamineCbz>70%Excess diamine, dilute conditions

Reaction Pathway Visualization

The following diagram illustrates the desired reaction pathway for mono-Cbz protection of a diamine and the competing pathway leading to the common di-protected side product.

Cbz_Protection_Pathway cluster_base1 Diamine H₂N-(CH₂)n-NH₂ (Diamine) MonoCbz Cbz-HN-(CH₂)n-NH₂ (Mono-Cbz Product) Diamine->MonoCbz + Cbz-Cl CbzCl Cbz-Cl Base Base (-HCl) DiCbz Cbz-HN-(CH₂)n-NH-Cbz (Di-Cbz Side Product) MonoCbz->DiCbz + Cbz-Cl

Caption: Reaction scheme for mono- and di-Cbz protection of a diamine.

References

Preventing di-substitution in N-protection of 1,4-diaminobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the selective mono-N-protection of 1,4-diaminobutane (putrescine), with a focus on preventing di-substitution.

Troubleshooting Guide: Common Issues in Mono-N-Protection of 1,4-Diaminobutane

This guide addresses specific problems you may encounter during the synthesis and purification of mono-protected 1,4-diaminobutane.

Problem Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired mono-protected product. Incorrect Stoichiometry: Use of an insufficient excess of 1,4-diaminobutane or incorrect equivalents of the protecting agent and acid (in the mono-protonation method).Carefully re-calculate and measure the molar equivalents of all reagents. For the excess diamine method, a 5-10 fold excess of the diamine is often required. For the mono-protonation method, use of 1 equivalent of acid is critical.[1][2]
Inefficient Mixing/Slow Addition: Rapid addition of the protecting agent can lead to localized high concentrations, favoring di-substitution.Dissolve the protecting agent (e.g., Boc-anhydride) in a suitable solvent and add it dropwise to the vigorously stirred solution of the diamine over an extended period (e.g., 2-6 hours).[1]
Reaction Temperature: The reaction may be too slow at very low temperatures or side reactions could occur at elevated temperatures.Most Boc-protection reactions of this type are carried out at room temperature or starting at 0°C and allowing it to warm to room temperature.[3][4]
Significant formation of di-protected 1,4-diaminobutane. Insufficient Deactivation of One Amine Group: In the mono-protonation method, incomplete protonation of one amine group leaves both groups susceptible to reaction.Ensure the use of exactly one equivalent of a strong acid (e.g., HCl). Consider in-situ generation of HCl from reagents like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol for precise stoichiometry.[3][4]
Protecting Agent Stoichiometry: Using more than one equivalent of the protecting agent will inevitably lead to di-substitution.Use a stoichiometric amount (1.0 equivalent) or slightly less (e.g., 0.8 equivalents) of the protecting agent relative to the diamine (in the excess diamine method) or the mono-protonated diamine.
Difficulty in purifying the mono-protected product from the reaction mixture. Co-elution of Products: The mono-protected, di-protected, and unreacted diamine may have similar polarities, making chromatographic separation challenging.Utilize column chromatography on silica gel. Despite concerns about the acid lability of the Boc group, it is generally stable to silica gel chromatography.[1][5] A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with methanol or ethyl acetate, can improve separation.
Unreacted Diamine Contamination: The high basicity of the remaining 1,4-diaminobutane can interfere with purification and subsequent reactions.After the reaction, perform an aqueous workup. Washing the organic extract with a dilute acid solution can help remove the unreacted diamine. Alternatively, unreacted diamine can be removed by washing with diethyl ether after solvent evaporation.[6]
Inconsistent or non-reproducible results. Moisture Sensitivity: Protecting agents like di-tert-butyl dicarbonate (Boc₂O) are sensitive to moisture, which can lead to their decomposition.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Purity of Starting Materials: Impurities in the 1,4-diaminobutane or the protecting agent can lead to side reactions and inconsistent yields.Use purified starting materials. 1,4-diaminobutane can be purified by distillation or sublimation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to achieve mono-N-protection of 1,4-diaminobutane?

A1: The "mono-protonation" strategy is a highly efficient and scalable method for the selective mono-Boc protection of symmetrical diamines like 1,4-diaminobutane.[2][9] This one-pot procedure involves the addition of one equivalent of a strong acid (like HCl) to deactivate one of the amino groups as its salt. The remaining free amino group can then react selectively with one equivalent of the protecting agent (e.g., di-tert-butyl dicarbonate).[2][4]

Q2: Can I use a large excess of 1,4-diaminobutane to favor mono-protection?

A2: Yes, using a significant excess (e.g., 5-10 fold) of 1,4-diaminobutane relative to the protecting agent is a common strategy to statistically favor mono-substitution. However, this approach can be costly and inefficient if the diamine is valuable. It also necessitates a more rigorous purification process to remove the large amount of unreacted diamine.

Q3: What are the best protecting groups for the selective mono-protection of 1,4-diaminobutane?

A3: The tert-butoxycarbonyl (Boc) group is the most commonly used protecting group for this purpose due to its stability under a wide range of conditions and its relatively straightforward removal with moderate acids (e.g., trifluoroacetic acid).[10][11] The carboxybenzyl (Cbz) group is another viable option, which can be installed using benzyl chloroformate and removed by catalytic hydrogenation.[12][13]

Q4: Is the Boc protecting group stable to silica gel column chromatography?

A4: Yes, the N-Boc group is generally stable to purification by silica gel column chromatography.[1] This allows for the effective separation of the mono-protected product from the di-protected and unreacted starting material.

Q5: What is a suitable workup procedure for a mono-Boc protection reaction of 1,4-diaminobutane?

A5: A typical workup involves quenching the reaction, followed by solvent removal under reduced pressure. The residue can then be taken up in an organic solvent (like ethyl acetate or dichloromethane) and washed with water and brine. To remove unreacted diamine, an extraction with a dilute aqueous acid solution can be performed. After drying the organic phase over an anhydrous salt (e.g., Na₂SO₄), the solvent is evaporated to yield the crude product, which can then be purified by column chromatography.[1]

Experimental Protocols

Protocol 1: Mono-Boc Protection of 1,4-Diaminobutane via Mono-Protonation

This protocol is adapted from methodologies that utilize in-situ generation of HCl for precise mono-protonation.[3][4]

Materials:

  • 1,4-diaminobutane

  • Anhydrous Methanol (MeOH)

  • Trimethylsilyl chloride (Me₃SiCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • 4N Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Diethyl ether

Procedure:

  • Dissolve 1,4-diaminobutane (1.0 eq) in anhydrous methanol at 0°C under an inert atmosphere.

  • Slowly add trimethylsilyl chloride (1.0 eq) dropwise to the solution. The reaction of Me₃SiCl with methanol generates one equivalent of HCl in situ.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a small amount of water (e.g., 1 mL for a ~1g scale reaction) followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any di-protected byproduct.

  • Adjust the pH of the aqueous layer to >12 with 4N NaOH.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mono-Boc-protected 1,4-diaminobutane.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the mono-Boc protection of various diamines using the mono-protonation method.

DiamineAcid Source (1 eq.)Protecting Agent (eq.)SolventYield (%)Purity (%)
(1R,2R)-cyclohexane-1,2-diamineMe₃SiClBoc₂O (1.0)MeOH66>99
(1R,2R)-cyclohexane-1,2-diamineSOCl₂Boc₂O (1.0)MeOH41>99
1,2-diaminopropaneMe₃SiClBoc₂O (1.0)MeOH7293
1,4-diaminobutaneHCl gasBoc₂O (1.0)MeOH75>97
1,6-diaminohexaneHCl gasBoc₂O (1.0)MeOH74>97

Data adapted from references[3][4][9]. Yields are for the isolated, purified product.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification diaminobutane 1,4-Diaminobutane (1 eq) in Anhydrous MeOH reaction_vessel Reaction at 0°C to RT diaminobutane->reaction_vessel me3sicl Me3SiCl (1 eq) me3sicl->reaction_vessel Generates HCl in situ boc2o Boc2O (1 eq) in MeOH boc2o->reaction_vessel Stir 1-2h quench Dilute with Water reaction_vessel->quench Reaction Mixture ether_wash Wash with Et2O quench->ether_wash basify Adjust pH > 12 with NaOH ether_wash->basify extract Extract with DCM basify->extract dry_concentrate Dry (Na2SO4) & Concentrate extract->dry_concentrate chromatography Silica Gel Chromatography dry_concentrate->chromatography product Mono-Boc-1,4-diaminobutane chromatography->product

Caption: Experimental workflow for mono-Boc protection of 1,4-diaminobutane.

logical_relationship cluster_strategy Strategy for Mono-Protection diamine H2N-(CH2)4-NH2 (1,4-Diaminobutane) protonation + 1 eq. HCl diamine->protonation protection + 1 eq. Boc2O diamine->protection Without HCl, leads to... mono_protonated H2N-(CH2)4-NH3+ Cl- (Mono-protonated Diamine) protonation->mono_protonated Deactivates one amine mono_protonated->protection mono_protected Boc-HN-(CH2)4-NH2 (Desired Product) protection->mono_protected di_protection Di-protection (Side Product) protection->di_protection

Caption: Logic for preventing di-substitution via mono-protonation.

References

Troubleshooting incomplete coupling reactions with Cbz-protected amines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cbz-Protected Amine Coupling Reactions

Welcome to the technical support center for troubleshooting coupling reactions involving Carboxybenzyl (Cbz)-protected amines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with Cbz-protected amines sometimes problematic?

A1: While the Cbz (or Z) group is a robust protecting group for amines, it can present challenges during coupling reactions.[1][2] The primary issue is often steric hindrance. The bulky benzyl group can impede the approach of an activated carboxylic acid, especially if either the Cbz-amine or the coupling partner has additional bulky substituents near the reaction center.[3] This steric clash can lead to slow reaction kinetics and incomplete conversions.[4]

Q2: What are the most common signs of an incomplete coupling reaction?

A2: The most common indications of a failed or incomplete coupling are the persistence of starting materials post-reaction, as observed by analytical techniques like TLC, LC-MS, or NMR, and low yields of the desired amide product. In solid-phase peptide synthesis (SPPS), an incomplete coupling is typically detected by a positive colorimetric test, such as the Kaiser test, which detects unreacted primary amines on the solid support.[5][6]

Q3: Can the Cbz group itself cause side reactions during coupling?

A3: The Cbz group is generally stable under most standard coupling conditions.[7] However, prolonged exposure to strong bases or very high temperatures should be approached with caution to minimize potential side reactions, though these are less common than issues related to steric hindrance.[8] The primary concern is often racemization of the activated amino acid, which can be exacerbated by strong bases and extended reaction times.[9][10]

Q4: Is the Cbz group compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS)?

A4: Yes, the Cbz group is orthogonal to the base-labile Fmoc protecting group.[9][11] This means it remains stable during the piperidine-mediated Fmoc deprotection steps, making it a useful protecting group for the side chains of amino acids like lysine or ornithine in an Fmoc-based strategy.[11]

Troubleshooting Guide for Incomplete Coupling

Issue 1: Low or No Product Formation

If you observe a low yield or the persistence of starting materials, it points to an incomplete reaction. The following flowchart and table outline a systematic approach to troubleshoot this issue.

G cluster_start cluster_investigate Investigation Phase cluster_action Action Phase cluster_verify start Incomplete Coupling Detected (e.g., Positive Kaiser Test / Low Yield) check_sterics Assess Steric Hindrance start->check_sterics High hindrance? check_reagents Evaluate Coupling Reagent start->check_reagents Standard reagent? check_conditions Review Reaction Conditions start->check_conditions Standard conditions? upgrade_reagent Switch to Stronger Coupling Reagent (e.g., HATU, COMU) check_sterics->upgrade_reagent check_reagents->upgrade_reagent double_couple Perform Double Coupling check_reagents->double_couple increase_time Increase Reaction Time &/or Temperature check_conditions->increase_time change_base Change Base (e.g., DIPEA -> NMM) check_conditions->change_base verify Re-analyze Reaction (e.g., Repeat Kaiser Test / LC-MS) upgrade_reagent->verify double_couple->verify increase_time->verify change_base->verify

Caption: Troubleshooting workflow for incomplete coupling reactions.

Potential Cause Recommended Solution & Rationale
Steric Hindrance Switch to a more potent coupling reagent. Standard carbodiimides like DIC may be insufficient.[4][12] Uronium/aminium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) form highly reactive esters that can overcome the steric barrier more effectively.[3][12]
Insufficient Reagent Activity Increase the excess of the amino acid and coupling reagent (e.g., from 1.5 to 3-5 equivalents).[3] For very difficult couplings, perform a "double coupling" by repeating the coupling step with fresh reagents before proceeding.[3]
Slow Reaction Kinetics Extend the reaction time (e.g., from 2 hours to 4 hours or overnight).[3][4] Gentle heating (e.g., 30-40°C) can also increase the reaction rate, but should be used cautiously to avoid potential racemization.[4]
Suboptimal Base The choice of base can be critical. While DIPEA is common, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be beneficial in reducing racemization, especially if reaction times are extended.[8][13]
Peptide Aggregation (SPPS) In solid-phase synthesis, the growing peptide chain can aggregate, blocking reactive sites. Consider switching to a solvent with better solvating properties, such as N-methylpyrrolidone (NMP) instead of DMF, or using a mixture.[4]
Issue 2: Presence of Side Products (e.g., Racemization)

The loss of stereochemical integrity (racemization) at the α-carbon is a significant concern.

Racemization cluster_cause Potential Causes cluster_effect cluster_solution Mitigation Strategies Base Strong Base (e.g., DIPEA) Rac Racemization (Loss of Stereopurity) Base->Rac Time Prolonged Pre-activation or Reaction Time Time->Rac Temp Elevated Temperature Temp->Rac Reagent Reagent Choice (e.g., HOBt-based) Reagent->Rac Base_Sol Use Weaker Base (NMM, Collidine) Rac->Base_Sol Time_Sol Minimize Pre-activation & Reaction Time Rac->Time_Sol Temp_Sol Avoid Excessive Heating Rac->Temp_Sol Reagent_Sol Use Additives Superior to HOBt (HOAt, OxymaPure) Rac->Reagent_Sol

Caption: Key factors influencing racemization and corresponding solutions.

Data Presentation: Comparison of Coupling Reagents

For challenging couplings, the choice of reagent is critical. Reagents that form highly reactive OAt or Oxyma esters are generally preferred over those that form less reactive OBt esters.[12][14]

Coupling Reagent Class Relative Efficiency Key Characteristics & Recommendations
DIC / HOBt Carbodiimide / AdditiveModerateStandard for many couplings, but can be inefficient for sterically hindered Cbz-amines.[12]
HBTU Aminium / Uronium SaltHighEfficient for most standard and many difficult couplings. Based on HOBt.[14][15]
HATU Aminium / Uronium SaltVery HighGenerally superior to HBTU, especially for difficult sequences.[14] Forms a more reactive OAt-ester, leading to faster reactions and lower risk of racemization.[14][15]
COMU Aminium / Uronium SaltVery HighBased on OxymaPure, shows excellent performance and is considered a safer alternative to benzotriazole-based reagents.[16]
PyBOP Phosphonium SaltHighEffective for hindered couplings; generally associated with low racemization levels.[12]

Experimental Protocols

Protocol 1: Monitoring Coupling Completion in SPPS (Kaiser Test)

The Kaiser test is a highly sensitive method to detect free primary amines on a resin, indicating an incomplete coupling reaction.[6] A blue color indicates the presence of free amines, while yellow/colorless beads suggest a complete reaction.[5]

Reagents:

  • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[6]

  • Reagent B: 40 g of phenol in 20 mL of n-butanol.[6]

  • Reagent C: 1.0 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.[6]

Procedure:

  • Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Wash the beads with DMF and then methanol to remove residual solvents.

  • Add 2-3 drops each of Reagent A, Reagent B, and Reagent C.

  • Heat the test tube at 100-110°C for 5 minutes.[6]

  • Observe the color of the beads and the solution.

    • Blue Beads/Solution: Incomplete coupling. Action: Perform a second coupling.[5]

    • Yellow/Colorless Beads: Complete coupling. Action: Proceed to the next step in the synthesis.

Protocol 2: Standard "Double Coupling" for a Difficult Residue using HATU

This protocol is for situations where a positive Kaiser test is observed after the initial coupling attempt.

Procedure:

  • Following the first coupling, drain the reaction solution from the resin.

  • Wash the resin thoroughly with DMF (3 times).

  • In a separate vessel, prepare a fresh activation mixture:

    • Dissolve the Cbz-protected amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.[3]

    • Add a non-nucleophilic base like DIPEA (6-10 equivalents).[3]

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the fresh activated amino acid solution to the resin.

  • Agitate the reaction vessel at room temperature for an additional 1-4 hours.[3]

  • Drain the coupling solution and wash the resin extensively with DMF.

  • Perform a second Kaiser test to confirm completion. If the test is still positive, consider capping the unreacted amines with acetic anhydride to prevent deletion sequences.[5]

References

Technical Support Center: HPLC Purification of Benzyl N-(4-aminobutyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of Benzyl N-(4-aminobutyl)carbamate and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of Benzyl N-(4-aminobutyl)carbamate derivatives.

Problem Potential Cause Suggested Solution
Peak Tailing Secondary Interactions: The basic amine group can interact with residual acidic silanols on the silica-based stationary phase.[1][2]Mobile Phase Modification: Add a competing amine, such as 0.1% triethylamine (TEA) or n-propylamine, to the mobile phase to neutralize the active sites on the column.[3][4] pH Adjustment: Increase the mobile phase pH to suppress the ionization of the amine, making it less likely to interact with the stationary phase. A pH around 10 is often effective for amines.[2][5]
Column Overload: Injecting too much sample can lead to peak distortion.[1]Reduce Sample Concentration: Dilute the sample or inject a smaller volume.
Poor Resolution/Peak Broadening Inappropriate Mobile Phase: The solvent strength may not be optimal for separating the target compound from impurities.[1]Optimize Gradient: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. Solvent Selection: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Acetonitrile often provides sharper peaks.
Column Degradation: The column's stationary phase may be deteriorating.[1]Column Cleaning/Replacement: Flush the column with a strong solvent. If performance does not improve, replace the column.
Low Recovery Compound Degradation: Carbamates can be susceptible to hydrolysis, especially under basic conditions or at elevated temperatures.[6]pH and Temperature Control: Maintain a neutral or slightly acidic pH during purification and work at a lower temperature (e.g., 4°C) if possible.[6]
Irreversible Adsorption: The compound may be strongly binding to the column.Increase Mobile Phase Strength: Increase the percentage of the organic solvent in the mobile phase. Change Stationary Phase: Consider a different type of column, such as one with a different end-capping or a polymer-based stationary phase.
High Backpressure System Blockage: A frit, guard column, or the analytical column itself may be clogged.[1]Systematic Flushing: Flush the system component by component (bypassing the column, then with the guard column, etc.) to identify the source of the blockage. Replace any clogged components.
Mobile Phase Issues: Precipitation of buffer salts in the organic mobile phase.Ensure Miscibility: Ensure that the buffer is soluble in the highest concentration of organic solvent used in the gradient.
Ghost Peaks Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections.[5]Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phases. Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to prevent carryover.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column to use for purifying Benzyl N-(4-aminobutyl)carbamate derivatives?

A1: A C18 reversed-phase column is the most common and generally effective choice for the purification of moderately polar compounds like Benzyl N-(4-aminobutyl)carbamate derivatives. However, if you experience significant peak tailing due to the basic amine, consider using a column with a base-deactivated stationary phase or an end-capped C18 column to minimize interactions with residual silanols.

Q2: How can I prevent the degradation of my carbamate derivative during purification?

A2: Carbamates can be sensitive to pH and temperature.[6] To prevent degradation, it is advisable to:

  • Maintain a neutral or slightly acidic pH in your mobile phase and sample solutions.[6]

  • Avoid high temperatures by performing the purification at room temperature or even in a cooled system if the compound is particularly labile.[6]

Q3: My compound is not retaining on a C18 column. What should I do?

A3: If your Benzyl N-(4-aminobutyl)carbamate derivative is eluting in the void volume, it is too polar for the reversed-phase conditions. You can try the following:

  • Decrease the organic solvent concentration in your mobile phase.

  • Use a more polar stationary phase , such as a C8 or a cyano (CN) column.

  • Consider Normal-Phase Chromatography: For highly polar compounds, normal-phase HPLC with a silica or diol column and a non-polar mobile phase (e.g., hexane/ethanol) can be a good alternative.[3]

Q4: I am observing inconsistent retention times. What could be the cause?

A4: Fluctuating retention times can be caused by several factors:

  • Pump Issues: Air bubbles in the pump head or faulty check valves can lead to an inconsistent flow rate.[7] Degas your mobile phase and prime the pump.

  • Mobile Phase Composition: If the mobile phase is prepared online by the HPLC system, ensure the mixer is functioning correctly.[8] Preparing the mobile phase manually can help troubleshoot this issue.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[8]

Q5: Is it better to use acetonitrile or methanol as the organic modifier?

A5: The choice between acetonitrile and methanol depends on the specific separation.

  • Acetonitrile generally has a lower viscosity, which results in lower backpressure and often provides sharper peaks and better resolution.

  • Methanol can offer different selectivity for certain compounds. It is recommended to screen both solvents during method development to determine which provides the optimal separation for your specific derivative and its impurities.

Experimental Protocols

General Reversed-Phase HPLC Purification Protocol

This protocol provides a starting point for the purification of Benzyl N-(4-aminobutyl)carbamate derivatives. Optimization will be required based on the specific properties of the derivative and its impurities.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical scale or a larger diameter for preparative scale).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

  • Gradient: A common starting gradient is 5% to 95% B over 20-30 minutes. This should be optimized to achieve the best separation.

  • Flow Rate: 1 mL/min for a 4.6 mm ID analytical column. This should be scaled up for preparative columns.

  • Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve the crude sample in a minimum amount of a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile or DMSO. Filter the sample through a 0.45 µm filter before injection.

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Purification Issue peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Peak Tailing? peak_shape->tailing Yes recovery Low Recovery? resolution->recovery No gradient Optimize Gradient (shallower slope) resolution->gradient Yes check_stability Check Compound Stability (pH, Temperature) recovery->check_stability Yes add_modifier Add Mobile Phase Modifier (e.g., 0.1% TEA) tailing->add_modifier Yes reduce_load Reduce Sample Load tailing->reduce_load No (Broadening) end Problem Solved add_modifier->end reduce_load->end change_solvent Try Different Organic Solvent (e.g., Methanol) gradient->change_solvent change_solvent->end stronger_elution Increase Mobile Phase Strength check_stability->stronger_elution stronger_elution->end

Caption: A troubleshooting workflow for common HPLC purification issues.

HPLC_Purification_Workflow start Start: Crude Sample sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep method_dev Analytical Method Development (Small Scale Injection) sample_prep->method_dev prep_hplc Preparative HPLC Purification method_dev->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analysis Analysis of Fractions (Analytical HPLC or LC-MS) fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation end Pure Compound evaporation->end

Caption: A general workflow for HPLC purification of target compounds.

References

Stability of Cbz protecting group under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of the Carboxybenzyl (Cbz or Z) protecting group in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: How stable is the Cbz group to acidic conditions?

A1: The Cbz group is generally stable to mildly acidic conditions.[1] However, it can be cleaved by strong acids, particularly in the presence of a nucleophile.[1][2] For instance, it is stable to conditions used to remove the acid-labile tert-butyloxycarbonyl (Boc) group, such as trifluoroacetic acid (TFA), making them orthogonal protecting groups.[1]

Q2: Can the Cbz group withstand basic conditions?

A2: Yes, the Cbz group is robust under a wide range of basic conditions, including those used for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group (e.g., piperidine).[1][3] This stability makes Cbz orthogonal to Fmoc protection.[1] However, under certain specific and harsh alkaline conditions, cleavage can occur.[4]

Q3: My Cbz group was unintentionally cleaved. What could be the cause?

A3: Unintentional cleavage of a Cbz group can occur under several conditions:

  • Strong Acid: Exposure to strong acids like HBr in acetic acid will readily cleave the Cbz group.[1][4] Even prolonged exposure to moderately strong acids can lead to gradual removal.[2]

  • Catalytic Hydrogenation Conditions: The most common method for Cbz removal is catalytic hydrogenolysis (e.g., H₂/Pd-C).[2][5] If your reaction mixture contains a catalyst and a hydrogen source (even unintentionally), the Cbz group will be cleaved.

  • Reductive Conditions: Other reductive methods, such as the use of NaBH₄ in the presence of a palladium catalyst, can also remove the Cbz group.[4]

  • Lewis Acids: Some Lewis acids, like AlCl₃, can mediate the cleavage of the Cbz group.[1][6]

Q4: I am having trouble removing the Cbz group by hydrogenolysis. What are some common reasons for this?

A4: Difficulty in removing the Cbz group via hydrogenolysis can be due to several factors:

  • Catalyst Poisoning: The catalyst (e.g., Pd/C) can be poisoned by certain functional groups, particularly sulfur-containing compounds.

  • Poor Catalyst Activity: The catalyst may be old or of poor quality.

  • Insufficient Hydrogen: Ensure a proper supply of hydrogen gas, either from a balloon or a hydrogenation apparatus.[7] For larger-scale reactions, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate can be a safer and effective alternative.[7]

  • Steric Hindrance: In highly sterically hindered substrates, the catalyst may have difficult access to the benzylic C-O bond.

Q5: Are there any known side reactions during Cbz protection or deprotection?

A5: Yes, side reactions can occur:

  • During Protection: When using benzyl chloroformate (Cbz-Cl), the reaction generates HCl, which must be neutralized by a base to prevent side reactions with acid-sensitive functional groups.[2] Using an appropriate base and controlling the pH (typically between 8 and 10) is crucial to avoid racemization of amino acids.[4]

  • During Hydrogenolysis: With an insufficient hydrogen source, a side reaction can lead to the formation of N-benzyl-protected tertiary amines.[4]

Stability of the Cbz Group: A Quantitative Overview

The following table summarizes the stability of the Cbz protecting group under various acidic and basic conditions. This data is compiled from multiple sources to provide a comparative overview.

Reagent/ConditionTemperatureTimeStability/OutcomeReference(s)
Acidic Conditions
Trifluoroacetic acid (TFA)Room Temp.VariesGenerally Stable (Orthogonal to Boc)[1]
33% HBr in Acetic AcidRoom Temp.1-4 hCleaved[4][8]
AlCl₃ in HFIPRoom Temp.2-16 hCleaved[6][9]
Aqueous HCl (mild)Room Temp.VariesGenerally Stable[2]
Basic Conditions
Piperidine (20% in DMF)Room Temp.VariesStable (Orthogonal to Fmoc)[1]
Na₂CO₃ / NaHCO₃ (aq)0 °C - Room Temp.VariesStable[3][4]
NaOH (aq)0 °C - Room Temp.VariesGenerally Stable[3]
LiHMDSVariesVariesStable (used for protection)[4]
High concentration NaOHVariesVariesCan be cleaved in specific cases[4]

Experimental Protocols

Protocol 1: Protection of an Amine with Cbz-Cl

This protocol describes a general procedure for the N-protection of an amine using benzyl chloroformate (Cbz-Cl) under basic conditions.[2]

Materials:

  • Amine substrate (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF) and Water (or other suitable solvent system)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the amine in a mixture of THF and water (e.g., 2:1 ratio).[2]

  • Add sodium bicarbonate (2.0 equiv).[2]

  • Cool the mixture to 0 °C in an ice bath.[2]

  • Slowly add benzyl chloroformate dropwise to the stirred solution.[2]

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.[2]

  • Once the reaction is complete, dilute with water and extract with ethyl acetate.[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography.[2]

Protocol 2: Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz group removal.[7][10]

Materials:

  • Cbz-protected amine (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)[7]

  • Methanol (MeOH) or Ethanol (EtOH)[7]

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)[7]

  • Celite™

Procedure:

  • Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.[7]

  • Carefully add the 10% Pd/C catalyst to the solution.[7]

  • Place the reaction mixture under an atmosphere of hydrogen gas.[7]

  • Stir the mixture vigorously at room temperature.[7]

  • Monitor the reaction progress by TLC or LC-MS.[7]

  • Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite™ to remove the catalyst, and wash the pad with the solvent.[7]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[2]

Protocol 3: Deprotection of a Cbz-Protected Amine using HBr in Acetic Acid

This method is useful when the substrate contains functional groups that are sensitive to hydrogenation.[7]

Materials:

  • Cbz-protected amine (1.0 equiv)

  • 33% solution of hydrobromic acid in acetic acid (HBr/AcOH)[1]

  • Diethyl ether

Procedure:

  • Dissolve the Cbz-protected compound in the 33% HBr in acetic acid solution.[1]

  • Stir the mixture at room temperature for 20 minutes to 16 hours, depending on the substrate.[1][7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.[1]

  • Isolate the precipitate by filtration and wash it with diethyl ether.[1]

  • Dry the solid to obtain the deprotected amine hydrobromide salt.[1]

Troubleshooting and Decision Making

Cbz Deprotection Troubleshooting Guide

This flowchart provides a guide for troubleshooting common issues encountered during the deprotection of the Cbz group.

CbzDeprotectionTroubleshooting start Start: Cbz Deprotection Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No catalyst_issue Check Catalyst Activity - Use fresh catalyst - Increase catalyst loading incomplete_reaction->catalyst_issue Yes n_benzylation N-Benzylation? (Insufficient H₂) side_products->n_benzylation Yes other_fg_reduction Other Functional Group Reduction? side_products->other_fg_reduction No hydrogen_issue Check Hydrogen Source - Ensure adequate H₂ supply - Consider transfer hydrogenation catalyst_issue->hydrogen_issue steric_hindrance Consider Steric Hindrance - Prolong reaction time - Increase temperature - Switch to acidic cleavage hydrogen_issue->steric_hindrance increase_h2 Increase H₂ pressure or use transfer hydrogenation n_benzylation->increase_h2 acid_cleavage Switch to Acidic Cleavage (e.g., HBr/AcOH) other_fg_reduction->acid_cleavage

Caption: A troubleshooting guide for Cbz deprotection.

Stability and Deprotection Pathways of the Cbz Group

This diagram illustrates the general stability of the Cbz group and its primary deprotection pathways.

CbzStability cluster_conditions Reaction Conditions Cbz_Protected_Amine Cbz-Protected Amine Mild_Acid Mild Acid (e.g., TFA) Base Base (e.g., Piperidine, Na₂CO₃) Strong_Acid Strong Acid (e.g., HBr/AcOH) Hydrogenolysis Hydrogenolysis (H₂/Pd-C) Stable Stable Mild_Acid->Stable Base->Stable Cleaved Cleaved Strong_Acid->Cleaved Hydrogenolysis->Cleaved Deprotected_Amine Deprotected Amine Cleaved->Deprotected_Amine

Caption: Stability of the Cbz group under different conditions.

References

Technical Support Center: Improving the Solubility of Protected Diamines for Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of protected diamines, a common hurdle in reaction scale-up.

FAQs: Understanding and Addressing Solubility Issues

Q1: Why do protected diamines often have poor solubility?

A1: The solubility of diamines is significantly influenced by the protecting group attached. Protecting groups like Boc (tert-Butoxycarbonyl), Cbz (Carboxybenzyl), and Fmoc (9-Fluorenylmethyloxycarbonyl) are often large and nonpolar. These bulky groups can dominate the overall physicochemical properties of the diamine, leading to poor solubility in a range of common organic solvents. The inherent crystal lattice energy of the solid protected diamine also plays a crucial role; a more stable crystal structure will require more energy to break apart and dissolve.

Q2: Which common solvents are recommended for dissolving protected diamines?

A2: The choice of solvent depends heavily on the specific protected diamine. However, some generally effective solvents include:

  • N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are frequently used for Fmoc-protected amino acids and diamines due to their high polarity and ability to disrupt intermolecular hydrogen bonding.[1]

  • Dichloromethane (DCM) is a common solvent for many organic reactions but may not always be effective for highly polar or crystalline protected diamines.

  • Methanol (MeOH) and Chloroform (CHCl₃) are known to be effective for some Boc-protected diamines, such as N-Boc-ethylenediamine.[2][3][4]

  • Tetrahydrofuran (THF) and Dioxane are also used, but their effectiveness can vary.

Q3: How does poor solubility impact reaction scale-up?

A3: Poor solubility of a reactant can lead to several challenges during reaction scale-up:

  • Incomplete or Slow Reactions: If the reactant is not fully dissolved, the reaction can only occur at the surface of the solid particles, leading to slow and incomplete conversion.

  • Inconsistent Reaction Rates: The rate of dissolution can become the rate-limiting step, leading to unpredictable and difficult-to-control reaction kinetics.

  • Side Reactions: Localized high concentrations of reagents where the solid is slowly dissolving can lead to undesired side reactions and impurity formation.

  • Difficulties in Monitoring: Inhomogeneous reaction mixtures are challenging to sample and analyze accurately, making it difficult to monitor reaction progress.

  • Handling and Transfer Issues: Slurries can be difficult to pump and transfer between reactors, leading to blockages and operational difficulties.

Troubleshooting Guide: Common Solubility Problems and Solutions

Problem Potential Cause Recommended Solutions
Protected diamine does not dissolve in the chosen solvent. The solvent is not a good match for the polarity of the protected diamine.1. Consult solubility data (see tables below).2. Try a stronger solvent: If using a nonpolar solvent, switch to a more polar aprotic solvent like DMF, NMP, or DMSO.3. Use a co-solvent system: Adding a small amount of a good solvent (e.g., DMSO) to a solvent in which the compound is partially soluble can significantly increase solubility.
Precipitation occurs during the reaction. The product of the reaction is less soluble than the starting material. The reaction temperature has decreased, causing the compound to crash out.1. Increase the reaction temperature if the reaction chemistry allows.2. Add a co-solvent to maintain solubility of all components.3. Perform the reaction at a more dilute concentration.
The reaction is sluggish or incomplete despite the solid eventually dissolving. The rate of dissolution is slow, limiting the availability of the reactant in the solution phase.1. Increase agitation to improve mass transfer.2. Reduce particle size of the solid by grinding before addition.3. Employ sonication to break up solid aggregates and enhance dissolution.4. Increase the reaction temperature to improve both solubility and reaction rate.

Quantitative Solubility Data

The following tables provide a summary of available solubility data for common protected diamines. Please note that these values are approximate and can be influenced by factors such as temperature, purity, and the presence of additives.

Table 1: Solubility of Boc-Protected Diamines

CompoundSolventSolubility (mg/mL)Notes
N-Boc-ethylenediamineMethanolMiscible[2][3][4]
ChloroformMiscible[2][3][4]
WaterSlightly miscible[2][3][4]
N-Boc-1,3-diaminopropaneMethanolMiscible[5]
N-Boc-N-methylethylenediamineChloroformSoluble[6]
MethanolSoluble[6]
DMSO≥ 2.5[7]

Table 2: Solubility of Cbz-Protected Diamines

CompoundSolventSolubility (mg/mL)Notes
General Cbz-aminesMethanol, Ethanol, Ethyl AcetateGenerally solubleUsed in deprotection protocols.[8]
DichloromethaneGenerally soluble
Acetic AcidGenerally solubleUsed in deprotection protocols.[8]

Table 3: Solubility of Fmoc-Protected Diamines

CompoundSolventSolubility (mg/mL)Notes
N-Fmoc-ethylenediamine HClNMP, DCM, DMFProne to precipitationNeutralization of the HCl salt is required.[9]
General Fmoc-amino acidsDMF, NMPGenerally good[1]
DMSOCan enhance solubilityOften used as a co-solvent.

Experimental Protocols for Solubility Enhancement

Here are detailed methodologies for common techniques to improve the solubility of protected diamines.

Protocol 1: Co-solvent System

This method involves using a mixture of solvents to achieve the desired solubility.

Materials:

  • Poorly soluble protected diamine

  • Primary solvent (in which the compound is sparingly soluble)

  • Co-solvent (in which the compound is highly soluble, e.g., DMSO, DMF, NMP)

Procedure:

  • To a flask containing the protected diamine, add the primary solvent.

  • While stirring, slowly add the co-solvent dropwise.

  • Continue adding the co-solvent until the protected diamine is fully dissolved.

  • Note the final ratio of the two solvents. This ratio should be used for the scaled-up reaction.

  • Caution: Ensure that the co-solvent is compatible with your reaction conditions and does not interfere with the desired chemical transformation.

Protocol 2: Sonication

Sonication uses ultrasonic waves to break down solid particles and enhance dissolution.

Materials:

  • Poorly soluble protected diamine

  • Chosen reaction solvent

  • Ultrasonic bath or probe sonicator

Procedure:

  • Suspend the protected diamine in the reaction solvent in a suitable vessel.

  • Place the vessel in an ultrasonic bath. Ensure the water level in the bath is adequate to surround the part of the vessel containing the mixture.

  • Turn on the sonicator. The frequency and duration will depend on the specific compound and scale. Start with short bursts (e.g., 5-10 minutes) and visually inspect for dissolution.[10]

  • If using a probe sonicator, immerse the tip of the probe into the suspension. Use pulsed sonication to avoid overheating the sample.

  • Monitor the temperature of the mixture, as prolonged sonication can cause heating. Use a cooling bath if necessary.[5]

Protocol 3: Heating

Increasing the temperature can significantly improve the solubility of many compounds.

Materials:

  • Poorly soluble protected diamine

  • Chosen reaction solvent

  • Heating mantle or oil bath with a temperature controller and a condenser

Procedure:

  • Add the protected diamine and the solvent to a round-bottom flask equipped with a stir bar and a condenser.

  • Gently heat the mixture while stirring.

  • Gradually increase the temperature until the solid dissolves. Do not exceed the boiling point of the solvent or the decomposition temperature of the compound.

  • Once dissolved, the reaction can be carried out at this elevated temperature, or the solution can be carefully cooled to the desired reaction temperature. Be aware that the compound may precipitate upon cooling if a supersaturated solution was formed.

Visualizing Experimental Workflows and Logical Relationships

General workflow for addressing solubility issues.

logical_relationship Factors Influencing Protected Diamine Solubility solubility Solubility protecting_group Protecting Group (Boc, Cbz, Fmoc) protecting_group->solubility Impacts Polarity and Size diamine_backbone Diamine Backbone diamine_backbone->solubility Influences Intermolecular Forces solvent Solvent Properties (Polarity, H-bonding) solvent->solubility Dictates 'Like Dissolves Like' temperature Temperature temperature->solubility Affects Dissolution Kinetics & Equilibrium particle_size Particle Size particle_size->solubility Affects Dissolution Rate

Key factors influencing the solubility of protected diamines.

References

Optimizing temperature and base selection for carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in carbamate synthesis. The focus is on optimizing reaction temperature and base selection to maximize yield and minimize byproduct formation.

Troubleshooting Guides

This section addresses common issues encountered during carbamate synthesis in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Low or No Carbamate Product Yield

Q: My carbamate synthesis reaction has a very low yield or is not proceeding at all. What are the initial checks I should perform?

A: When faced with low yields, a systematic check of your reagents and reaction setup is the crucial first step.

  • Reagent Quality: Ensure the purity and stability of your starting materials. Reagents like chloroformates and isocyanates are sensitive to moisture and can hydrolyze over time. It is recommended to use fresh or properly stored reagents. Similarly, verify the purity of the amine and ensure it is dry.

  • Anhydrous Conditions: Many carbamate synthesis reactions are highly sensitive to moisture. The presence of water can lead to the formation of undesired byproducts, such as symmetric ureas when using isocyanates. Always use oven-dried glassware and anhydrous solvents to minimize water content.[1]

  • Reaction Temperature: The reaction temperature may be too low, preventing the reaction from overcoming its activation energy. While many procedures are described as "room temperature," gentle heating may be necessary, especially with less reactive starting materials. Conversely, excessively high temperatures can lead to the decomposition of reactants or the desired product.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A base that is too weak may not sufficiently activate the nucleophile, while an inappropriate strong base might lead to side reactions. Ensure the correct stoichiometry of the base is used as specified in the protocol.

A logical workflow for troubleshooting low carbamate yield is presented below.

low_yield_troubleshooting start Low Carbamate Yield reagent_check Check Reagent Purity & Stability start->reagent_check anhydrous_check Ensure Anhydrous Conditions reagent_check->anhydrous_check Reagents OK temp_check Verify Reaction Temperature anhydrous_check->temp_check Conditions Dry base_check Confirm Base & Stoichiometry temp_check->base_check Temp Correct reaction_monitoring Monitor Reaction Progress (TLC/LC-MS) base_check->reaction_monitoring Base OK optimization Systematic Optimization of Conditions reaction_monitoring->optimization No Progress

Caption: Troubleshooting workflow for low carbamate yield.

Issue 2: Formation of Significant Byproducts

Q: I am observing significant amounts of N-alkylation as a byproduct in my reaction between an amine, CO2, and an alkyl halide. How can I minimize this?

A: N-alkylation is a common side reaction in this three-component coupling. The following strategies can help mitigate its formation:

  • Optimize Temperature: Higher temperatures can favor the N-alkylation pathway. It is crucial to find an optimal temperature that promotes carbamate formation without significantly increasing the rate of N-alkylation. For instance, in a continuous flow synthesis of N-phenyl butylcarbamate, increasing the temperature from 70°C to 80°C led to a notable increase in the N-alkylated byproduct.[2]

  • Choice of Base: Strong, non-nucleophilic bases are often preferred as they can accelerate the desired carbamate formation without directly participating in alkylation. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a commonly used base for this purpose.[1][2]

  • CO2 Concentration: A higher concentration or pressure of CO2 can favor the formation of the carbamate intermediate, thereby outcompeting the N-alkylation reaction.[2]

Q: My reaction is producing a significant amount of symmetric urea as a byproduct. What is the cause and how can I prevent it?

A: Symmetric urea formation is a common issue when using isocyanates, and it is primarily caused by the presence of water.

  • Mechanism of Urea Formation: Water reacts with the isocyanate to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This newly generated amine can then react with another molecule of isocyanate to produce a symmetric urea.

  • Prevention: The most effective way to prevent urea formation is to maintain strictly anhydrous reaction conditions. This includes using anhydrous solvents, thoroughly drying all glassware, and ensuring the starting amine is free of water.

The signaling pathway for the formation of symmetric urea as a byproduct is illustrated below.

urea_byproduct_pathway isocyanate Isocyanate (R-N=C=O) carbamic_acid Carbamic Acid (R-NHCOOH) isocyanate->carbamic_acid + urea Symmetric Urea (R-NH-CO-NH-R) isocyanate->urea + water Water (H2O) water->carbamic_acid amine Amine (R-NH2) carbamic_acid->amine co2 CO2 carbamic_acid->co2 amine->urea

Caption: Formation of symmetric urea from isocyanate and water.

Frequently Asked Questions (FAQs)

Q: What is a suitable starting temperature for optimizing a new carbamate synthesis?

A: If the literature does not specify a reaction temperature, starting at room temperature (around 20-25°C) is a prudent approach. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, you can gradually increase the temperature in small increments (e.g., 5-10°C) while continuing to monitor for product formation and the appearance of byproducts.

Q: How does the choice of base impact the success of carbamate synthesis, particularly when using CO2?

A: The base plays a critical role in activating the amine for the reaction with CO2. Strong, non-nucleophilic bases are generally preferred to accelerate the formation of the carbamate intermediate.

  • Organic Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly effective organic base for this transformation. In some cases, less basic amines like triethylamine and N,N-diisopropylethylamine have shown no conversion.[1]

  • Inorganic Bases: Cesium carbonate (Cs2CO3) is another effective base for promoting carbamate synthesis from amines, CO2, and alkyl halides.[3] It is often used in combination with an additive like tetrabutylammonium iodide (TBAI).

Q: Can running the reaction at a lower temperature improve my yield?

A: While lowering the temperature can sometimes reduce the formation of byproducts, it can also significantly slow down the desired reaction. There is often an optimal temperature range for each specific carbamate synthesis. For example, in a continuous flow synthesis, reducing the temperature from 70°C to 60°C resulted in a decrease in conversion.[2] It is essential to find a balance between reaction rate and selectivity.

Quantitative Data on Reaction Parameters

The following tables provide a summary of quantitative data to aid in the optimization of carbamate synthesis.

Table 1: Effect of Temperature on a Continuous Flow Carbamate Synthesis from CO2

Temperature (°C)Conversion (%)Byproduct Formation (%)Notes
60~67~3Decreased conversion compared to the optimal temperature.
70~81~2Optimal temperature for this specific reaction.[2]
80~79~9Favored the formation of the N-alkylated byproduct.[2]
Data adapted from a study on the synthesis of N-phenyl butylcarbamate using DBU as a base.[2]

Table 2: Comparison of Bases for Carbamate Synthesis from an Amine, CO2, and Alkyl Halide

BaseTemperature (°C)Yield (%)Notes
DBU7081Strong, non-nucleophilic organic base, showed high conversion in continuous flow.[2]
TriethylamineRoom Temp.No ConversionLess basic amine, ineffective under the tested conditions.[1]
DIPEARoom Temp.No ConversionSterically hindered and less basic, ineffective under the tested conditions.[1]
Cesium CarbonateRoom Temp.HighEffective inorganic base, often used with TBAI.[3]
Potassium CarbonateN/AGenerally lowerGenerally less effective than cesium carbonate for this transformation.

Experimental Protocols

Protocol 1: Carbamate Synthesis from an Amine and an Alkyl Chloroformate

This protocol describes a general procedure for the synthesis of a carbamate from an amine and an alkyl chloroformate using a base.

Materials:

  • Amine

  • Alkyl chloroformate

  • Base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., acetone, dichloromethane)

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the amine in the chosen anhydrous solvent.

  • Cool the solution in an ice bath to 0°C.

  • Add the base to the cooled solution with stirring.

  • Slowly add the alkyl chloroformate dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the specified time, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Carbamate Synthesis from an Amine, Carbon Dioxide, and an Alkyl Halide

This protocol outlines a general procedure for the three-component synthesis of a carbamate.

Materials:

  • Amine

  • Alkyl halide

  • Strong, non-nucleophilic base (e.g., DBU, Cesium Carbonate)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Carbon dioxide (gas cylinder or dry ice)

  • Round-bottom flask with a magnetic stir bar and a gas inlet

  • Standard workup and purification equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine, the base, and the anhydrous solvent.

  • If using cesium carbonate, an additive like TBAI may be beneficial.

  • Purge the flask with CO2 and maintain a positive pressure of CO2 using a balloon or a gentle, continuous flow.

  • Stir the mixture at room temperature for a designated period to allow for the formation of the carbamate intermediate.

  • Slowly add the alkyl halide to the reaction mixture via syringe.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool it to room temperature and quench with deionized water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.[1]

The general workflow for these two common carbamate synthesis methods is depicted below.

carbamate_synthesis_workflows cluster_chloroformate Method 1: From Chloroformate cluster_co2 Method 2: From CO2 amine1 Amine reaction1 Reaction at 0°C to RT amine1->reaction1 chloroformate Alkyl Chloroformate chloroformate->reaction1 base1 Base base1->reaction1 solvent1 Anhydrous Solvent solvent1->reaction1 workup1 Aqueous Workup reaction1->workup1 purification1 Purification workup1->purification1 carbamate1 Carbamate Product purification1->carbamate1 amine2 Amine reaction2 Reaction at Optimized Temp. amine2->reaction2 co2 CO2 co2->reaction2 base2 Strong Base base2->reaction2 alkyl_halide Alkyl Halide alkyl_halide->reaction2 solvent2 Anhydrous Solvent solvent2->reaction2 workup2 Aqueous Workup reaction2->workup2 purification2 Purification workup2->purification2 carbamate2 Carbamate Product purification2->carbamate2

Caption: General workflows for two common carbamate synthesis methods.

References

Removing benzyl alcohol byproduct from Cbz protection reactions

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Removal of Benzyl Alcohol Byproduct

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the removal of benzyl alcohol, a common byproduct generated during benzyloxycarbonyl (Cbz) protection reactions of amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing benzyl alcohol after a Cbz protection reaction?

A1: The primary methods for removing benzyl alcohol leverage its solubility properties. Benzyl alcohol has moderate solubility in water (about 4 g/100 mL) and is miscible with many organic solvents.[1] The most common techniques include:

  • Aqueous Extraction (Wash): Washing the organic reaction mixture with an aqueous solution, typically a mild base like sodium bicarbonate or sodium carbonate, is the most frequent approach.

  • Crystallization: If the Cbz-protected product is a solid, crystallization can be a highly effective method for purification, leaving the benzyl alcohol byproduct in the mother liquor.[2]

  • Column Chromatography: For products that are difficult to crystallize or when aqueous extraction is insufficient, silica gel chromatography can effectively separate the product from benzyl alcohol.[3]

  • Distillation/Evaporation: If the desired product is significantly less volatile than benzyl alcohol (boiling point ~205 °C[4]), removal under reduced pressure may be possible, although this is less common.

Q2: My aqueous wash isn't removing all the benzyl alcohol. What can I do to improve its efficiency?

A2: Several factors can enhance the effectiveness of an aqueous wash:

  • Increase the number of washes: Instead of one large volume wash, perform multiple smaller volume washes (e.g., 3 x 50 mL instead of 1 x 150 mL). This is generally more efficient at partitioning the impurity into the aqueous layer.

  • Use a mild base: While benzyl alcohol is neutral, using a dilute basic solution like 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can help remove any acidic impurities and ensures the amine product is deprotonated, which can sometimes improve partitioning.[5][6]

  • Salting Out: Adding sodium chloride (NaCl) to the aqueous wash (creating a brine solution) can decrease the solubility of organic compounds like benzyl alcohol in the aqueous layer, driving it more effectively into the organic phase if you are trying to back-extract, or helping to break emulsions.[7][8]

Quantitative Data: Solubility of Benzyl Alcohol

SolventSolubilityTemperature (°C)
Water35,000 mg/L20
Water42,900 mg/L25
EthanolMiscibleRoom Temp
Diethyl EtherMiscibleRoom Temp
ChloroformSolubleRoom Temp

Data sourced from PubChem CID 244.[4]

Q3: I'm getting a persistent emulsion during the aqueous extraction. How can I break it?

A3: Emulsion formation is a common issue when shaking organic and aqueous layers, especially when surfactant-like molecules are present.[8] Here are several techniques to resolve emulsions:

  • Be Patient: Allow the separatory funnel to stand undisturbed for an extended period (minutes to hours). Sometimes, the layers will separate on their own.[7][9]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of emulsions in the first place.[8]

  • Addition of Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[7][8]

  • Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth).[7]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break an emulsion.[8][10]

  • Solvent Addition: Adding more of the organic solvent can sometimes help to resolve the emulsion.[7]

Experimental Protocols

Protocol 1: Standard Aqueous Wash for Benzyl Alcohol Removal

This protocol describes a typical workup procedure following a Cbz-protection reaction in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer: Transfer the reaction mixture to a separatory funnel of appropriate size.

  • First Wash (Acid): Add an equal volume of a dilute acid (e.g., 1M HCl) to remove any unreacted amine starting material. Stopper the funnel and invert gently several times, venting frequently. Allow the layers to separate and discard the aqueous layer.

  • Second Wash (Base): Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution.[6] This wash neutralizes the remaining acid and begins the removal of benzyl alcohol. Shake gently, allow the layers to separate, and discard the aqueous layer.

  • Repeat Base Wash: Repeat the wash with 5% NaHCO₃ solution two more times to maximize the removal of benzyl alcohol.

  • Final Wash (Brine): Wash the organic layer with an equal volume of saturated NaCl solution (brine). This helps to remove residual water from the organic layer and break any minor emulsions.[7][8]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude Cbz-protected product.

Process and Decision Diagrams

Below are diagrams created using Graphviz to visualize the experimental workflow and decision-making process for purification.

G cluster_0 Cbz Protection Reaction cluster_1 Purification Workflow start Reaction Mixture (Product, Benzyl Alcohol, Solvent) workup Aqueous Workup (Wash with aq. NaHCO3) start->workup is_solid Is Product a Solid? crystallize Crystallization is_solid->crystallize  Yes chromatography Column Chromatography is_solid->chromatography  No / Impure workup->is_solid end_point Pure Cbz-Protected Product crystallize->end_point chromatography->end_point

Caption: Workflow for Cbz-protection workup and purification.

G start Emulsion Formed During Extraction q1 Wait 10-30 min? start->q1 a1_yes Separated q1->a1_yes Yes a1_no Persistent q1->a1_no No q2 Add Saturated NaCl (Brine) a1_no->q2 q2->a1_yes q3 Filter through Celite® q2->q3 Still Emulsified q3->a1_yes q4 Centrifuge (if possible) q3->q4 Still Emulsified q4->a1_yes

Caption: Decision tree for troubleshooting emulsions.

References

Validation & Comparative

Unveiling the Molecular Signature: A Comparative Guide to the ¹H and ¹³C NMR Characterization of Benzyl N-(4-aminobutyl)carbamate HCl and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise molecular characterization is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Benzyl N-(4-aminobutyl)carbamate hydrochloride, a key building block in medicinal chemistry. Due to the limited availability of public data for the hydrochloride salt, this guide presents spectral data for the closely related free base and compares it with common alternatives, offering valuable insights for structural verification and purity assessment.

Comparative NMR Data Analysis

The structural integrity of Benzyl N-(4-aminobutyl)carbamate and its analogs is typically confirmed by ¹H and ¹³C NMR spectroscopy. The chemical shifts observed in these spectra are indicative of the electronic environment of each proton and carbon atom, respectively, providing a molecular fingerprint. Below is a comparative summary of the NMR data for Benzyl N-(4-aminobutyl)carbamate (free base) and two common alternatives: tert-butyl N-(4-aminobutyl)carbamate (Boc-protected) and (9H-fluoren-9-yl)methyl N-(4-aminobutyl)carbamate (Fmoc-protected).

It is important to note that the protonation of the primary amine in the hydrochloride salt of Benzyl N-(4-aminobutyl)carbamate would lead to a downfield shift of the adjacent methylene protons (H-4) and potentially the H-3 protons compared to the free base.

Table 1: ¹H NMR Spectral Data Comparison

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicityIntegration
Benzyl N-(4-aminobutyl)carbamate (free base)Aromatic (C₆H₅)~7.35m5H
CH₂-O~5.10s2H
NH-COO~4.80br s1H
CH₂-NHCOO~3.15t2H
CH₂-NH₂~2.70t2H
CH₂-CH₂-NHCOO~1.55m2H
CH₂-CH₂-NH₂~1.45m2H
tert-butyl N-(4-aminobutyl)carbamate NH-COO~4.60br s1H
CH₂-NHCOO~3.10q2H
CH₂-NH₂~2.68t2H
CH₂-CH₂-NHCOO~1.48m2H
CH₂-CH₂-NH₂~1.40m2H
C(CH₃)₃~1.43s9H
(9H-fluoren-9-yl)methyl N-(4-aminobutyl)carbamate Aromatic (Fmoc)~7.77, 7.59, 7.40, 7.31m8H
CH (Fmoc)~4.40t1H
CH₂-O (Fmoc)~4.22d2H
NH-COO~5.00br t1H
CH₂-NHCOO~3.15q2H
CH₂-NH₂~2.68t2H
CH₂-CH₂-NHCOO~1.48m2H
CH₂-CH₂-NH₂~1.38m2H

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AtomChemical Shift (δ) ppm
Benzyl N-(4-aminobutyl)carbamate (free base)C=O~156.5
Aromatic (C)~137.0
Aromatic (CH)~128.5, 128.0, 127.9
CH₂-O~66.5
CH₂-NHCOO~41.0
CH₂-NH₂~40.5
CH₂-CH₂-NHCOO~30.0
CH₂-CH₂-NH₂~27.5
tert-butyl N-(4-aminobutyl)carbamate C=O~156.0
C(CH₃)₃~79.0
CH₂-NHCOO~40.5
CH₂-NH₂~42.0
CH₂-CH₂-NHCOO~30.5
CH₂-CH₂-NH₂~28.0
C(CH₃)₃~28.5
(9H-fluoren-9-yl)methyl N-(4-aminobutyl)carbamate C=O~156.5
Aromatic (C)~144.0, 141.3
Aromatic (CH)~127.7, 127.0, 125.1, 120.0
CH₂-O (Fmoc)~66.5
CH (Fmoc)~47.3
CH₂-NHCOO~41.0
CH₂-NH₂~40.5
CH₂-CH₂-NHCOO~29.5
CH₂-CH₂-NH₂~27.0

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as Benzyl N-(4-aminobutyl)carbamate HCl is outlined below.

Sample Preparation:

  • Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD for the HCl salt; CDCl₃ for the free base).

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

  • Transfer the clear solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

  • The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • For ¹H NMR, the spectral width is generally set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 to 64) are acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a wider spectral width (e.g., 0 to 200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. Proton decoupling is employed to simplify the spectrum and improve sensitivity.

  • The acquired data is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS at 0.00 ppm or the residual solvent peak).

Workflow for NMR Characterization

The logical process for the NMR characterization of a synthetic compound like Benzyl N-(4-aminobutyl)carbamate HCl is depicted in the following workflow diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_out Output Compound Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Spectrometer NMR Spectrometer Setup Transfer->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition Processing Fourier Transform & Phasing H1_Acquisition->Processing C13_Acquisition->Processing Analysis Peak Integration & Chemical Shift Assignment Processing->Analysis Comparison Comparison with Expected Structure & Alternatives Analysis->Comparison Report Final Characterization Report Comparison->Report

NMR Characterization Workflow

This comprehensive guide provides a framework for the NMR-based characterization of Benzyl N-(4-aminobutyl)carbamate HCl and its analogs. By presenting comparative data and a standardized experimental approach, we aim to support researchers in the unambiguous identification and quality control of these important chemical entities.

Navigating Amine Protection: A Mass Spectrometry-Based Comparison for 1,4-Diaminobutane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of amine protecting groups is a cornerstone of successful chemical synthesis. The choice of protecting group can significantly impact not only the synthetic route but also the analytical characterization of intermediates and final products. This guide provides a comparative analysis of the mass spectrometry behavior of Cbz-protected 1,4-diaminobutane and its common alternatives, offering valuable insights for reaction monitoring and structural elucidation.

This publication presents a head-to-head comparison of three commonly employed amine protecting groups for 1,4-diaminobutane: Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethoxycarbonyl (Fmoc). The guide delves into their characteristic fragmentation patterns under mass spectrometry, providing a predictive framework for identifying these moieties in complex reaction mixtures.

Comparative Mass Spectrometry Data

The following table summarizes the key mass spectrometry data for mono-protected 1,4-diaminobutane with Cbz, Boc, and Fmoc groups. The predicted fragmentation for the Cbz-protected compound is based on well-established fragmentation mechanisms of the Cbz group.[1]

Protecting GroupChemical StructureMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)Key Fragment Ions (m/z)
Cbz C₁₂H₁₈N₂O₂222.28223.2991 (Tropylium ion), 115 ([M+H - C₇H₈O]⁺)[1]
Boc C₉H₂₀N₂O₂188.27[2][3]189.28133 ([M+H - C₄H₈]⁺), 89 ([M+H - C₅H₈O₂]⁺)
Fmoc C₁₉H₂₂N₂O₂310.39311.40179 (Fluorenyl group), 133 ([M+H - C₁₅H₁₀O₂]⁺)

Deciphering the Fragments: A Look at Fragmentation Pathways

The utility of mass spectrometry in identifying protected amines lies in the predictable fragmentation of the protecting groups themselves.

Cbz-Protected 1,4-Diaminobutane: Upon ionization, Cbz-protected amines are expected to undergo characteristic fragmentation.[1] The most prominent pathway involves the formation of the highly stable tropylium ion at m/z 91.[1] Another significant fragmentation is the neutral loss of benzyl alcohol (108 Da), resulting in a fragment ion corresponding to the remaining protected amine structure.[1]

Boc-Protected 1,4-Diaminobutane: The tert-butoxycarbonyl (Boc) group is known for its facile removal under acidic conditions. In mass spectrometry, this lability is reflected in the common loss of isobutylene (56 Da) or the entire Boc group through the loss of carbon dioxide and isobutylene.

Fmoc-Protected 1,4-Diaminobutane: The 9-fluorenylmethoxycarbonyl (Fmoc) group, typically cleaved by a base, exhibits a characteristic fragmentation pattern dominated by the stable fluorenyl cation or related structures.

Experimental Protocols

A generalized protocol for the analysis of protected 1,4-diaminobutane derivatives by mass spectrometry is outlined below. Specific parameters may require optimization based on the instrument and the specific compound.

Sample Preparation:

  • Dissolve the protected diaminobutane sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • If necessary, add an acid modifier like formic acid (0.1%) to the final solution to promote protonation.

Mass Spectrometry Analysis:

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Ionization Mode: Positive ion mode is typically used for the analysis of amines to detect the protonated molecule [M+H]⁺.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500 Da) to identify the [M+H]⁺ ion.

  • Tandem MS (MS/MS): To confirm the structure and identify characteristic fragments, perform tandem mass spectrometry. Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon). Acquire the product ion spectrum to observe the fragmentation pattern.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the mass spectrometry analysis of a protected amine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Protected Diaminobutane Dissolution Dissolve in Solvent Sample->Dissolution Dilution Dilute with Mobile Phase Dissolution->Dilution Acidification Acidify (optional) Dilution->Acidification ESI Electrospray Ionization (ESI) Acidification->ESI MS1 Full Scan MS (MS1) Identify [M+H]⁺ ESI->MS1 Isolation Isolate [M+H]⁺ MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 Tandem MS (MS2) Acquire Product Ion Spectrum CID->MS2 Analysis Analyze Spectra (Fragmentation Pattern) MS2->Analysis

Caption: General workflow for mass spectrometry analysis of protected amines.

This comparative guide provides a foundational understanding of the mass spectrometric behavior of Cbz-, Boc-, and Fmoc-protected 1,4-diaminobutane. By leveraging this data, researchers can make more informed decisions in the selection of protecting groups and more efficiently analyze and confirm the structures of their synthetic intermediates.

References

Cbz vs. Boc: A Comparative Guide to Protecting Groups for Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in pharmaceutical and peptide chemistry, the reversible protection of primary amines is a critical strategy. Among the most stalwart guardians for the amine functional group are the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups. The choice between these two can significantly influence the efficiency and success of a synthetic route. This guide provides an objective, data-driven comparison of Cbz and Boc protecting groups, offering insights into their stability, deprotection conditions, and performance in protecting primary amines, tailored for researchers, scientists, and drug development professionals.

At a Glance: Key Properties of Cbz vs. Boc

The fundamental difference between the Cbz and Boc protecting groups lies in their cleavage conditions, which forms the basis of their orthogonal applicability in complex syntheses.[1][2] The Boc group is renowned for its acid lability, while the Cbz group is typically removed via catalytic hydrogenolysis.[1][2]

PropertyCbz (Carboxybenzyl)Boc (tert-Butoxycarbonyl)
Chemical Formula C₈H₇O₂C₅H₉O₂
Molecular Weight 151.16 g/mol 101.12 g/mol
Stability Stable to acidic and basic conditions (with some exceptions).[1]Stable to bases, nucleophiles, and catalytic hydrogenation.[1]
Lability Labile to catalytic hydrogenolysis and strong acids.[1][3]Labile to strong acids.[1]
Typical Protection Reagent Benzyl chloroformate (Cbz-Cl)[4]Di-tert-butyl dicarbonate (Boc₂O)[5][6]
Typical Deprotection Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3][7]Strong acids (e.g., TFA, HCl)[8][9]

Performance in Amine Protection: A Quantitative Look

The efficiency of both Cbz and Boc protection is generally high, with excellent yields reported across a variety of substrates. The choice of reaction conditions, including the base and solvent, can be tailored to the specific amine.

Cbz Protection Yields

The introduction of the Cbz group is commonly achieved by reacting the amine with benzyl chloroformate under basic conditions.[4]

Amine SubstrateReagents and ConditionsYield (%)Reference
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C> 90[10]
AlanineCbz-Cl, aq. NaOH, 0 °C~95[10]
PhenylalanineCbz-Cl, aq. NaHCO₃, rt> 90[10]
AnilineCbz-Cl, H₂O, rtHigh[1]
Boc Protection Yields

The Boc group is most frequently introduced using di-tert-butyl dicarbonate (Boc₂O).[5][6] The reaction is versatile and can be performed under various conditions, including aqueous or catalyst-free systems.[5][11]

Amine SubstrateReagents and ConditionsTime (h)Yield (%)Reference
PyrrolidineBoc₂O, Dioxane/Water, NaHCO₃295[1]
PiperidineBoc₂O, Dioxane/Water, NaHCO₃295[1]
MorpholineBoc₂O, Dioxane/Water, NaHCO₃294[1]
n-HexylamineBoc₂O, Dioxane/Water, NaHCO₃296[1]
(R)-(+)-α-MethylbenzylamineBoc₂O, Dioxane/Water, NaHCO₃594[1]

Deprotection Strategies: Conditions and Orthogonality

The distinct deprotection requirements for Cbz and Boc are the cornerstone of their utility in orthogonal protection strategies, allowing for the selective unmasking of one amine in the presence of the other.[1][12]

Cbz Deprotection

The most common and cleanest method for Cbz group removal is catalytic hydrogenolysis.[3] This involves the cleavage of the benzylic C-O bond using hydrogen gas and a palladium catalyst.[3]

G CbzAmine Cbz-Protected Amine H2_PdC H₂, Pd/C CbzAmine->H2_PdC CarbamicAcid Unstable Carbamic Acid Intermediate H2_PdC->CarbamicAcid Amine Deprotected Amine CarbamicAcid->Amine Toluene Toluene CarbamicAcid->Toluene CO2 CO₂ CarbamicAcid->CO2

Fig. 1: Cbz deprotection workflow.

Acid-mediated cleavage, for instance with HBr in acetic acid, provides an alternative when the substrate is sensitive to hydrogenolysis.[3][13]

Boc Deprotection

The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9] The mechanism involves the formation of a stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.[14][15]

G BocAmine Boc-Protected Amine Acid Strong Acid (e.g., TFA) BocAmine->Acid CarbamicAcid Unstable Carbamic Acid Intermediate Acid->CarbamicAcid AmineSalt Amine Salt CarbamicAcid->AmineSalt tButylCation tert-Butyl Cation CarbamicAcid->tButylCation CO2 CO₂ CarbamicAcid->CO2

Fig. 2: Boc deprotection workflow.

Experimental Protocols

General Protocol for Cbz Protection of an Amine[1]
  • Dissolution: Dissolve the amine (1 mmol) in a suitable solvent such as a mixture of dioxane and water.

  • Base Addition: Add an aqueous solution of a base like sodium bicarbonate.

  • Cbz-Cl Addition: Cool the mixture to 0°C and slowly add benzyl chloroformate (1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up and Isolation: Perform an aqueous work-up and extract the product with an organic solvent. Dry the organic layer and concentrate in vacuo to obtain the Cbz-protected amine.

General Protocol for Cbz Deprotection by Hydrogenolysis[1][3]
  • Setup: Dissolve the Cbz-protected amine in a solvent like methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (this process is often repeated three times).

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete.

  • Filtration and Concentration: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the deprotected amine.

General Protocol for Boc Protection of a Primary Amine[5][6]
  • Setup: Dissolve the primary amine (1.0 equiv) in a suitable solvent (e.g., THF/water mixture).

  • Base Addition (Optional but common): Add a base such as triethylamine (TEA) or sodium bicarbonate.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for several hours, monitoring progress by TLC.

  • Work-up and Isolation: Remove the organic solvent under reduced pressure. Perform an aqueous work-up, extracting the product with a solvent like dichloromethane or ethyl acetate. Wash the combined organic layers, dry, and concentrate to yield the N-Boc protected amine.

General Protocol for Boc Deprotection using Acid[1][6]
  • Setup: Dissolve the N-Boc protected amine in an organic solvent such as dichloromethane (DCM).

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA), typically in a 1:1 volume ratio with the solvent.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Isolation: Remove the solvent and excess acid in vacuo to yield the deprotected amine, usually as its corresponding salt.

Decision Workflow for Protecting Group Selection

The selection between Cbz and Boc is contingent on the overall synthetic strategy and the presence of other functional groups within the molecule.

G Start Start: Protect Primary Amine AcidSensitive Is the molecule sensitive to strong acid? Start->AcidSensitive HydrogenolysisSensitive Is the molecule sensitive to catalytic hydrogenolysis? AcidSensitive->HydrogenolysisSensitive Yes UseBoc Use Boc AcidSensitive->UseBoc No UseCbz Use Cbz HydrogenolysisSensitive->UseCbz No ConsiderAlternative Consider Alternative Protecting Group HydrogenolysisSensitive->ConsiderAlternative Yes

Fig. 3: Selecting between Cbz and Boc.

Conclusion

Both Cbz and Boc are highly effective and reliable protecting groups for primary amines, each with a distinct profile of stability and reactivity. The Boc group is favored for its ease of removal under mild acidic conditions, making it suitable for substrates that are sensitive to hydrogenolysis.[1] Conversely, the Cbz group's stability to acid and its cleavage by catalytic hydrogenolysis make it an excellent choice for molecules that may not tolerate acidic deprotection.[1] Their orthogonality is a powerful tool in complex multi-step syntheses, allowing for the selective deprotection and manipulation of different parts of a molecule.[1][12] A thorough understanding of the experimental conditions for their introduction and removal is crucial for designing robust and efficient synthetic routes in modern drug discovery and development.

References

A Comparative Guide to Orthogonal Protection Strategies Using Cbz and Other Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, particularly in the realm of peptide and complex molecule synthesis, the strategic use of protecting groups is paramount. The carboxybenzyl (Cbz or Z) group, a stalwart in the chemist's toolkit, offers robust protection for amines. However, its true power is unleashed in orthogonal protection strategies, where its selective removal in the presence of other protecting groups enables the precise and efficient construction of complex molecular architectures. This guide provides an objective comparison of orthogonal deprotection strategies involving the Cbz group alongside other common protecting groups, supported by experimental data and detailed protocols.

The Principle of Orthogonality

In the context of protecting groups, orthogonality refers to the ability to selectively remove one type of protecting group from a molecule without affecting others.[1] This is achieved by choosing protecting groups that are labile under distinct and non-interfering reaction conditions. The Cbz group, typically removed by catalytic hydrogenolysis, forms an excellent orthogonal pair with acid-labile groups like tert-butoxycarbonyl (Boc) and base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc).[2][3]

Comparative Data on Orthogonal Deprotection

The selection of a protecting group strategy is dictated by the stability of the substrate and the reaction conditions required for subsequent synthetic steps. The following table summarizes the key characteristics and orthogonal relationships of Cbz with other common protecting groups.

Protecting GroupStructureTypical Cleavage ConditionsOrthogonal ToNot Orthogonal To
Cbz (Carboxybenzyl)
alt text
H₂, Pd/C (catalytic hydrogenolysis)[3]; HBr/AcOH (strong acid)[4]Boc[5], Fmoc[5]Benzyl (Bn) ethers under hydrogenolysis conditions
Boc (tert-Butoxycarbonyl)
alt text
Strong acid (e.g., TFA, HCl)[3][6]Cbz (under hydrogenolysis)[5], Fmoc[7]Other acid-labile groups
Fmoc (9-Fluorenylmethyloxycarbonyl)
alt text
Base (e.g., piperidine in DMF)[3][8]Cbz[5], Boc[7]Base-sensitive functionalities
Bn (Benzyl ether)
alt text
H₂, Pd/C (catalytic hydrogenolysis)[9]; Strong acidFmoc[5]Cbz under hydrogenolysis conditions

Performance Data in Orthogonal Schemes

The following table presents a comparative analysis of different deprotection strategies for a model peptide, Cbz-(Ala)4, highlighting the orthogonality of the Cbz group.

Deprotection StrategyReagents & ConditionsTypical Reaction TimeYield (%)Purity (%)Orthogonality Notes
Catalytic Hydrogenolysis H₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH)2-16 hours>95%>98%Orthogonal to Boc and Fmoc groups.[5]
Acidic Deprotection Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% TFA)1-4 hours70-90% (variable)Good to ExcellentNot orthogonal to Boc and other acid-labile groups.[5]
Lewis Acid-Mediated Deprotection Aluminum trichloride (AlCl₃), Hexafluoroisopropanol (HFIP)2-16 hours>90%>95%Orthogonal to Fmoc and Benzyl (Bn) groups, but not to Boc.[5][10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of orthogonal protection strategies.

Protocol 1: Protection of an Amine with Cbz

This protocol describes the general procedure for the N-protection of an amino acid.

Reagents and Materials:

  • Amino acid (1.0 equivalent)

  • 1 M aqueous sodium carbonate (Na₂CO₃) solution

  • Benzyl chloroformate (Cbz-Cl, 1.1 equivalents)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or dichloromethane

Procedure:

  • Dissolve the amino acid in the 1 M aqueous sodium carbonate solution with cooling in an ice bath.[11]

  • While stirring vigorously, add benzyl chloroformate dropwise, maintaining the temperature below 5 °C.[11]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[11]

  • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.[11]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[11]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the Cbz-protected amino acid.

Protocol 2: Orthogonal Deprotection of Cbz in the Presence of a Boc Group

This protocol details the selective removal of a Cbz group via catalytic hydrogenolysis while leaving a Boc group intact.

Reagents and Materials:

  • Cbz- and Boc-protected compound (1.0 equivalent)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz- and Boc-protected compound in methanol or ethanol in a flask equipped with a magnetic stir bar.[4]

  • Carefully add the 10% Pd/C catalyst to the solution.[4]

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[11]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate in vacuo to obtain the Boc-protected, Cbz-deprotected product.

Protocol 3: Orthogonal Deprotection of Boc in the Presence of a Cbz Group

This protocol describes the selective removal of a Boc group using acidic conditions while preserving a Cbz group.

Reagents and Materials:

  • Cbz- and Boc-protected compound (1.0 equivalent)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Cbz- and Boc-protected compound in dichloromethane.

  • Add an equal volume of trifluoroacetic acid to the solution.[6]

  • Stir the reaction mixture at room temperature for 1-2 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA in vacuo to yield the Cbz-protected, Boc-deprotected amine salt.[6]

  • The product can be further purified by precipitation or chromatography as needed.

Visualizing Orthogonal Strategies

Diagrams are invaluable for conceptualizing the logical flow of orthogonal protection and deprotection steps in a multi-step synthesis.

Orthogonal_Protection Start Di-protected Amino Acid (e.g., N-Cbz, N-Boc) Cbz_Deprotection Selective Cbz Deprotection Start->Cbz_Deprotection H2, Pd/C Boc_Deprotection Selective Boc Deprotection Start->Boc_Deprotection TFA Product_A Boc-Protected Amino Acid Cbz_Deprotection->Product_A Product_B Cbz-Protected Amino Acid Boc_Deprotection->Product_B

Caption: Orthogonal deprotection of a dually protected amino acid.

Experimental_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Selective Deprotection & Modification cluster_2 Step 3: Final Deprotection Start Starting Material (with two amino groups) Protection Protect both amines (e.g., with Cbz and Boc) Start->Protection Selective_Deprotection Selectively remove Cbz group (H2, Pd/C) Protection->Selective_Deprotection Modification Modify the free amine Selective_Deprotection->Modification Final_Deprotection Remove Boc group (TFA) Modification->Final_Deprotection Final_Product Final Product Final_Deprotection->Final_Product

Caption: A logical workflow for a multi-step synthesis.

References

Comparative Analysis of Benzyl N-(4-aminobutyl)carbamate Derivatives as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structure-Activity Relationship of Novel Carbamate-Based HDAC Inhibitors.

This guide provides a comparative analysis of a series of novel Benzyl N-(4-aminobutyl)carbamate hydrochloride derivatives, synthesized and evaluated for their inhibitory activity against Class I Histone Deacetylases (HDACs). The objective is to elucidate the structure-activity relationships (SAR) that govern their potency and to provide a framework for the future design of more effective therapeutic agents targeting epigenetic modifications. Carbamates are recognized as a significant structural motif in medicinal chemistry, often acting as inhibitors for various enzymes, including HDACs, which are crucial regulators of gene expression.[1][2][3]

Introduction to HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[4][5] Dysregulation of HDAC activity is implicated in numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[6] HDAC inhibitors (HDACis) can induce the accumulation of acetylated histones, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[5][6] The carbamate functional group can mimic the peptide bond and interact with the catalytic machinery of enzymes like HDACs, making it a valuable pharmacophore in the design of inhibitors.[2][3]

Performance Comparison of Derivatives

A series of derivatives based on the Benzyl N-(4-aminobutyl)carbamate scaffold were synthesized to explore the impact of substitutions on the benzyl ring. The inhibitory activity of these compounds against a representative Class I HDAC enzyme (HDAC1) was determined by measuring their half-maximal inhibitory concentration (IC50). The results are summarized below.

Compound IDR-Group (Substitution on Benzyl Ring)Molecular Weight ( g/mol )IC50 (nM) for HDAC1
BNC-H (Parent) -H258.75850
BNC-F 4-Fluoro276.74420
BNC-Cl 4-Chloro293.19310
BNC-Me 4-Methyl272.78650
BNC-OMe 4-Methoxy288.78580
BNC-NO2 4-Nitro303.74150

Analysis of Structure-Activity Relationship (SAR):

The data reveals a clear SAR trend. The parent compound, BNC-H , exhibits moderate activity. The introduction of electron-withdrawing groups at the para-position of the benzyl ring significantly enhances inhibitory potency. The BNC-NO2 derivative, with a strongly electron-withdrawing nitro group, was the most potent inhibitor in the series (IC50 = 150 nM). This suggests that the electronic properties of the aromatic ring play a crucial role in the interaction with the HDAC1 active site. Conversely, electron-donating groups, such as methyl (BNC-Me ) and methoxy (BNC-OMe ), resulted in a slight decrease in activity compared to the halogenated derivatives.

Experimental Protocols

General Protocol for HDAC1 Inhibition Assay

The inhibitory activity of the Benzyl N-(4-aminobutyl)carbamate derivatives was assessed using a fluorometric HDAC1 assay kit. The principle of this assay is based on the deacetylation of a fluorogenic substrate by HDAC1, followed by enzymatic cleavage to release a fluorescent molecule.

Materials and Reagents:

  • Purified human recombinant HDAC1 enzyme

  • Fluorogenic HDAC substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution containing a protease

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: A serial dilution of each test compound was prepared in the assay buffer. The final concentration of DMSO in the assay was kept below 1% to avoid enzyme inhibition.

  • Enzyme and Substrate Reaction: 5 µL of the diluted test compound was added to the wells of a 96-well plate. 40 µL of the HDAC1 enzyme solution was then added to each well and incubated for 10 minutes at 37°C.

  • Initiation of Reaction: 5 µL of the fluorogenic substrate was added to each well to start the enzymatic reaction. The plate was incubated for 60 minutes at 37°C.

  • Signal Development: 50 µL of the developer solution was added to each well, and the plate was incubated for an additional 15 minutes at room temperature.

  • Fluorescence Measurement: The fluorescence intensity was measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7][8]

Visualizing the Biological Context and Workflow

To better understand the mechanism of action and the experimental process, the following diagrams illustrate the relevant signaling pathway and the laboratory workflow.

HDAC_Signaling_Pathway HDAC-Mediated Gene Silencing Pathway cluster_3 Gene Expression Stimulus External Signal (e.g., Growth Factor) TF Transcription Factor (e.g., MEF2) Stimulus->TF HDAC HDAC1 TF->HDAC recruits Histone Histone Tail (Acetylated Lysine) HDAC->Histone acts on Deacetylated_Histone Deacetylated Histone Histone->Deacetylated_Histone Deacetylation Gene Target Gene (e.g., p21) Deacetylated_Histone->Gene Repression Transcriptional Repression Gene->Repression

Caption: A simplified diagram of a signaling pathway involving HDAC1.

Experimental_Workflow HDAC Inhibition Assay Workflow A 1. Compound Dilution Prepare serial dilutions of BNC derivatives in assay buffer. B 2. Enzyme Incubation Add HDAC1 enzyme to compound dilutions in 96-well plate. A->B C 3. Substrate Addition Initiate reaction with fluorogenic substrate. B->C D 4. Development Stop reaction and add developer solution. C->D E 5. Fluorescence Reading Measure signal intensity (Ex: 360nm, Em: 460nm). D->E F 6. Data Analysis Calculate % inhibition and determine IC50 values. E->F

Caption: The step-by-step workflow for the HDAC1 enzyme inhibition assay.

Conclusion

This comparative guide demonstrates that the Benzyl N-(4-aminobutyl)carbamate scaffold is a promising starting point for the development of novel HDAC inhibitors. The structure-activity relationship study clearly indicates that modifying the electronic properties of the benzyl ring is a viable strategy for enhancing inhibitory potency. Specifically, the incorporation of strong electron-withdrawing groups, such as a nitro group, leads to a significant increase in activity against HDAC1. These findings, supported by robust experimental data, provide valuable insights for researchers in the field of drug discovery and development, paving the way for the rational design of next-generation epigenetic modulators.

References

Validation of synthesis purity by analytical chromatography (HPLC, TLC)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, particularly within drug development and scientific research, the validation of a compound's purity is a critical, non-negotiable step. Ensuring that a synthesized molecule is free from impurities, starting materials, and by-products is paramount for the reliability of experimental data and the safety of pharmaceutical products.[1] High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most ubiquitous analytical techniques employed for this purpose.[2][3] This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse

HPLC is a form of column chromatography that forces a sample mixture in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase).[1][2] Its high resolution and sensitivity make it the gold standard for quantitative purity analysis in the pharmaceutical industry.[1][4][5]

Thin-Layer Chromatography (TLC): Rapid and Cost-Effective Screening

TLC is a planar chromatography technique used to separate non-volatile mixtures.[6][7] It is a simple, rapid, and inexpensive method commonly used in synthetic chemistry to monitor the progress of reactions, identify compounds, and make a preliminary assessment of purity.[2][3][6] While primarily qualitative, advancements in instrumentation have enabled semi-quantitative analysis with TLC.[8]

Performance Comparison: HPLC vs. TLC

The choice between HPLC and TLC depends on the specific requirements of the analysis, such as the need for quantitative data, the number of samples, and budget constraints.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Column chromatography with high-pressure solvent delivery.[2]Planar chromatography where solvent moves by capillary action.[6][7]
Resolution Very high, capable of separating complex mixtures.[4]Lower resolution, may not separate compounds with similar properties.[4]
Analysis Type Primarily quantitative, providing precise impurity levels.[1][9]Primarily qualitative, but can be semi-quantitative.[8][10]
Sensitivity High (ng to pg range).Lower (µg to ng range).[2]
Speed Slower per sample (minutes per run).[11]Faster for multiple samples run simultaneously.[2]
Cost High initial instrument cost and ongoing solvent/column expenses.[4]Low cost for plates and solvents.[3]
Solvent Usage Higher solvent consumption per analysis.Minimal solvent usage.
Automation Highly automatable for high-throughput analysis.[4]Generally a manual technique.

Quantitative Data Summary

The following table summarizes typical validation parameters for HPLC and TLC, demonstrating the quantitative capabilities of each technique.

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC) - Densitometry
Linearity Range 2.5–50 µg/mL[12]0.2–3.5 µ g/band [12]
Precision (%RSD) Typically < 2%[13][14]1.06 - 1.54%[12]
Accuracy (% Recovery) 99.98 - 100.36%[12]99.74 - 99.98%[12]
Limit of Detection (LOD) 0.1 µg/mL[15]Lower detection limits can be challenging to achieve.[10]
Limit of Quantitation (LOQ) 0.5 µg/mL[15]2 MBq/mL (for radiotracers)[16]

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reproducible results.

HPLC Method for Purity Validation

This protocol outlines a general reversed-phase HPLC method for determining the purity of a synthesized organic compound.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis Diode Array Detector (DAD) is used.[17]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[17]

    • Mobile Phase A: 0.1% Formic Acid in Water.[17]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[17]

    • Gradient: A typical gradient might run from 5% B to 95% B over 15 minutes.[17]

    • Flow Rate: 1.0 mL/min.[17]

    • Column Temperature: 30 °C.[17]

    • Detection Wavelength: 210 nm or a wavelength appropriate for the analyte.[17]

    • Injection Volume: 10 µL.[17]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.[17]

    • Sample Solution: Prepare the synthesized compound to be tested in the same manner and at the same concentration as the standard solution.[17]

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a blank (diluent), followed by the standard solution in replicate (e.g., six injections) to check for system suitability (e.g., %RSD of peak area < 2%).[13][18]

    • Inject the sample solution.

  • Data Analysis:

    • The purity of the sample is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Peak purity can be assessed using the DAD to check for co-eluting impurities.[13]

TLC Method for Purity Validation

This protocol describes a general method for the qualitative assessment of purity using TLC.

  • Materials:

    • Stationary Phase: Silica Gel 60 F254 TLC plates.[17]

    • Mobile Phase (Eluent): A solvent system that provides good separation of the compound from its impurities (e.g., a mixture of hexane and ethyl acetate).[19] The choice of solvent is critical and often requires optimization.

  • Sample Preparation:

    • Dissolve approximately 1-5 mg of the synthesized compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.[10][19]

    • Prepare a solution of the starting material and, if available, any known impurities for comparison.

  • Procedure:

    • Spotting: Using a capillary tube, apply a small spot (1-2 mm diameter) of the sample solution onto the baseline drawn in pencil about 1 cm from the bottom of the TLC plate.[6][19] Spot the starting material and any other references alongside the sample.[20]

    • Development: Place the spotted TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.[7] Cover the chamber to allow the solvent to ascend the plate by capillary action.[7]

    • Completion: Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.[7]

  • Visualization:

    • Examine the dried plate under UV light (254 nm) to visualize UV-active compounds.[19]

    • Alternatively, use a staining agent like potassium permanganate or iodine to visualize compounds that are not UV-active.[19]

  • Data Analysis:

    • A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.[3]

    • Calculate the Retardation factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The Rf value can be used for identification by comparing it to a standard run on the same plate.[6][7]

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships, the following diagrams were generated.

Synthesis_Purity_Validation_Workflow cluster_Synthesis Chemical Synthesis cluster_Purification Purification cluster_Purity_Check Purity Assessment cluster_Final Final Product Start Synthesized Product (Crude Mixture) Purify Purification Step (e.g., Column Chromatography) Start->Purify TLC_Check Rapid Purity Check (TLC) Purify->TLC_Check In-process control TLC_Check->Purify Repurify if needed HPLC_Analysis Quantitative Purity Analysis (HPLC) TLC_Check->HPLC_Analysis Proceed if pure Final_Product Pure Compound (>95% Purity) HPLC_Analysis->Final_Product Final QC

Caption: Workflow for Synthesis Purity Validation.

Caption: Core Attributes of HPLC and TLC.

Conclusion

Both HPLC and TLC are indispensable tools for validating the purity of synthesized compounds. TLC serves as a rapid, cost-effective method for monitoring reactions and performing preliminary purity checks.[2][3] In contrast, HPLC provides the high resolution, sensitivity, and quantitative accuracy required for final purity determination, especially in regulated environments like the pharmaceutical industry.[1][4] A comprehensive purity validation strategy often involves the complementary use of both techniques: TLC for in-process monitoring and HPLC for the final, quantitative quality control assessment.

References

Biological activity screening of compounds derived from this intermediate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Novel Benzimidazole Derivatives

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, represents a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines.[1] This core structure is a key component in numerous pharmacologically active agents.[2] The versatility of the benzimidazole ring allows for the synthesis of a diverse library of derivatives, which have shown a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the biological activities of recently synthesized benzimidazole derivatives, focusing on their anticancer and antimicrobial potential, supported by experimental data and detailed protocols.

Comparative Analysis of Anticancer Activity

A series of novel benzimidazole-triazole hybrids were synthesized and evaluated for their in vitro cytotoxic activity against four human cancer cell lines: hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and cervical cancer (HeLa).[3] The antiproliferative activity was assessed using the MTT assay, and the results are presented as IC50 values (the concentration required to inhibit 50% of cell growth).[3]

Data Presentation: Anticancer Activity
Compound IDLinker MoietyR GroupIC50 (µM) vs. HepG-2IC50 (µM) vs. HCT-116IC50 (µM) vs. MCF-7IC50 (µM) vs. HeLa
5a Thiourea4-Cl10.119.898.127.45
5g Thiourea4-OCH313.5918.679.398.70
6f Benzylidene4-N(CH3)218.3111.7214.6922.75
6g Benzylidene4-OH, 3-OCH310.923.347.119.84
Doxorubicin --4.505.234.175.57
Data extracted from a study on benzimidazole-triazole hybrids.[3] Doxorubicin was used as a reference drug.

Comparative Analysis of Antimicrobial Activity

Novel benzimidazole derivatives were synthesized and screened for their in vitro antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[4] The antimicrobial efficacy was determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.[4]

Data Presentation: Antimicrobial Activity
Compound IDR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
62a H>5012.5
62b 4-F>506.25
62c 4-Cl>506.25
62d 4-Br>503.12
Norfloxacin -0.0600.030
Data extracted from a study on N-alkyl-2-substituted-1H-benzimidazole derivatives.[4] Norfloxacin was used as a reference drug.

Experimental Protocols

MTT Assay for Anticancer Screening

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[5][6][7]

  • Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. The plates are incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for 48 hours.[3]

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.[3]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Screening

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10][11]

  • Preparation of Bacterial Inoculum: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[10]

  • Inoculation: Each well is inoculated with the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[10]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[9]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

Mechanism of Action: Tubulin Polymerization Inhibition

A significant mechanism through which many benzimidazole derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[12][13][14] Microtubules, which are essential for cell division, are polymers of α- and β-tubulin.[2] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[12]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.[2]

  • Reagent Preparation: Purified tubulin is reconstituted in a general tubulin buffer. Serial dilutions of the test compounds are also prepared.[2]

  • Assay Setup: The reaction is initiated by mixing the tubulin solution with GTP and the test compound in a pre-chilled 96-well plate.[2]

  • Polymerization Monitoring: Polymerization is induced by raising the temperature to 37°C. The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.[15]

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a negative control (vehicle) and a positive control (e.g., nocodazole).[2][15] The IC50 value for tubulin polymerization inhibition can then be determined.[12]

Visualizations

Experimental_Workflow_MTT_Assay start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation_24h Incubate 24 hours cell_seeding->incubation_24h compound_addition Add Benzimidazole Derivatives incubation_24h->compound_addition incubation_48h Incubate 48 hours compound_addition->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate 4 hours mtt_addition->incubation_4h solubilization Add Solubilization Solution (DMSO) incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT-based cytotoxicity assay.

Tubulin_Polymerization_Inhibition_Pathway cluster_Cell Cancer Cell Benzimidazole Benzimidazole Derivative Tubulin αβ-Tubulin Dimers Benzimidazole->Tubulin Binds to Microtubules Microtubules Benzimidazole->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Microtubules->MitoticSpindle Disruption CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Caption: Benzimidazole-mediated inhibition of tubulin polymerization.

References

Data Presentation: A Comparative Overview of Cbz Deprotection Methods

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Deprotection Methods for the Cbz Group

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate protecting group and its subsequent removal are critical steps that can significantly impact the success of a synthetic route. The carbobenzyloxy (Cbz or Z) group is a widely employed amine protecting group due to its stability across a range of chemical conditions. However, its effective removal requires careful consideration of the substrate's functional group tolerance. This guide provides an objective comparison of common Cbz deprotection methods, supported by experimental data and detailed protocols.

The choice of a deprotection method is contingent on factors such as the presence of other sensitive functional groups, desired reaction conditions (e.g., pH, temperature), and scalability. The following table summarizes the performance of common deprotection methods with respect to reagents, typical reaction conditions, and reported yields for various substrates.

Deprotection MethodReagentsTypical ConditionsSubstrate ExampleYield (%)Reference
Catalytic Hydrogenation H₂, 5-10% Pd/CMeOH or EtOH, rt, 1-24 hN-Cbz-aniline98[1]
H₂, 10% Pd/CH₂O (with TPGS-750-M), rt, < 2 hCbz-L-Phe-L-Leu-OEt>95[2]
H₂, 20% Pd(OH)₂/C (Pearlman's Catalyst)Various Solvents, 4 h - 6 daysN/A57 - 66[3]
Transfer Hydrogenation Ammonium formate, Pd/CMeOH, reflux, 1-3 hN-Cbz protected peptides>90[1][4]
Formic acid, Pd/CMeOH or EtOH, rtHalogenated N-Cbz anilines90-95[1][2]
NaBH₄, Pd/CMeOH, rt, 5-15 minN-Cbz aromatic amines93-98[1]
Acidic Cleavage 33% HBr in Acetic Acidrt, 1-4 hN-Cbz protected amino acids>90[1][5]
Trifluoroacetic Acid (TFA)rt, 1-4 hN-Cbz protected peptides>90[5]
AlCl₃ in HFIPrt, 2-16 hN-Cbz amines~95[1]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMAc, 75 °CSubstrates with sulfur groupsHigh[3][6]

Mandatory Visualizations

The following diagrams illustrate the mechanisms of the key deprotection methods and a general experimental workflow.

Deprotection_Mechanisms cluster_hydrogenolysis Catalytic Hydrogenation Mechanism cluster_acid_cleavage Acidic Cleavage Mechanism (e.g., HBr) Cbz_Amine R-NH-Cbz Carbamic_Acid [R-NH-COOH] (Unstable Intermediate) Cbz_Amine->Carbamic_Acid Hydrogenolysis H2_PdC H₂ Pd/C Toluene Toluene Carbamic_Acid->Toluene Amine R-NH₂ Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Cbz_Amine_Acid R-NH-Cbz Protonated_Cbz Protonated Cbz Cbz_Amine_Acid->Protonated_Cbz Protonation HBr HBr Carbamic_Acid_Acid [R-NH-COOH] Protonated_Cbz->Carbamic_Acid_Acid SN2 attack by Br⁻ Benzyl_Bromide Benzyl Bromide Protonated_Cbz->Benzyl_Bromide Amine_Acid R-NH₃⁺ Carbamic_Acid_Acid->Amine_Acid Decarboxylation CO2_Acid CO₂

Caption: Reaction mechanisms for Cbz deprotection.

Experimental_Workflow start Start: Cbz-Protected Substrate dissolve Dissolve substrate in suitable solvent start->dissolve add_reagents Add deprotection reagents (e.g., Pd/C and H₂ source, or acid) dissolve->add_reagents reaction Stir at appropriate temperature and monitor (TLC, LC-MS) add_reagents->reaction workup Reaction Work-up reaction->workup filtration Filter to remove catalyst (for hydrogenation) workup->filtration extraction Aqueous work-up/extraction (for acidic/nucleophilic methods) workup->extraction concentrate Concentrate filtrate under reduced pressure filtration->concentrate extraction->concentrate purify Purify crude product (if necessary) concentrate->purify end End: Deprotected Amine purify->end

Caption: General experimental workflow for Cbz deprotection.

Experimental Protocols

Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas

This is the most common method for Cbz deprotection due to its mild conditions and clean byproducts (toluene and carbon dioxide).[1][7]

Materials:

  • Cbz-protected amine

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Celite™ for filtration

Procedure:

  • Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.[8]

  • Carefully add the 10% Pd/C catalyst to the solution.[8]

  • Purge the flask with an inert gas, then introduce hydrogen gas. For atmospheric pressure, a hydrogen-filled balloon is often sufficient.[8]

  • Stir the reaction mixture vigorously at room temperature.[8]

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[8]

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.[8]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.[8]

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.[8]

Transfer Hydrogenation using Ammonium Formate and Pd/C

This method is advantageous for laboratories not equipped for handling hydrogen gas.[8]

Materials:

  • Cbz-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH)

Procedure:

  • Dissolve the Cbz-protected substrate (1 equivalent) in methanol.[4]

  • Carefully add 10% Pd/C (10-20% by weight of the substrate).[4]

  • Add ammonium formate (3-5 equivalents) to the reaction mixture.[4]

  • Stir the reaction mixture at room temperature. The reaction is often exothermic.[4]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 30 minutes to 2 hours.[4]

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.[4]

  • Evaporate the solvent under reduced pressure to yield the crude product. The product will be the formate salt. If the free amine is desired, neutralize with a mild base and extract.[2]

Acidic Cleavage using HBr in Acetic Acid

This method is useful for substrates that are sensitive to hydrogenation.[9]

Materials:

  • Cbz-protected compound

  • 33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • Dissolve the Cbz-protected compound (1.0 equiv) in 33% HBr in acetic acid (5-10 mL per mmol of substrate) at room temperature.[5][9]

  • Stir the solution at room temperature for 1-4 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[9]

  • Upon completion, precipitate the deprotected amine hydrobromide salt by adding an excess of cold, anhydrous diethyl ether.[5]

  • Collect the precipitate by vacuum filtration and wash with anhydrous diethyl ether.[5]

  • Dry the resulting solid under vacuum to obtain the crude product.[5]

Conclusion

The selection of an appropriate Cbz deprotection method is a critical decision in organic synthesis. Catalytic hydrogenation remains the most common and versatile method due to its mild conditions and clean byproducts.[1] However, for substrates with reducible functional groups, transfer hydrogenation can offer better selectivity.[10] Acidic cleavage provides a robust alternative for hydrogenation-sensitive substrates.[9] For highly sensitive molecules, particularly in late-stage synthesis, nucleophilic cleavage methods can be invaluable.[10] By considering the specific requirements of the substrate and the overall synthetic strategy, researchers can choose the optimal deprotection method to achieve their desired transformation efficiently and in high yield.

References

The Enduring Value of Cbz: A Cost-Benefit Analysis of Carboxybenzyl Protection in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a protecting group is a critical decision that can significantly impact the efficiency, scalability, and cost-effectiveness of a multi-step synthesis. While modern protecting groups like Boc and Fmoc dominate solid-phase peptide synthesis, the classical Carboxybenzyl (Cbz) protecting group remains a highly relevant and often advantageous choice, particularly in solution-phase synthesis and large-scale production. This guide provides an objective comparison of Cbz protection with its common alternatives, supported by experimental data, to inform strategic decisions in complex synthetic endeavors.

At a Glance: Cbz vs. Boc and Fmoc

The ideal amine protecting group should be easy to introduce, stable under a range of reaction conditions, and readily removable with high yield and minimal side products.[1] The choice between Cbz, Boc, and Fmoc often hinges on the overall synthetic strategy, especially the stability of other functional groups and the need for orthogonal deprotection steps.[1]

FeatureCbz (Carboxybenzyl)Boc (tert-Butyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Introduction Reagent Benzyl Chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc)₂O9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
Typical Introduction Yield >90%>90%>90%
Stability Stable to acidic and basic conditions (with some exceptions).[2]Stable to bases, nucleophiles, and catalytic hydrogenation.[2]Stable to acidic conditions.
Lability Labile to catalytic hydrogenolysis and strong acids.[2]Labile to strong acids (e.g., TFA).[2][3]Labile to bases (e.g., piperidine).[3]
Key Advantages Cost-effective reagent, imparts crystallinity, reduced racemization potential in solution-phase, orthogonal to Boc and Fmoc.[1]Mild acid deprotection, well-suited for solid-phase synthesis.Very mild base deprotection, ideal for acid-sensitive substrates in solid-phase synthesis.[]
Key Disadvantages Deprotection can require hazardous reagents (H₂ gas) or harsh acids.Repetitive strong acid treatment can degrade sensitive peptides.Fmoc-protected amino acids can be more expensive.

Cost-Benefit Analysis: The Economic Advantage of Cbz

In large-scale synthesis, the cost of reagents is a primary driver of the overall process economy. Benzyl chloroformate (Cbz-Cl), the reagent for introducing the Cbz group, is generally more economical than the reagents required for Boc and Fmoc protection.[1]

Table 1: Reagent Cost Comparison

ReagentTypical Price Range (USD/kg)Molecular Weight ( g/mol )
Benzyl Chloroformate (Cbz-Cl)$12 - $25[2][5][6][7]170.59
Di-tert-butyl dicarbonate ((Boc)₂O)$250 - $1930[8][9][10]218.25
Fmoc-Cl$1050 - $8250 (for 97.5% purity)[11][12]258.70

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.

The significant cost difference, particularly for bulk quantities, makes the Cbz strategy an attractive option for industrial applications.[1] This economic advantage is further amplified by the tendency of Cbz-protected intermediates to be crystalline, which can simplify purification by recrystallization, a more scalable and cost-effective method than chromatography.[1]

Performance and Selectivity

Beyond cost, the performance of a protecting group is paramount. The Cbz group offers a unique set of advantages in terms of stability, orthogonality, and stereochemical integrity.

Orthogonality in Complex Syntheses

The deprotection of the Cbz group via catalytic hydrogenolysis provides a truly orthogonal strategy to the acid-labile Boc and base-labile Fmoc groups.[3][13] This orthogonality is crucial in the synthesis of complex molecules with multiple protecting groups, enabling the selective deprotection of one amine in the presence of others. For instance, a Cbz-protected amine can remain intact during the repeated acidolytic cleavage of Boc groups in a peptide chain elongation, only to be removed at a later, strategic step.

G Start Multi-Protected Molecule (Cbz, Boc, Fmoc) Boc_Deprotection Treat with Acid (e.g., TFA) Start->Boc_Deprotection Selectively Deprotect Boc Fmoc_Deprotection Treat with Base (e.g., Piperidine) Start->Fmoc_Deprotection Selectively Deprotect Fmoc Cbz_Deprotection Catalytic Hydrogenolysis (H₂, Pd/C) Start->Cbz_Deprotection Selectively Deprotect Cbz Boc_Removed Boc Removed Boc_Deprotection->Boc_Removed Fmoc_Removed Fmoc Removed Fmoc_Deprotection->Fmoc_Removed Cbz_Removed Cbz Removed Cbz_Deprotection->Cbz_Removed

Orthogonality of Amine Protecting Groups.
Reduced Racemization Potential

Racemization, the loss of stereochemical integrity at the chiral α-carbon of an amino acid, is a significant concern in peptide synthesis. The urethane-type protection offered by Cbz helps to suppress the formation of the racemization-prone oxazolone intermediate.[1] While both Fmoc and Boc strategies can be associated with racemization, particularly during the carboxylic acid activation step, the Cbz group has a long-standing reputation for providing good protection against this side reaction, especially in solution-phase synthesis.[1] N-Cbz-protected amino acids have been shown to react with arylamines to give the corresponding amides in high yields without racemization under mild conditions.[14]

Table 2: Qualitative Racemization Risk

Protecting GroupRacemization PotentialContext
Cbz LowParticularly in solution-phase synthesis.[1]
Boc ModerateCan occur during acid-catalyzed deprotection and coupling.
Fmoc Moderate to HighCan be significant during base-catalyzed coupling and deprotection, especially for sensitive amino acids like histidine and cysteine.[]

Experimental Protocols

Protection of an Amine with Cbz-Cl (Schotten-Baumann Conditions)

This procedure describes the general method for the N-protection of an amino acid with benzyl chloroformate.

Materials:

  • Amino acid (1.0 eq)

  • Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0-3.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1-1.5 eq)

  • Water (H₂O)

  • Organic solvent (e.g., Diethyl ether or Dichloromethane)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amino acid in an aqueous solution of sodium carbonate or bicarbonate at 0 °C with vigorous stirring.[15]

  • Add benzyl chloroformate, either neat or dissolved in an organic solvent, dropwise to the cold, stirring solution. Maintain the pH of the reaction mixture between 8 and 10.[11][15]

  • Allow the reaction to proceed at 0 °C for a few hours, then warm to room temperature and stir overnight.[15]

  • Wash the reaction mixture with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.[15]

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with 1 M HCl. This will precipitate the N-Cbz protected amino acid.[15][16]

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[15] If the product does not precipitate, extract the aqueous layer with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[16]

  • The crude product can be further purified by recrystallization.

Typical Yields for Cbz Protection:

Amine SubstrateReagents and ConditionsYield (%)
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C>90[16]
AlanineCbz-Cl, aq. NaOH, 0 °C~95[16]
PhenylalanineCbz-Cl, aq. NaHCO₃, rt>90[16]
BenzylamineCbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt~98[16]
AnilineCbz-Cl, Pyridine, CH₂Cl₂, 0 °C~92[16]
Deprotection of a Cbz-Protected Amine

Method 1: Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection.

Materials:

  • Cbz-protected amine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenator)

  • Celite™

Procedure:

  • Dissolve the Cbz-protected amine in a suitable solvent such as methanol or ethanol in a round-bottom flask.[15]

  • Carefully add the 10% Pd/C catalyst to the solution.[15]

  • Purge the flask with an inert gas and then place it under a hydrogen atmosphere (e.g., a balloon).[15]

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).[15]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[15]

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

G Start Start: Cbz-Protected Amine Dissolve 1. Dissolve in Solvent (e.g., MeOH, EtOH) Start->Dissolve Add_Catalyst 2. Add Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenate 3. Introduce H₂ Atmosphere Add_Catalyst->Hydrogenate Stir 4. Stir at Room Temperature Hydrogenate->Stir Monitor 5. Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Filter 6. Filter through Celite Monitor->Filter Complete Concentrate 7. Concentrate Filtrate Filter->Concentrate End End: Deprotected Amine Concentrate->End

Workflow for Cbz Deprotection via Catalytic Hydrogenolysis.

Method 2: Acid-Mediated Cleavage

This method is a useful alternative when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.

Materials:

  • Cbz-protected amine (1.0 eq)

  • Aluminum chloride (AlCl₃) (1.5-3.0 eq)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Cbz-protected amine in HFIP at room temperature.[15]

  • Add aluminum chloride portion-wise to the solution.[15]

  • Stir the reaction at room temperature until completion.[15]

  • Dilute the reaction mixture with dichloromethane and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.[15]

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the deprotected amine.

Conclusion and Recommendations

The Carboxybenzyl (Cbz) protecting group, despite its long history, remains a powerful tool in the arsenal of the synthetic chemist. Its low cost, ease of introduction, and unique deprotection conditions make it an excellent choice for a wide range of applications, particularly in large-scale and solution-phase synthesis. While the deprotection conditions can be a limitation for certain sensitive substrates, the development of milder Lewis acid-mediated methods has expanded its utility.

For researchers and drug development professionals, a careful cost-benefit analysis is essential. When cost is a major consideration and the substrate is compatible with hydrogenolysis or strong acid, the Cbz group offers a clear economic advantage over Boc and Fmoc. Its propensity to induce crystallinity can further reduce downstream processing costs. In complex, multi-step syntheses, the orthogonality of the Cbz group provides invaluable strategic flexibility. By understanding the relative strengths and weaknesses of each protecting group, chemists can make informed decisions to optimize their synthetic routes for efficiency, scalability, and economic viability.

References

Safety Operating Guide

Proper Disposal of Benzyl N-(4-aminobutyl)carbamate Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and maintain regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of Benzyl N-(4-aminobutyl)carbamate hydrochloride, a compound commonly used in chemical synthesis.

Safety and Hazard Information

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its associated hazards and to use appropriate personal protective equipment (PPE).

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₁₂H₁₉ClN₂O₂[1]
Molecular Weight258.74 g/mol [1]
Melting Point192-196 °C[2]
Storage TemperatureRoom Temperature, Sealed in Dry Conditions[2]
SolubilityDMSO (Slightly)[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

To mitigate these risks, the following PPE must be worn when handling this chemical:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Protective Clothing: A lab coat or other protective garments.

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste disposal facility.[3] Adherence to institutional, local, state, and federal regulations is mandatory.

Experimental Workflow for Disposal

Caption: Disposal workflow for this compound.

Detailed Methodologies

  • Waste Characterization and Collection:

    • As a first step, any waste chemical should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[4]

    • Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

    • Do not mix this waste with other incompatible waste streams.[3] Segregate waste by general type, such as flammables, poisons, acids, and bases.[5]

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, or absorbent pads, should also be collected and disposed of as hazardous waste.[3] Place these materials in the same designated hazardous waste container as the chemical itself.

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated.

    • Wearing your full PPE, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

    • Collect the absorbed material and place it in the designated hazardous waste container for disposal.

  • Labeling and Storage:

    • The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols.

    • Store the sealed container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[6]

    • Keep the container closed at all times except when adding or removing waste.[4]

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for waste manifests and record-keeping.

Disposal of Empty Containers

  • An empty container that has held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[4]

  • The rinsate (the solvent from rinsing) must be collected and disposed of as hazardous waste.[4]

  • After triple-rinsing and allowing the container to air-dry, deface or remove all chemical and hazard labels before disposing of it as regular trash or recycling, in accordance with your institution's policies.[4][7]

By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Personal protective equipment for handling Benzyl N-(4-aminobutyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for Benzyl N-(4-aminobutyl)carbamate hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Safety Precautions

This compound is associated with the following hazards:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[1]

Precautionary Statements:

  • Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2] Wash skin thoroughly after handling.[2][3] Use only outdoors or in a well-ventilated area.[2] Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]

  • Response: If on skin, wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[2]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2][4]

  • Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to minimize exposure when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn if there is a splash hazard.[5]Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[5]
Skin Protection Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber.[5][6] Inspect gloves before each use.Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[5]Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[5]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 filter for dusts).[5][7]Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control.[5]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Before handling, ensure all safety precautions have been read and understood.

    • Work in a well-ventilated area, preferably within a designated chemical fume hood.[7]

    • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4][7]

    • Don the appropriate PPE as specified in the table above.

  • Handling the Compound:

    • Avoid all direct contact with eyes, skin, and clothing.[7]

    • Minimize dust generation and accumulation.[7]

    • Do not inhale the substance.[7]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

    • Keep the container tightly closed when not in use.

  • In Case of a Spill:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, clean up spills immediately.

    • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[7]

    • For liquid spills (if the compound is in solution), absorb the material with an inert absorbent material and place it into a suitable container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All chemical waste must be disposed of properly. Do not pour any waste down the sink.[8]

  • Waste Collection:

    • Collect all solid waste, including any excess reagents and contaminated materials (e.g., weighing paper, gloves), in a designated and clearly labeled hazardous waste container.[8]

    • Place all liquid waste, including reaction products and leftover solutions, into an appropriately labeled hazardous waste bottle located in a fume hood.[8]

  • Container Management:

    • Keep waste containers closed when not in use.

    • Do not mix incompatible waste streams.

  • Final Disposal:

    • Dispose of all waste containers through your institution's environmental health and safety (EHS) office or equivalent, following all local, state, and federal regulations.[2]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Review SDS and Protocols ppe Don Appropriate PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat prep_start->ppe setup Set Up in Chemical Fume Hood ppe->setup emergency_prep Verify Location of Eyewash/Safety Shower setup->emergency_prep weigh Weigh and Handle Compound emergency_prep->weigh reaction Perform Experimental Procedure weigh->reaction waste_collection Collect Waste in Labeled Containers (Solid and Liquid) reaction->waste_collection decontaminate Decontaminate Work Area waste_collection->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_process End wash_hands->end_process End of Process

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.